molecular formula C17H12Br2O3 B1666195 Benzbromarone CAS No. 3562-84-3

Benzbromarone

Número de catálogo: B1666195
Número CAS: 3562-84-3
Peso molecular: 424.1 g/mol
Clave InChI: WHQCHUCQKNIQEC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Benzbromarone is 1-Benzofuran substituted at C-2 and C-3 by an ethyl group and a 3,5-dibromo-4-hydroxybenzoyl group respectively. An inhibitor of CYP2C9, it is used as an anti-gout medication. It has a role as a uricosuric drug. It is a member of 1-benzofurans and an aromatic ketone. It is functionally related to a 2,6-dibromophenol.
This compound has been used in trials studying the basic science and treatment of Heart Failure, Hyperuricemia, Chronic Kidney Disease, Abnormal Renal Function, and Gout and Asymptomatic Hyperuricemia.
This compound is a nonpurine xanthine oxidase inhibitor used for the treatment of gout, but never approved for use in the United States because of concerns over reports of acute liver injury and deaths with its use.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for gout and has 2 investigational indications. It was withdrawn in at least one region.
Uricosuric that acts by increasing uric acid clearance. It is used in the treatment of gout.

Propiedades

IUPAC Name

(3,5-dibromo-4-hydroxyphenyl)-(2-ethyl-1-benzofuran-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Br2O3/c1-2-13-15(10-5-3-4-6-14(10)22-13)16(20)9-7-11(18)17(21)12(19)8-9/h3-8,21H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQCHUCQKNIQEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022652
Record name Benzbromarone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Benzbromarone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041834
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3562-84-3
Record name Benzbromarone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3562-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzbromarone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003562843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzbromarone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12319
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name benzbromarone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759281
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzbromarone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85433
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methanone, (3,5-dibromo-4-hydroxyphenyl)(2-ethyl-3-benzofuranyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzbromarone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzbromarone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.573
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZBROMARONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4POG0RL69O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Benzbromarone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041834
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

151 °C
Record name Benzbromarone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041834
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Core Mechanism of Benzbromarone in Renal Tubules: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzbromarone is a potent uricosuric agent employed in the management of hyperuricemia, primarily in the context of gout. Its therapeutic effect is achieved by modulating the transport of uric acid within the renal proximal tubules, thereby increasing its excretion. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound, with a focus on its interactions with key renal transporters. Detailed experimental protocols for assessing these interactions are provided, alongside a quantitative summary of its inhibitory activity. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and renal physiology.

Introduction

Uric acid homeostasis is a critical physiological process, and its dysregulation can lead to hyperuricemia, a condition strongly associated with the development of gout and potentially other comorbidities. The kidneys play a central role in maintaining this balance, with the proximal tubules being the primary site of uric acid reabsorption and secretion. This compound exerts its uricosuric effect by inhibiting the reabsorption of uric acid in these tubules[1]. This guide will delve into the specific molecular targets of this compound and the experimental methodologies used to elucidate these interactions.

Molecular Targets of this compound in the Renal Tubules

This compound's primary mechanism of action involves the inhibition of several key transporters located in the apical and basolateral membranes of proximal tubular cells.

Urate Transporter 1 (URAT1)

The principal target of this compound is the Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene. URAT1 is an organic anion transporter situated on the apical membrane of proximal tubule cells and is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream[1]. By inhibiting URAT1, this compound effectively blocks this reabsorption process, leading to a significant increase in the urinary excretion of uric acid[1]. In vitro studies have demonstrated that this compound can reduce urate reabsorption mediated by URAT1 by as much as 93%[2].

Glucose Transporter 9 (GLUT9)

This compound also inhibits the Glucose Transporter 9 (GLUT9), a product of the SLC2A9 gene. GLUT9 is located on the basolateral membrane of the proximal tubule cells and is involved in the efflux of reabsorbed uric acid from the tubular cells into the bloodstream. Inhibition of GLUT9 further contributes to the reduction of serum urate levels.

Organic Anion Transporter 4 (OAT4)

Organic Anion Transporter 4 (OAT4) is another apical transporter involved in uric acid reabsorption that is inhibited by this compound[1][3]. This inhibition adds to the overall uricosuric effect of the drug.

Other Transporters

This compound has been shown to have a mild inhibitory effect on Organic Anion Transporter 1 (OAT1) but not on Organic Anion Transporter 3 (OAT3)[2][3]. OAT1 and OAT3 are located on the basolateral membrane and are involved in the secretion of uric acid from the blood into the tubular cells. The mild inhibition of OAT1 may slightly counteract the primary uricosuric effect of this compound. There is also evidence to suggest that this compound interacts with the ATP-binding cassette transporter G2 (ABCG2), another transporter involved in uric acid secretion.

Quantitative Data on this compound's Inhibitory Activity

The potency of this compound's inhibitory effects on various renal transporters has been quantified using in vitro assays, typically by determining the half-maximal inhibitory concentration (IC50). A summary of these values is presented in the table below.

TransporterIC50 ValueCell Line/SystemReference
URAT1 22 nMNot specified[4]
URAT1 0.22 µMNot specified[5]
URAT1 425 nMHumanized Rat URAT1EM[6]
URAT1 0.44 µMhURAT1 expressing HEK293 cells[7]
GLUT9 ~68% inhibition at 50 µMNot specified[6]
OAT1 Mild inhibitionNot specified[2][3]
OAT3 No significant inhibitionNot specified[2][3]
ABCG2 Modest inhibitionNot specified[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows relevant to the study of this compound's mechanism of action.

G cluster_renal_tubule Renal Proximal Tubule cluster_apical Apical Membrane cluster_basolateral Basolateral Membrane tubular_lumen Tubular Lumen (Urine) proximal_tubule_cell Proximal Tubule Cell tubular_lumen->proximal_tubule_cell Uric Acid Reabsorption bloodstream Bloodstream proximal_tubule_cell->bloodstream Uric Acid Efflux URAT1 URAT1 OAT4 OAT4 GLUT9 GLUT9 OAT1 OAT1 OAT3 OAT3 This compound This compound This compound->URAT1 Inhibition This compound->OAT4 Inhibition This compound->GLUT9 Inhibition This compound->OAT1 Mild Inhibition

Caption: Mechanism of action of this compound in a renal proximal tubule cell.

G cluster_workflow Experimental Workflow: [14C]-Urate Uptake Assay in HEK293 Cells start Start cell_culture Culture hURAT1-expressing HEK293 cells start->cell_culture cell_seeding Seed cells in 24-well plates cell_culture->cell_seeding incubation Incubate for 24-48h cell_seeding->incubation wash1 Wash with pre-warmed HBS incubation->wash1 pre_incubation Pre-incubate with This compound wash1->pre_incubation add_urate Add [14C]-Uric Acid (20 µM) pre_incubation->add_urate incubation2 Incubate at 37°C for 5 minutes add_urate->incubation2 stop_reaction Stop reaction with ice-cold HBS incubation2->stop_reaction cell_lysis Lyse cells stop_reaction->cell_lysis scintillation Measure radioactivity cell_lysis->scintillation data_analysis Calculate % inhibition and IC50 scintillation->data_analysis end End data_analysis->end

Caption: Workflow for a [14C]-Urate uptake assay in HEK293 cells.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

[¹⁴C]-Uric Acid Uptake Assay in hURAT1-Expressing HEK293 Cells

This assay is a cornerstone for quantifying the inhibitory effect of compounds on URAT1-mediated uric acid transport.

Materials:

  • hURAT1-stably expressing HEK293 cells and mock-transfected (control) HEK293 cells.

  • Cell culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • G418 (for selection of stable cells).

  • 24-well cell culture plates.

  • Hanks' Balanced Salt Solution (HBS), pH 7.4.

  • [¹⁴C]-Uric acid stock solution.

  • Unlabeled uric acid.

  • This compound stock solution (in DMSO).

  • Ice-cold HBS.

  • Cell lysis buffer.

  • Scintillation cocktail and liquid scintillation counter.

Protocol:

  • Cell Culture and Seeding:

    • Culture hURAT1-HEK293 and mock-transfected cells in DMEM with G418 for selection.

    • Seed the cells into 24-well plates at a density of 2 x 10⁵ cells per well and incubate for 24-48 hours to form a confluent monolayer[1].

  • Assay Preparation:

    • Prepare a [¹⁴C]-uric acid uptake solution with a final concentration of 20 µM by mixing labeled and unlabeled uric acid in HBS[1].

    • Prepare serial dilutions of this compound in HBS. Include a vehicle control (DMSO).

  • Assay Execution:

    • Aspirate the culture medium and wash the cell monolayers twice with 500 µL of pre-warmed HBS (37°C)[1].

    • Add 200 µL of HBS containing the desired concentration of this compound or vehicle control to each well[1].

    • Pre-incubate the plates at 37°C for 10-15 minutes[1].

    • Initiate the uptake reaction by adding 200 µL of the pre-warmed [¹⁴C]-uric acid uptake solution to each well[1].

    • Incubate at 37°C for 5 minutes[1].

  • Termination and Measurement:

    • Stop the reaction by rapidly aspirating the uptake solution and washing the cells three times with ice-cold HBS[1].

    • Lyse the cells in each well with a suitable cell lysis buffer.

    • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (U - U₀) / (Uc - U₀)) Where:

      • U = Radioactivity in hURAT1-HEK293 cells with this compound.

      • Uc = Radioactivity in hURAT1-HEK293 cells with vehicle control.

      • U₀ = Radioactivity in mock-transfected cells (background)[1].

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression.

Urate Transport Assay in Xenopus laevis Oocytes

This system is widely used for the functional expression and characterization of membrane transporters.

Materials:

  • Mature female Xenopus laevis.

  • Collagenase solution (e.g., 2 mg/mL in calcium-free oocyte Ringer's solution).

  • Oocyte Ringer's 2 (OR2) solution.

  • cRNA encoding the transporter of interest (e.g., hURAT1, hGLUT9).

  • Microinjection setup with a calibrated needle.

  • [¹⁴C]-Uric acid.

  • This compound.

  • Scintillation counter.

Protocol:

  • Oocyte Preparation:

    • Surgically remove a portion of the ovary from an anesthetized frog.

    • Isolate oocytes by treating the ovarian fragments with collagenase to remove the follicular layer[9].

    • Select healthy stage V-VI oocytes.

  • Microinjection:

    • Microinject the oocytes with a known amount of cRNA (e.g., 50 ng) encoding the transporter of interest[9].

    • Inject control oocytes with water.

    • Incubate the injected oocytes for 2-4 days to allow for protein expression.

  • Uptake Assay:

    • Place a group of oocytes (e.g., 5-10) in a well containing OR2 buffer.

    • Pre-incubate the oocytes with this compound at various concentrations or vehicle control.

    • Initiate the uptake by adding [¹⁴C]-uric acid to the buffer.

    • Incubate for a defined period (e.g., 30 minutes).

  • Termination and Measurement:

    • Stop the uptake by washing the oocytes multiple times with ice-cold OR2 buffer.

    • Lyse individual oocytes and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the radioactivity measured in water-injected oocytes (background) from the cRNA-injected oocytes.

    • Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Conclusion

This compound is a highly effective uricosuric agent that primarily acts by inhibiting the renal tubular reabsorption of uric acid. Its potent inhibition of URAT1, coupled with its effects on GLUT9 and OAT4, leads to a significant increase in uric acid excretion and a corresponding decrease in serum urate levels. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of novel uricosuric agents with improved efficacy and safety profiles. A thorough understanding of its mechanism of action at the molecular level is paramount for optimizing its clinical use and for guiding future drug discovery efforts in the management of hyperuricemia and gout.

References

An In-Depth Technical Guide to the Discovery and Synthesis of Benzbromarone and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzbromarone, a potent uricosuric agent, has been a cornerstone in the management of hyperuricemia and gout for decades. Its primary mechanism of action involves the inhibition of the renal urate transporter 1 (URAT1), a key protein responsible for uric acid reabsorption. Despite its efficacy, concerns regarding hepatotoxicity have spurred the development of numerous analogues with improved safety profiles and enhanced selectivity. This technical guide provides a comprehensive overview of the discovery, synthesis, and structure-activity relationships of this compound and its derivatives. Detailed experimental protocols for their synthesis and biological evaluation are presented, alongside a quantitative analysis of their inhibitory potency against key renal transporters. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows to facilitate a deeper understanding of this important class of therapeutic agents.

Introduction

Gout, a debilitating form of inflammatory arthritis, is characterized by the deposition of monosodium urate crystals in joints and tissues, a direct consequence of elevated levels of uric acid in the blood (hyperuricemia). The kidneys play a pivotal role in maintaining urate homeostasis, with a delicate balance between glomerular filtration, tubular reabsorption, and secretion. A majority of hyperuricemia cases stem from the underexcretion of uric acid.

This compound was introduced in the 1970s as a highly effective uricosuric agent.[1] It exerts its therapeutic effect by potently inhibiting the urate transporter 1 (URAT1), encoded by the SLC22A12 gene, which is located on the apical membrane of renal proximal tubule cells and is responsible for the majority of urate reabsorption.[2][3] By blocking URAT1, this compound increases the fractional excretion of uric acid, thereby lowering serum urate levels.[3][4] However, reports of severe hepatotoxicity led to its withdrawal from several markets in 2003, significantly limiting its clinical use.[1] This has driven extensive research into the development of this compound analogues that retain the potent uricosuric activity while mitigating the risk of liver injury. These efforts have focused on modifying the chemical structure to alter metabolic pathways, enhance selectivity for URAT1 over other transporters, and reduce the formation of toxic metabolites.[5][6]

This guide delves into the scientific journey of this compound and its analogues, from their initial discovery to the latest advancements in their synthesis and biological characterization.

Mechanism of Action and Renal Urate Transport

The primary pharmacological target of this compound and its analogues is URAT1. However, the overall effect on urate excretion is also influenced by their interactions with other renal transporters. A comprehensive understanding of the renal urate transportasome is therefore crucial.

The Renal Urate Transport Pathway

Uric acid handling in the renal proximal tubule is a complex interplay of several transporters located on the apical and basolateral membranes. The net effect of reabsorption and secretion determines the final urinary excretion of urate.

  • Reabsorption: Urate filtered at the glomerulus is predominantly reabsorbed from the tubular lumen into the blood. This process is primarily mediated by URAT1 (SLC22A12) and to a lesser extent by OAT4 (SLC22A11) and OAT10 (SLC22A13) on the apical membrane.[7][8] Urate then exits the tubular cell into the bloodstream via the basolateral transporter GLUT9 (SLC2A9) .[7][8]

  • Secretion: Urate is transported from the blood into the tubular cells via the basolateral transporters OAT1 (SLC22A6) and OAT3 (SLC22A8) .[8] It is then secreted into the tubular lumen by apical transporters such as ABCG2 (BCRP) and NPT1 (SLC17A1) .[3]

The following diagram illustrates the key transporters involved in renal urate transport.

Renal Urate Transport Pathway cluster_tubular_lumen Tubular Lumen (Urine) cluster_proximal_tubule_cell Proximal Tubule Cell cluster_bloodstream Bloodstream Urate_Lumen Uric Acid URAT1 URAT1 (SLC22A12) Urate_Lumen->URAT1 Reabsorption OAT4 OAT4 (SLC22A11) Urate_Lumen->OAT4 Reabsorption GLUT9_apical GLUT9b (SLC2A9) Urate_Lumen->GLUT9_apical Reabsorption Urate_Cell Uric Acid URAT1->Urate_Cell OAT4->Urate_Cell GLUT9_apical->Urate_Cell ABCG2 ABCG2 (BCRP) ABCG2->Urate_Lumen NPT1 NPT1 (SLC17A1) NPT1->Urate_Lumen Urate_Cell->ABCG2 Secretion Urate_Cell->NPT1 Secretion GLUT9_basolateral GLUT9a (SLC2A9) Urate_Cell->GLUT9_basolateral Efflux Urate_Blood Uric Acid GLUT9_basolateral->Urate_Blood OAT1 OAT1 (SLC22A6) OAT1->Urate_Cell OAT3 OAT3 (SLC22A8) OAT3->Urate_Cell Urate_Blood->OAT1 Uptake Urate_Blood->OAT3 Uptake

Caption: Key transporters in renal urate handling.

This compound's Interaction with Transporters

This compound is a potent, non-competitive inhibitor of URAT1.[1] While its primary therapeutic effect is through URAT1 inhibition, it also interacts with other transporters, which can contribute to its overall efficacy and side-effect profile. For instance, this compound also inhibits GLUT9, which is involved in the basolateral exit of reabsorbed urate.[9] However, it is less selective and can also inhibit OAT1 and OAT3, which are involved in the secretion of uric acid.[10][11] This lack of selectivity is a key driver for the development of novel analogues.

Synthesis of this compound and its Analogues

The chemical synthesis of this compound and its derivatives is a critical aspect of their development. The core structure, a 2-ethyl-3-benzoylbenzofuran, can be modified at various positions to modulate its pharmacological properties.

General Synthetic Strategy

The synthesis of this compound typically involves a Friedel-Crafts acylation of 2-ethylbenzofuran with a substituted benzoyl chloride. The key precursors are therefore 2-ethylbenzofuran and a suitably substituted benzoic acid.

General Synthetic Pathway Salicylaldehyde Substituted Salicylaldehyde Benzofuran 2-Ethylbenzofuran (or analogue) Salicylaldehyde->Benzofuran Haloacetate α-Halo Acyl Compound Haloacetate->Benzofuran Benzbromarone_Analogue This compound Analogue Benzofuran->Benzbromarone_Analogue Benzoic_Acid Substituted Benzoic Acid Benzoyl_Chloride Substituted Benzoyl Chloride Benzoic_Acid->Benzoyl_Chloride SOCl₂ or (COCl)₂ Benzoyl_Chloride->Benzbromarone_Analogue Friedel-Crafts Acylation (AlCl₃)

Caption: General synthetic route to this compound analogues.

Detailed Experimental Protocols

This protocol describes the synthesis of the key benzofuran intermediate starting from salicylaldehyde.

Materials:

  • Salicylaldehyde

  • Chloroacetone

  • Anhydrous potassium carbonate

  • Hydrazine hydrate

  • Diethylene glycol

  • Potassium hydroxide

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid

  • Sodium sulfate (anhydrous)

Procedure:

  • Synthesis of 2-acetylbenzofuran: To a solution of salicylaldehyde in dry acetone, add anhydrous potassium carbonate and chloroacetone. Reflux the mixture for 12-16 hours. After cooling, filter the inorganic salts and concentrate the filtrate under reduced pressure. The residue is purified by column chromatography to yield 2-acetylbenzofuran.

  • Wolff-Kishner reduction to 2-ethylbenzofuran: To a solution of 2-acetylbenzofuran in diethylene glycol, add hydrazine hydrate and potassium hydroxide. Heat the mixture to 180-200°C for 4-6 hours, allowing the water and excess hydrazine to distill off. After cooling, pour the reaction mixture into water and extract with diethyl ether. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by vacuum distillation to afford 2-ethylbenzofuran.

Materials:

  • 4-Hydroxybenzoic acid

  • Bromine

  • Acetic acid

  • Thionyl chloride or Oxalyl chloride

  • Dimethylformamide (catalytic)

  • Anhydrous dichloromethane

Procedure:

  • Bromination of 4-hydroxybenzoic acid: Dissolve 4-hydroxybenzoic acid in glacial acetic acid. Slowly add a solution of bromine in acetic acid at room temperature with stirring. Continue stirring for 2-3 hours. The precipitated product, 3,5-dibromo-4-hydroxybenzoic acid, is collected by filtration, washed with cold water, and dried.

  • Formation of the acid chloride: Suspend 3,5-dibromo-4-hydroxybenzoic acid in anhydrous dichloromethane. Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride or oxalyl chloride at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases. The solvent and excess reagent are removed under reduced pressure to yield crude 3,5-dibromo-4-hydroxybenzoyl chloride, which is used in the next step without further purification.

Materials:

  • 2-Ethylbenzofuran

  • 3,5-Dibromo-4-hydroxybenzoyl chloride

  • Anhydrous aluminum chloride

  • Anhydrous dichloromethane

  • Hydrochloric acid (1M)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Ethanol

Procedure:

  • Friedel-Crafts Acylation: To a cooled (0°C) suspension of anhydrous aluminum chloride in anhydrous dichloromethane, add a solution of 3,5-dibromo-4-hydroxybenzoyl chloride in dichloromethane dropwise. Stir the mixture for 15-20 minutes, then add a solution of 2-ethylbenzofuran in dichloromethane dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification: Pour the reaction mixture slowly into a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product is purified by recrystallization from ethanol to yield this compound as a crystalline solid.

Structure-Activity Relationship (SAR) and Analogue Development

The development of this compound analogues has been guided by the need to improve its safety profile, particularly reducing hepatotoxicity, while maintaining or enhancing its uricosuric efficacy. Modifications have been explored at several positions of the this compound scaffold.

Modifications of the Benzoyl Ring
  • Halogen Substitution: The 3,5-dibromo substitution on the benzoyl ring is crucial for high URAT1 inhibitory activity. Analogues with other halogen substitutions (e.g., dichloro) have also been synthesized and evaluated.

  • Hydroxyl Group: The 4-hydroxyl group is a key feature for activity. Its modification or removal generally leads to a significant decrease in potency.

Modifications of the Benzofuran Ring
  • Substitution at the 2-position: The 2-ethyl group can be replaced with other alkyl groups. The length and branching of this chain can influence both potency and metabolic stability.

  • Substitution on the Benzofuran Core: Introducing substituents such as fluoro or methoxy groups on the benzofuran ring has been a key strategy to block metabolic hydroxylation, a pathway believed to be involved in the formation of hepatotoxic metabolites.[5][12] For example, 6-fluoro-benzbromarone has shown potent URAT1 inhibition with potentially improved safety.[1]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound and selected analogues against key renal transporters.

Table 1: Inhibitory Activity (IC50) against URAT1

CompoundR1R2R3R4URAT1 IC50 (nM)Reference
This compoundBrBrHH22 - 26[2],[1]
6-Hydroxythis compoundBrBrOHH189[1]
5-Hydroxythis compoundBrBrHOH138[1]
6-Methoxythis compoundBrBrOCH3H111[1]
5-Methoxythis compoundBrBrHOCH342[1]
6-Fluorothis compoundBrBrFH18[1]
5-Fluorothis compoundBrBrHF6[1]
5,6-Difluorothis compoundBrBrFF245[1]
JNS4(complex moiety)(complex moiety)HH800[5]
Dotinurad(complex moiety)(complex moiety)HH37.2[13]

Table 2: Selectivity Profile of this compound and Analogues (IC50 in µM)

CompoundURAT1GLUT9OAT1OAT3ABCG2Reference
This compound0.02231.450.220.1226[2],[9],[10]
JNS40.80>204.04-10.16[5]
UR-11020.055-7.82.472[10]
Dotinurad0.037-4.081.324.16[13]

Biological Evaluation Protocols

The biological characterization of this compound and its analogues involves a series of in vitro assays to determine their potency, selectivity, and potential for toxicity.

URAT1 Inhibition Assay

This protocol describes a cell-based assay to determine the IC50 of test compounds against human URAT1.

Materials:

  • HEK293 cells stably expressing human URAT1 (hURAT1-HEK293)

  • HEK293 cells (parental, for control)

  • DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418)

  • [14C]-Uric acid

  • Test compounds and reference inhibitor (e.g., this compound)

  • Hanks' Balanced Salt Solution (HBSS)

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

Procedure:

  • Cell Culture: Culture hURAT1-HEK293 and parental HEK293 cells in complete DMEM. Seed cells into 24-well plates and grow to confluence.

  • Assay Preparation: On the day of the assay, wash the cell monolayers twice with pre-warmed HBSS.

  • Compound Incubation: Prepare serial dilutions of the test compounds in HBSS. Add the compound solutions to the wells and pre-incubate for 10-15 minutes at 37°C.

  • Uptake Assay: Initiate the uptake by adding HBSS containing a fixed concentration of [14C]-uric acid to each well. Incubate for a defined period (e.g., 5-10 minutes) at 37°C.

  • Termination and Lysis: Stop the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold HBSS. Lyse the cells by adding cell lysis buffer and incubating for 30 minutes at room temperature.

  • Quantification and Data Analysis: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

URAT1 Inhibition Assay Workflow Start Start Seed_Cells Seed hURAT1-HEK293 cells in 24-well plates Start->Seed_Cells Wash_Cells Wash cells with HBSS Seed_Cells->Wash_Cells Add_Compound Add test compound dilutions Wash_Cells->Add_Compound Pre_Incubate Pre-incubate at 37°C Add_Compound->Pre_Incubate Add_Uric_Acid Add [¹⁴C]-Uric Acid Pre_Incubate->Add_Uric_Acid Incubate Incubate at 37°C Add_Uric_Acid->Incubate Stop_Reaction Stop reaction with ice-cold HBSS Incubate->Stop_Reaction Lyse_Cells Lyse cells Stop_Reaction->Lyse_Cells Measure_Radioactivity Measure radioactivity Lyse_Cells->Measure_Radioactivity Calculate_IC50 Calculate IC₅₀ Measure_Radioactivity->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the URAT1 inhibition assay.

In Vitro Hepatotoxicity Assay

This protocol provides a general method for assessing the potential hepatotoxicity of test compounds using a human hepatoma cell line (e.g., HepG2).

Materials:

  • HepG2 cells

  • Complete growth medium (e.g., EMEM with 10% FBS)

  • Test compounds and a positive control (e.g., a known hepatotoxin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 24-48 hours.

  • MTT Assay: After the incubation period, remove the medium and add fresh medium containing MTT solution. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The CC50 (half-maximal cytotoxic concentration) can be determined from the dose-response curve.

Conclusion

This compound remains a highly effective uricosuric agent, but its clinical utility is hampered by the risk of hepatotoxicity. The extensive research into its analogues has yielded a wealth of knowledge on the structure-activity relationships governing URAT1 inhibition and has led to the discovery of novel compounds with improved selectivity and safety profiles. The synthetic routes and biological evaluation methods detailed in this guide provide a robust framework for the continued development of next-generation uricosuric drugs for the treatment of hyperuricemia and gout. The ongoing efforts in this field hold the promise of delivering safer and more effective therapies for patients worldwide.

References

The Pharmacological Profile of Benzbromarone for Gout Treatment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzbromarone is a potent uricosuric agent utilized in the management of hyperuricemia and gout. This technical guide provides a comprehensive overview of its pharmacological profile, including its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety considerations. Detailed experimental protocols for key assays and visualizations of relevant pathways are included to support further research and drug development efforts in the field of gout therapeutics.

Introduction

Gout is a metabolic disorder characterized by the deposition of monosodium urate crystals in joints and soft tissues, leading to recurrent episodes of inflammatory arthritis.[1] The underlying cause of gout is chronic hyperuricemia, an excess of uric acid in the blood.[1] this compound is a uricosuric drug that has been used for several decades to treat gout by increasing the renal excretion of uric acid.[1][2] This document will delve into the detailed pharmacological properties of this compound, providing a technical resource for the scientific community.

Mechanism of Action

This compound exerts its uricosuric effect primarily by inhibiting key transporters involved in uric acid reabsorption in the proximal tubules of the kidneys.[2][3]

Primary Targets:

  • Urate Transporter 1 (URAT1): this compound is a potent inhibitor of URAT1, the primary transporter responsible for the reabsorption of uric acid from the renal tubular lumen back into the bloodstream.[2][3][4] By blocking URAT1, this compound significantly increases the urinary excretion of uric acid.[3][5]

  • Organic Anion Transporter 4 (OAT4): This transporter also contributes to uric acid reabsorption and is inhibited by this compound.[2][3]

  • Glucose Transporter 9 (GLUT9): this compound also inhibits GLUT9, which is involved in both the reabsorption and secretion of uric acid in the proximal tubule.[2][4]

The inhibition of these transporters leads to a substantial decrease in serum uric acid levels, thereby preventing the formation of urate crystals and mitigating the symptoms of gout.[3] In vitro studies have demonstrated that this compound can reduce urate reabsorption by as much as 93%.[5]

Mechanism of Action of this compound cluster_renal_tubule Renal Proximal Tubule Tubular Lumen Tubular Lumen Epithelial Cell Epithelial Cell Bloodstream Bloodstream Uric Acid_lumen Uric Acid URAT1 URAT1 Uric Acid_lumen->URAT1 Reabsorption OAT4 OAT4 Uric Acid_lumen->OAT4 Reabsorption GLUT9 GLUT9 Uric Acid_lumen->GLUT9 Reabsorption Excretion Increased Uric Acid Excretion Uric Acid_lumen->Excretion Uric Acid_blood Uric Acid URAT1->Uric Acid_blood OAT4->Uric Acid_blood GLUT9->Uric Acid_blood This compound This compound This compound->URAT1 This compound->OAT4 This compound->GLUT9

Caption: this compound inhibits URAT1, OAT4, and GLUT9 in the renal tubules.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion of this compound are critical to its therapeutic effect and safety profile.

ParameterDescriptionReference
Absorption Partially absorbed from the gastrointestinal tract.[6]
Distribution Extensively bound to plasma proteins.[6]
Metabolism Primarily metabolized in the liver by Cytochrome P450 2C9 (CYP2C9) to active metabolites, including 6-hydroxythis compound.[7][8]
Excretion Mainly excreted in the feces via the biliary system, with a small amount appearing in the urine.[6][9]

Genetic polymorphisms of CYP2C9 can significantly influence the metabolism and clearance of this compound.[7] Individuals with CYP2C93/3 genotype exhibit lower oral clearance of the drug, potentially increasing the risk of toxicity.[7]

Pharmacokinetic Pathway of this compound cluster_body Body GI_Tract GI Tract Bloodstream Bloodstream GI_Tract->Bloodstream Absorption Liver Liver Bloodstream->Liver Kidney Kidney Bloodstream->Kidney Renal Filtration Bile Bile/Feces Liver->Bile Biliary Excretion CYP2C9 CYP2C9 Urine Urine Kidney->Urine Renal Excretion Bile/Feces Bile/Feces Bile->Bile/Feces Major Route Urine->Urine Benzbromarone_oral Oral this compound Benzbromarone_oral->GI_Tract Benzbromarone_abs This compound Benzbromarone_abs->CYP2C9 Metabolism Metabolites 6-hydroxythis compound (Active Metabolite) CYP2C9->Metabolites

Caption: Overview of this compound's absorption, metabolism, and excretion.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the reduction of serum uric acid levels.

ParameterValueAssay SystemReference
URAT1 Inhibition (IC50) 22 nMNot specified[4]
URAT1 Inhibition (IC50) ~0.53 µMNot specified
URAT1 Inhibition (IC50) 425 nMURAT1EM[10]
CYP2C9 Inhibition (Ki) ≤1 nMNot specified

This compound and its active metabolite, 6-hydroxythis compound, are potent inhibitors of URAT1.[8] The drug's effect is dose-dependent, and it has been shown to maintain its effectiveness in long-term studies for up to 8 years.[11]

Clinical Efficacy

Numerous clinical trials have evaluated the efficacy of this compound in lowering serum uric acid levels and managing gout.

ComparisonKey FindingsReference
This compound vs. Allopurinol This compound (100 mg/day) was significantly more effective than allopurinol (300 mg/day) in lowering serum uric acid levels in hyperuricemic patients with normal renal function.[12]
This compound vs. Allopurinol A retrospective cohort study showed a greater proportion of patients achieving the target serum uric acid level (<6 mg/dL) with this compound compared to allopurinol.[13]
This compound vs. Febuxostat A meta-analysis indicated that this compound demonstrated better efficacy in rapidly reducing serum uric acid levels compared to febuxostat.[14][15]
Low-dose this compound vs. Low-dose Febuxostat In men with gout and renal uric acid underexcretion, low-dose this compound (25 mg/day) was superior to low-dose febuxostat (20 mg/day) in achieving the target serum urate level.[16][17]
Combination Therapy Combining low-dose this compound (25 mg/day) with low-dose febuxostat (20 mg/day) was superior to febuxostat monotherapy in patients with combined-type hyperuricemia.[18]

Safety Profile

The primary safety concern associated with this compound is hepatotoxicity.[3][5]

  • Incidence of Hepatotoxicity: Reports suggest an incidence of approximately 1 in 17,000 patients.[5]

  • Mechanism of Hepatotoxicity: The exact mechanism is not fully understood but is thought to be related to mitochondrial toxicity induced by this compound and its metabolites.[4][19]

  • Monitoring: Regular monitoring of liver function is recommended, especially during the first six months of treatment.[20][21] However, studies have shown that periodic liver function tests are not consistently performed.[20][22]

  • Other Adverse Effects: Other reported side effects are generally mild and may include gastrointestinal issues, acute gout attacks upon initiation of therapy, and the potential for uric acid renal calculi.[6][11]

Experimental Protocols

URAT1 Inhibition Assay (Cell-Based)

This protocol describes a common method for determining the inhibitory activity of a compound on URAT1-mediated uric acid uptake.

URAT1 Inhibition Assay Workflow start Start seed_cells Seed hURAT1-expressing HEK293 cells start->seed_cells wash_cells Wash cells with transport buffer seed_cells->wash_cells pre_incubate Pre-incubate with test compound (e.g., this compound) wash_cells->pre_incubate initiate_uptake Initiate uptake with [14C]-uric acid pre_incubate->initiate_uptake incubate Incubate for a defined time (e.g., 5-30 min) initiate_uptake->incubate terminate_uptake Terminate uptake with ice-cold buffer incubate->terminate_uptake lyse_cells Lyse cells terminate_uptake->lyse_cells measure_radioactivity Measure radioactivity (scintillation counting) lyse_cells->measure_radioactivity normalize Normalize to protein concentration measure_radioactivity->normalize calculate_inhibition Calculate % inhibition and IC50 normalize->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for a cell-based URAT1 inhibition assay.

Methodology:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing human URAT1 (hURAT1) are cultured in a suitable multi-well plate.[23][24]

  • Assay Preparation: On the day of the experiment, cells are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).[23]

  • Compound Incubation: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle for a defined period (e.g., 15-30 minutes) at 37°C.[23][24]

  • Uric Acid Uptake: The uptake reaction is initiated by adding a solution containing a known concentration of uric acid, often radiolabeled ([¹⁴C]-uric acid), to the wells.[23][24]

  • Incubation: The cells are incubated for a specific time (e.g., 5-30 minutes) at 37°C to allow for uric acid uptake.[24]

  • Termination: The uptake is stopped by rapidly washing the cells with ice-cold transport buffer.[23][24]

  • Measurement: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.[23]

  • Data Analysis: The percentage of URAT1 inhibition is calculated by comparing the uric acid uptake in the presence of the compound to the vehicle control, after subtracting the background uptake observed in non-transfected cells. The half-maximal inhibitory concentration (IC50) is then determined.[24]

Assessment of Hepatotoxicity (MTT Assay)

This protocol outlines a common in vitro method to assess the cytotoxicity of a compound on liver cells.

MTT Assay for Hepatotoxicity start Start seed_hepatocytes Seed hepatocytes (e.g., HepG2) in a 96-well plate start->seed_hepatocytes treat_cells Treat cells with varying concentrations of this compound seed_hepatocytes->treat_cells incubate_compound Incubate for a desired time period (e.g., 24, 48 hours) treat_cells->incubate_compound add_mtt Add MTT solution to each well incubate_compound->add_mtt incubate_mtt Incubate for 4 hours at 37°C add_mtt->incubate_mtt solubilize Remove medium and add DMSO to dissolve formazan incubate_mtt->solubilize measure_absorbance Measure absorbance at 570 nm solubilize->measure_absorbance calculate_viability Express cell viability as a percentage of the control measure_absorbance->calculate_viability end End calculate_viability->end

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Plate hepatocytes (e.g., HepG2) in a 96-well plate and allow them to adhere.[25]

  • Compound Treatment: Treat the cells with various concentrations of this compound or its metabolites and incubate for a specified duration (e.g., 24 or 48 hours).[25]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[25]

  • Formazan Solubilization: Remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[25]

  • Absorbance Measurement: Measure the absorbance of the resulting solution at 570 nm using a microplate reader.[25]

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[25]

Conclusion

This compound is a highly effective uricosuric agent for the treatment of gout, with a well-defined mechanism of action centered on the inhibition of renal urate transporters. Its potent uric acid-lowering effects have been demonstrated in numerous clinical studies, often showing superiority to or favorable comparability with other urate-lowering therapies. However, the risk of hepatotoxicity, although infrequent, necessitates careful patient selection and monitoring. This technical guide provides a comprehensive foundation for researchers and drug development professionals to understand the multifaceted pharmacological profile of this compound and to inform the development of novel and safer therapies for gout.

References

Initial in vitro studies on Benzbromarone's uricosuric effects

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on Initial In Vitro Studies of Benzbromarone's Uricosuric Effects

Authored for: Researchers, Scientists, and Drug Development Professionals December 2025

Abstract

This compound is a potent uricosuric agent utilized in the management of hyperuricemia and gout. Its primary mechanism of action involves the inhibition of the urate transporter 1 (URAT1), a critical protein in the renal reabsorption of uric acid. This technical guide provides a comprehensive overview of the initial in vitro studies that have elucidated the uricosuric effects of this compound. We present a summary of quantitative data on its inhibitory potency, detailed experimental protocols for key assays, and visualizations of its metabolic pathway, mechanism of action, and common experimental workflows. This document is intended to serve as a foundational resource for professionals engaged in gout research and the development of novel uricosuric agents.

Introduction

Hyperuricemia, characterized by elevated serum uric acid levels, is a primary risk factor for the development of gout, a painful inflammatory arthritis. The kidneys play a crucial role in maintaining uric acid homeostasis, reabsorbing approximately 90% of the filtered urate.[1][2] This reabsorption is primarily mediated by the urate transporter 1 (URAT1), encoded by the SLC22A12 gene, which is located on the apical membrane of renal proximal tubular cells.[1][3] Consequently, URAT1 has become a key therapeutic target for managing hyperuricemia.[1]

This compound is a benzofuran derivative that effectively lowers serum urate levels by inhibiting URAT1, thereby increasing the renal excretion of uric acid.[4][5] In vitro studies have been fundamental in characterizing its mechanism and potency. This guide synthesizes the findings from these initial studies, offering a detailed look at the experimental evidence underpinning our understanding of this compound's uricosuric properties.

Mechanism of Action

The uricosuric effect of this compound is primarily attributed to its inhibition of URAT1.[6] It blocks the reabsorption of uric acid from the glomerular filtrate back into the bloodstream, leading to increased urinary excretion and reduced serum urate levels.[7][8] Structural and functional studies reveal that this compound and other uricosuric drugs stabilize URAT1 in an inward-facing conformation, which blocks the conformational transitions necessary for urate transport.[1]

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, to active metabolites such as 6-hydroxythis compound.[3][4] This major metabolite also potently inhibits the URAT1 transporter and contributes significantly to the overall therapeutic effect of the parent drug.[3] Studies have indicated that both this compound and its metabolite 6-hydroxythis compound act as non-competitive inhibitors of URAT1.[9][10][11]

Metabolic Pathway of this compound

The metabolic conversion of this compound is a critical step in its overall pharmacological activity.

G cluster_liver Liver cluster_effect Pharmacological Effect This compound This compound Metabolite 6-Hydroxythis compound (Active Metabolite) This compound->Metabolite Hydroxylation URAT1_Inhibition Inhibition of URAT1 Metabolite->URAT1_Inhibition Contributes to CYP2C9 CYP2C9

Metabolic activation of this compound in the liver.
Inhibition of URAT1 in Renal Proximal Tubule

This compound exerts its effect at the apical membrane of kidney proximal tubule cells.

cluster_tubule Renal Proximal Tubule Tubular Lumen (Urine) Tubular Lumen (Urine) Bloodstream Bloodstream Proximal Tubule Cell Proximal Tubule Cell URAT1 URAT1 Transporter Urate_Cell Uric Acid URAT1->Urate_Cell Urate_Lumen Uric Acid Urate_Lumen->URAT1 Reabsorption This compound This compound / 6-Hydroxythis compound This compound->URAT1 Inhibition

Mechanism of this compound's uricosuric effect via URAT1 inhibition.

Quantitative Data: In Vitro Inhibitory Potency

The inhibitory potency of a compound is commonly expressed as its half-maximal inhibitory concentration (IC₅₀), which is the concentration required to reduce the target's activity by 50%. The IC₅₀ values for this compound and its active metabolite against URAT1 have been determined in various in vitro systems.

CompoundIC₅₀ ValueCell System / Assay TypeReference(s)
This compound 0.190 µMNot Specified[7]
0.3 µMNot Specified[12]
0.44 µMhURAT1-stably expressed HEK293 cells[7][9][12]
6.878 µMNot Specified[7]
14.3 µMFluorescence-based assay[7][9]
425 nM (0.425 µM)Humanized Rat URAT1EM[8]
60 nM (0.06 µM)HEK293 ([³H]-Verinurad Competition)[8]
6-Hydroxythis compound -hURAT1 expressing oocytes (Non-competitive inhibition)[9]

Note: IC₅₀ values can vary between different experimental setups, including the cell line used and the specific assay protocol. The data presented here is for comparative purposes.[8]

In addition to URAT1, this compound's effects on other renal transporters have been investigated. In vitro studies suggest it has a mild inhibitory effect on Organic Anion Transporter 1 (OAT1) but not on OAT3.[4] It also reportedly down-regulates the expression of GLUT9.[12]

Experimental Protocols

The most common in vitro methods for assessing URAT1 inhibition utilize mammalian cell lines (like HEK293) or Xenopus oocytes engineered to express the human URAT1 transporter.[3][7]

URAT1 Inhibition Assay using HEK293 Cells

This protocol describes a widely used method to measure the inhibitory effect of a test compound on URAT1-mediated uric acid transport.[3][9][13]

1. Cell Culture and Transfection:

  • Culture Human Embryonic Kidney (HEK293) cells in a suitable medium (e.g., DMEM with 10% FBS and antibiotics).

  • Seed cells into multi-well plates to achieve 70-80% confluency.

  • Transfect cells with a mammalian expression vector containing the full-length human URAT1 (hURAT1) cDNA using a suitable lipid-based transfection reagent. Assays are typically performed 24-48 hours post-transfection.[3][14] Alternatively, a stable cell line expressing hURAT1 can be used.[12]

2. Uric Acid Uptake Assay:

  • On the day of the experiment, wash the confluent cells with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).[3]

  • Prepare serial dilutions of the test compound (this compound) and positive controls in the assay buffer. A vehicle control (e.g., DMSO) must also be prepared.[14]

  • Pre-incubate the cells with the compound solutions or vehicle for a defined period (e.g., 10-30 minutes) at 37°C.[3][14]

3. Initiation and Termination of Uptake:

  • Initiate the uptake reaction by adding a substrate solution containing a known concentration of uric acid (often radiolabeled, e.g., [¹⁴C]-uric acid) to each well.[14]

  • Incubate at 37°C for a predetermined time within the linear range of uptake (e.g., 5-10 minutes).[14]

  • Terminate the transport by rapidly aspirating the substrate solution and washing the cells multiple times with ice-cold transport buffer.[3][9][14]

4. Quantification and Data Analysis:

  • Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or 1% Triton X-100).[3][14]

  • Measure the intracellular uric acid concentration. If using radiolabeled substrate, measure radioactivity using a liquid scintillation counter. For non-isotopic methods, use a commercial uric acid assay kit and normalize to the total protein content of each well.[9][12]

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the inhibition percentage against the compound concentration and fitting the data to a dose-response curve.[13]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the in vitro URAT1 inhibition assay.

A 1. Cell Culture & Transfection (HEK293 cells + hURAT1 plasmid) B 2. Seeding Cells (Grow to confluence in multi-well plates) A->B C 3. Pre-incubation (Add this compound solutions & vehicle control) B->C D 4. Initiate Uptake (Add [14C]-Uric Acid solution) C->D E 5. Incubation (37°C for 5-10 min) D->E F 6. Terminate Uptake (Rapid wash with ice-cold buffer) E->F G 7. Cell Lysis F->G H 8. Quantification (Measure intracellular radioactivity) G->H I 9. Data Analysis (Calculate % inhibition and determine IC50) H->I

Workflow for an in vitro URAT1 inhibition assay.

Conclusion

The initial in vitro studies of this compound have been instrumental in defining its role as a potent uricosuric agent. The primary mechanism, inhibition of the URAT1 transporter, has been consistently demonstrated through cell-based assays using engineered HEK293 cells and Xenopus oocytes.[3] Quantitative analyses have established its high potency, with IC₅₀ values in the nanomolar to low micromolar range.[7][8][9][12] Furthermore, these studies have highlighted the significant contribution of its active metabolite, 6-hydroxythis compound, to its overall pharmacological effect.[3] The detailed experimental protocols and workflows established in this early research continue to form the basis for the screening and development of new, more selective, and safer URAT1 inhibitors for the treatment of hyperuricemia and gout.[12][15]

References

An In-depth Technical Guide on the Physicochemical Properties of Benzbromarone for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Benzbromarone, a potent uricosuric agent. The information herein is intended to support research and development activities by offering detailed data, experimental methodologies, and insights into its mechanism of action.

Core Physicochemical Data

This compound is a benzofuran derivative recognized for its significant effects on uric acid excretion.[1][2] A precise understanding of its chemical and physical characteristics is fundamental for its application in research, formulation development, and pharmacological studies.

Below is a summary of its key physicochemical properties compiled from various sources.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name (3,5-dibromo-4-hydroxyphenyl)-(2-ethyl-1-benzofuran-3-yl)methanone[3][4][5]
CAS Number 3562-84-3[3][6][7]
Chemical Formula C₁₇H₁₂Br₂O₃[3][6][7]
Molecular Weight 424.08 g/mol [6][7][8]
Melting Point 150-154 °C[3][9]
Appearance White to off-white/light yellow solid[6][9]
Solubility (at ambient temperature)
    In WaterInsoluble[10]
    In DMSO≥85 mg/mL[8][10]
    In DMF~25 mg/mL[11][12]
    In Ethanol~3 mg/mL[11][12]
    In DMF:PBS (pH 7.2) (1:1)~0.5 mg/mL[11][12]
pKa Data not readily available in cited sources. As a phenolic derivative, it is expected to be weakly acidic.[13]
LogP (Octanol-Water) 5.7[3]

Mechanism of Action: URAT1 Inhibition

This compound exerts its uricosuric effect primarily by inhibiting the Urate Transporter 1 (URAT1), a key protein in the renal proximal tubules responsible for the reabsorption of uric acid from urine back into the bloodstream.[1][14][15] By blocking URAT1, this compound effectively increases the excretion of uric acid, thereby lowering serum urate levels.[1][14] This mechanism makes it a valuable tool for studying gout and hyperuricemia.[6][14] Some evidence also suggests it inhibits Glucose Transporter 9 (GLUT9), which is also involved in urate transport.[16]

The following diagram illustrates the simplified signaling pathway of this compound's action on a renal proximal tubule cell.

G cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Uric Acid_lumen Uric Acid URAT1 URAT1 Transporter Uric Acid_lumen->URAT1 Reabsorption Uric Acid_cell Uric Acid URAT1->Uric Acid_cell Uric Acid_blood Uric Acid Uric Acid_cell->Uric Acid_blood -> To Blood This compound This compound This compound->URAT1 Inhibition

Mechanism of this compound on URAT1 in renal cells.

Experimental Protocols

Accurate determination of physicochemical properties is critical. The following sections detail standardized protocols for key experimental procedures.

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[17]

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water, buffer) for a prolonged period to ensure equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified.

Detailed Methodology:

  • Preparation: Add an excess amount of this compound powder to a glass vial containing a known volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4). The amount should be sufficient to ensure undissolved solid remains after equilibration.[17][18]

  • Equilibration: Seal the vials and place them in a shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-72 hours) to reach thermodynamic equilibrium.[18][19]

  • Phase Separation: After equilibration, separate the saturated supernatant from the excess solid. This is typically achieved by centrifugation at a controlled temperature, followed by careful filtration through a low-binding filter (e.g., 0.22 µm PVDF).[18]

  • Quantification: Accurately dilute the clear, saturated filtrate with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[18]

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[20]

The following diagram outlines the workflow for the shake-flask solubility determination.

G start Start prep Add excess this compound to aqueous medium in a vial start->prep equilibrate Seal and agitate at constant temperature (24-72 hours) prep->equilibrate separate Separate phases by centrifugation and filtration equilibrate->separate quantify Quantify concentration in filtrate using HPLC separate->quantify end End quantify->end

Workflow for Shake-Flask Solubility Determination.

Potentiometric titration is a precise and common method for determining the pKa of ionizable compounds.[21][22][23]

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored continuously with a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve.[21][22]

Detailed Methodology:

  • Solution Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM).[21][24] To maintain constant ionic strength, a background electrolyte like 0.15 M KCl is added.[21]

  • System Setup: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[21] Place the sample solution in a jacketed beaker to maintain a constant temperature, and use a magnetic stirrer for continuous mixing. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with pH measurements.[21][25]

  • Titration: For an acidic compound like this compound (due to its phenolic group), titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[21]

  • Data Collection: Record the pH value after each addition of the titrant, allowing the reading to stabilize.[25]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This point is found at the midpoint of the steepest part of the titration curve.[24] The experiment should be repeated multiple times for accuracy.[21]

The partition coefficient (LogP) is a measure of a compound's lipophilicity. While the shake-flask method is the gold standard, HPLC-based methods offer a rapid and reliable alternative.[26]

Principle: A reversed-phase HPLC (RP-HPLC) method is used where the logarithm of the retention time (log RT) of a compound is linearly correlated to its logP value.[27] The system is calibrated using a set of standards with known logP values.

Detailed Methodology:

  • System Preparation: Use a C18 reversed-phase column. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile.[27]

  • Calibration: Prepare solutions of at least five to six standard compounds with well-established logP values that span a range including the expected logP of this compound.

  • Sample Analysis: Inject the standard solutions and the this compound solution onto the HPLC system. Record the retention time (t_R) for each compound. The dead time (t_0), the retention time of a non-retained compound, must also be determined.

  • Calculation:

    • Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0.

    • Plot log k' versus the known logP values for the standard compounds.

    • Perform a linear regression analysis on the calibration data. .

  • LogP Determination: Using the log k' value calculated for this compound and the linear regression equation from the calibration curve, determine the logP of this compound.[28]

Metabolism and Safety Considerations

This compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C9.[15][29] This metabolic process can lead to the formation of active metabolites, such as 6-hydroxythis compound, which also contribute to its uricosuric activity.[13][15] However, concerns about hepatotoxicity have been raised, and it is believed that the mechanism of liver injury may involve the effects of the parent compound or its metabolites on mitochondrial function.[29] For research applications, particularly in cell-based assays or in vivo studies, it is crucial to consider these metabolic pathways and potential toxicities.

References

The Metabolic Fate of Benzbromarone: A Technical Guide to Metabolite Identification and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzbromarone is a potent uricosuric agent historically used in the management of gout. Despite its efficacy in lowering serum uric acid levels, its clinical use has been marred by concerns of hepatotoxicity, leading to its withdrawal from several markets. The metabolic bioactivation of this compound into reactive intermediates is considered a key factor in its liver-damaging potential. This technical guide provides a comprehensive overview of the metabolism of this compound, detailing the identified metabolites, the enzymatic pathways involved, and the experimental methodologies employed for their identification and quantification. A central focus is placed on the formation of reactive metabolites and their implications for drug safety.

This compound Metabolism: Pathways and Key Metabolites

The biotransformation of this compound is a complex process primarily occurring in the liver. The major metabolic pathways involve hydroxylation and subsequent oxidation, primarily mediated by the cytochrome P450 enzyme system.

Major Metabolites

The two principal metabolites of this compound are 1'-hydroxythis compound and 6-hydroxythis compound.[1][2][3] These metabolites are formed through the hydroxylation of the ethyl side chain and the benzofuran ring, respectively. The formation of 6-hydroxythis compound is catalyzed predominantly by CYP2C9, with a minor contribution from CYP2C19.[4]

Minor Metabolites

Several minor metabolites have also been identified, arising from further oxidation of the major metabolites or alternative hydroxylation positions. These include:

  • 1'-oxothis compound[2]

  • 2'-hydroxythis compound[2]

  • 1',6-dihydroxythis compound[1][2]

  • 5,6-dihydroxythis compound[1]

  • Dihydroxy-aryl-benzbromarone[2]

  • Two structural isomers of 6-hydroxythis compound[2]

  • Hydroxy-methoxy-aryl-benzbromarone[5]

It is noteworthy that debrominated metabolites have not been detected in significant amounts.[2][6]

Quantitative Analysis of this compound and its Metabolites

The pharmacokinetics of this compound and its metabolites are significantly influenced by genetic polymorphisms in the CYP2C9 enzyme. The following tables summarize key quantitative data from studies investigating the impact of CYP2C9 genotype on this compound metabolism.

Table 1: Oral Clearance of this compound in Different CYP2C9 Genotypes [7]

CYP2C9 GenotypeOral Clearance (L/hr/kg) (mean ± SD)
1/158.8 ± 25.2
1/351.3 ± 7.9
3/38.58

Table 2: Metabolic Ratio of 6-Hydroxythis compound to this compound in Urine [7]

CYP2C9 GenotypeMetabolic Ratio (mean ± SD)
1/138.6 ± 10.7
1/335.4 ± 12.4
3/312.9

Table 3: Plasma and Urine Enantiomeric Ratio of 1'-Hydroxythis compound [2]

Biological MatrixMean Enantiomeric Ratio
Plasma2.1
Urine7.3

The Role of Metabolism in this compound-Induced Hepatotoxicity

The prevailing hypothesis for this compound-induced liver injury involves the formation of a reactive quinone intermediate.[1][4] This pathway is initiated by the CYP2C9-mediated formation of 6-hydroxythis compound, which is further oxidized to a catechol intermediate, 5,6-dihydroxythis compound.[4] This catechol can then be oxidized to a reactive ortho-quinone, which is a highly electrophilic species capable of forming covalent adducts with cellular macromolecules, such as proteins and glutathione.[4] The formation of glutathione adducts has been demonstrated in vitro, providing evidence for the generation of this reactive intermediate.[4]

Experimental Protocols

This section outlines the general methodologies used for the study of this compound metabolism and the identification of its metabolites. For exact replication of a specific study, it is crucial to consult the original publication for detailed parameters.

In Vitro Metabolism using Liver Microsomes
  • Objective: To investigate the metabolism of this compound in a controlled in vitro system that mimics hepatic metabolism.

  • Materials:

    • Human or animal liver microsomes

    • This compound

    • NADPH (cofactor for cytochrome P450 enzymes)

    • Phosphate buffer (to maintain physiological pH)

    • Recombinant human CYP enzymes (for reaction phenotyping)

  • General Procedure:

    • Prepare an incubation mixture containing liver microsomes (typically at a protein concentration of 0.1-1 mg/mL), this compound (at a specified concentration), and phosphate buffer.

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding NADPH.

    • At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using analytical techniques such as HPLC-MS/MS.

Metabolite Identification using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
  • Objective: To separate, detect, and identify this compound and its metabolites in biological samples.

  • Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight, QTOF).

  • Chromatographic Conditions (General):

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A gradient elution is typically used with a mixture of an aqueous phase (e.g., water with 0.1% formic or phosphoric acid) and an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25-40°C).

  • Mass Spectrometry Conditions (General):

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for this compound and its hydroxylated metabolites.

    • Data Acquisition: Full scan mode to detect all ions within a specified mass range, followed by tandem MS (MS/MS) of selected precursor ions to obtain fragmentation patterns for structural elucidation.

    • Collision Energy: Varied to induce fragmentation of the precursor ions.

In Vivo Metabolism Studies in Animal Models (e.g., Rats)
  • Objective: To study the metabolism, distribution, and excretion of this compound in a whole-animal system.

  • Animals: Typically, male Sprague-Dawley rats are used.

  • General Procedure:

    • Administer a single oral or intravenous dose of this compound to the animals.

    • Collect biological samples (e.g., blood, urine, feces, and bile) at various time points post-dose.

    • Process the samples to extract the drug and its metabolites. For example, plasma samples are often deproteinized with an organic solvent, while urine samples may be subjected to enzymatic hydrolysis to cleave conjugates.

    • Analyze the extracts using HPLC-MS/MS to identify and quantify this compound and its metabolites.

Visualizing Metabolic Pathways and Experimental Workflows

This compound Metabolic Pathway

Benzbromarone_Metabolism cluster_phase1 Phase I Metabolism cluster_reactive Bioactivation This compound This compound M1 1'-Hydroxythis compound (Major) This compound->M1 CYP-mediated Hydroxylation M2 6-Hydroxythis compound (Major) This compound->M2 CYP2C9 (major) CYP2C19 (minor) M4 2'-Hydroxythis compound (Minor) This compound->M4 Hydroxylation M3 1'-Oxothis compound (Minor) M1->M3 Oxidation M5 1',6-Dihydroxythis compound (Minor) M1->M5 Hydroxylation M6 5,6-Dihydroxythis compound (Catechol Intermediate) M2->M6 Oxidation ReactiveQuinone Reactive Quinone Intermediate M6->ReactiveQuinone Oxidation Adducts Glutathione/Protein Adducts ReactiveQuinone->Adducts Nucleophilic Attack

Caption: Metabolic pathway of this compound leading to the formation of major, minor, and reactive metabolites.

Experimental Workflow for In Vitro Metabolism Study

InVitro_Workflow start Start incubation Incubation of this compound with Liver Microsomes & NADPH (37°C) start->incubation quenching Reaction Quenching (Cold Organic Solvent) incubation->quenching centrifugation Protein Precipitation (Centrifugation) quenching->centrifugation analysis Supernatant Analysis (HPLC-MS/MS) centrifugation->analysis identification Metabolite Identification & Quantification analysis->identification end End identification->end

Caption: A generalized workflow for conducting in vitro metabolism studies of this compound.

Proposed Mechanism of this compound-Induced Hepatotoxicity

Hepatotoxicity_Mechanism BBR This compound M6OH 6-Hydroxythis compound BBR->M6OH CYP2C9 Catechol 5,6-Dihydroxythis compound (Catechol) M6OH->Catechol Oxidation Quinone Reactive Quinone Intermediate Catechol->Quinone Oxidation CovalentBinding Covalent Binding to Cellular Proteins Quinone->CovalentBinding MitochondrialDysfunction Mitochondrial Dysfunction CovalentBinding->MitochondrialDysfunction OxidativeStress Oxidative Stress CovalentBinding->OxidativeStress CellDeath Hepatocyte Death MitochondrialDysfunction->CellDeath OxidativeStress->CellDeath

Caption: The proposed signaling pathway for this compound-induced hepatotoxicity via reactive metabolite formation.

Conclusion

The metabolism of this compound is a critical area of study, directly linked to its therapeutic efficacy and its potential for severe hepatotoxicity. The primary metabolic pathway involves CYP2C9-mediated hydroxylation to form 1'-hydroxythis compound and 6-hydroxythis compound. Further oxidation of 6-hydroxythis compound can lead to the formation of a reactive quinone intermediate, which is implicated in the mechanism of liver injury. This guide has provided a detailed overview of the known metabolites, quantitative data on metabolic pathways, and the experimental protocols used for their investigation. A thorough understanding of these metabolic processes is essential for the development of safer uricosuric agents and for the risk assessment of drugs that undergo similar bioactivation pathways. Further research focusing on the precise kinetics of reactive metabolite formation and the individual factors predisposing patients to this compound-induced hepatotoxicity is warranted.

References

The Uricosuric Action of Benzbromarone: A Technical Deep Dive into its Effects on Purine Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of benzbromarone's mechanism of action and its impact on purine metabolic pathways. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development for hyperuricemia and gout. This document delves into the molecular interactions, quantitative efficacy, and the experimental methodologies used to characterize this potent uricosuric agent.

Executive Summary

This compound is a well-established uricosuric drug that effectively lowers serum uric acid levels. Its primary mechanism of action is the potent and selective inhibition of the urate transporter 1 (URAT1) in the renal proximal tubules. By blocking URAT1, this compound prevents the reabsorption of uric acid from the glomerular filtrate back into the bloodstream, thereby promoting its excretion in the urine. While some older literature suggests a potential inhibitory effect on xanthine oxidase, the consensus from more recent and direct studies is that this compound does not exert a clinically significant inhibition of this enzyme, distinguishing its mechanism from that of xanthine oxidase inhibitors like allopurinol. This compound is metabolized in the liver by CYP2C9 to active metabolites, such as 6-hydroxythis compound, which also contribute to its uricosuric activity.

Mechanism of Action: Targeting Uric Acid Reabsorption

Uric acid, the final product of purine metabolism in humans, is primarily excreted by the kidneys. A significant portion of filtered uric acid is reabsorbed in the proximal tubules, a process largely mediated by URAT1 (encoded by the SLC22A12 gene).[1] this compound exerts its therapeutic effect by directly interfering with this reabsorption process.

Inhibition of URAT1

This compound acts as a potent, non-competitive inhibitor of URAT1.[1] It binds to the transporter, preventing it from shuttling uric acid from the tubular lumen back into the renal epithelial cells. This leads to a significant increase in the fractional excretion of uric acid and a corresponding decrease in serum uric acid concentrations. The primary active metabolite, 6-hydroxythis compound, also demonstrates potent URAT1 inhibitory activity, contributing to the sustained uricosuric effect of the drug.[2]

Effect on Xanthine Oxidase

There have been conflicting reports in the literature regarding this compound's effect on xanthine oxidase, the key enzyme in the production of uric acid from purines. Some sources have described it as a non-purine inhibitor of xanthine oxidase.[3] However, more recent and targeted studies have indicated that this compound does not have a clinically relevant inhibitory effect on this enzyme.[4][5] A study specifically designed to evaluate the effects of lowering uric acid without xanthine oxidase inhibition utilized this compound for this purpose.[4] This distinction is crucial as it positions this compound as a pure uricosuric agent, in contrast to drugs like allopurinol which directly inhibit uric acid synthesis.[6][7]

Quantitative Data

The efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data regarding its inhibitory potency, pharmacokinetic properties, and clinical efficacy.

Table 1: In Vitro Inhibitory Potency of this compound against URAT1
CompoundIC50 (µM)Cell SystemReference
This compound0.44hURAT1-stably expressed HEK293 cells[8]
This compound0.28Not specified[9]
This compound0.425Humanized Rat URAT1EM[10]
This compound14.3Fluorescence-based assay[11]
This compound0.190Not specified[8]
6-Hydroxythis compoundData not consistently available-[8]
Table 2: Pharmacokinetic Properties of this compound
ParameterValueSpeciesReference
Half-life (this compound)~3 hoursHumans[2]
Half-life (6-hydroxythis compound)Up to 30 hoursHumans[2]
MetabolismPredominantly by CYP2C9Humans[12]
Oral Clearance (CYP2C91/1 genotype)58.8 ± 25.2 L/hr/kgHumans[12]
Oral Clearance (CYP2C91/3 genotype)51.3 ± 7.9 L/hr/kgHumans[12]
Oral Clearance (CYP2C93/3 genotype)8.58 L/hr/kgHumans[12]
Table 3: Clinical Efficacy of this compound in Lowering Serum Uric Acid (sUA)
Study PopulationDosageDurationsUA ReductionReference
Gout patients100 mg/day2 months48% (from baseline)[13]
Gout patients200 mg/day (if needed)2 monthsAdditional reduction in non-responders[13]
Asymptomatic hyperuricemiaNot specified-Lower incidence of first gout flare vs. allopurinol[14]
Gout patients with renal impairmentNot specified1 yearAverage sUA level of 0.46 mmol/L[15]
Gout patients50 mg QD6 monthssUA reduction of -0.10 mmol/L[16]
Gout patients (with XOi)50 mg QD6 monthssUA reduction of -0.16 mmol/L[16]
Gout patients100 mg QD6 monthssUA reduction of -0.27 mmol/L[16]
Heart failure patients with hyperuricemiaNot specifiedNot specifiedSignificant decrease in sUA (P<0.01)[4]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound.

In Vitro URAT1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against URAT1-mediated uric acid uptake.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with a plasmid expressing human URAT1 (hURAT1) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Preparation: Cells are seeded into 24- or 96-well plates and grown to confluence. On the day of the assay, the culture medium is removed, and the cells are washed twice with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Inhibitor Pre-incubation: Cells are pre-incubated for 10-15 minutes at 37°C with varying concentrations of this compound (or a vehicle control, typically DMSO) diluted in the transport buffer.

  • Uric Acid Uptake: The uptake reaction is initiated by adding a solution containing a fixed concentration of [¹⁴C]-labeled uric acid to each well. The final concentration of uric acid is typically around 20 µM. The incubation is carried out at 37°C for a short period (e.g., 5 minutes) to ensure measurement of the initial uptake rate.

  • Termination and Lysis: The uptake is terminated by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold transport buffer. The cells are then lysed using a suitable lysis buffer (e.g., containing 0.1 M NaOH and 0.1% SDS).

  • Quantification: The radioactivity in the cell lysates is measured using a liquid scintillation counter.

  • Data Analysis: The percentage of URAT1 inhibition is calculated for each this compound concentration relative to the vehicle control. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

In Vivo Hyperuricemia Animal Model

Objective: To evaluate the uric acid-lowering effect of this compound in a hyperuricemic animal model.

Methodology:

  • Animal Model: Male Kunming or ICR mice are commonly used. Hyperuricemia is induced by the administration of a uricase inhibitor, such as potassium oxonate.

  • Induction of Hyperuricemia: Mice are intraperitoneally injected with potassium oxonate (e.g., 250 mg/kg) to inhibit uricase activity, leading to an accumulation of uric acid. One hour later, a purine source, such as hypoxanthine (e.g., 300 mg/kg), is administered orally to further increase uric acid production.

  • Drug Administration: this compound is typically administered orally (p.o.) by gavage at various doses (e.g., 5, 10, 20 mg/kg) one hour before the administration of the purine source. A vehicle control group receives the vehicle (e.g., 0.5% carboxymethylcellulose sodium).

  • Sample Collection: Blood samples are collected from the retro-orbital plexus or tail vein at specific time points after drug administration (e.g., 2 hours after hypoxanthine administration).

  • Uric Acid Measurement: Serum is separated by centrifugation, and the uric acid concentration is measured using a commercial uric acid assay kit according to the manufacturer's instructions.

  • Data Analysis: The percentage reduction in serum uric acid levels in the this compound-treated groups is calculated relative to the hyperuricemic control group. Statistical significance is determined using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Xanthine Oxidase Activity Assay

Objective: To determine the effect of this compound on xanthine oxidase activity.

Methodology:

  • Assay Principle: Xanthine oxidase activity is measured by monitoring the formation of uric acid from xanthine. The increase in absorbance at 293 nm is directly proportional to the rate of uric acid production.

  • Reaction Mixture: A typical reaction mixture contains potassium phosphate buffer (pH 7.5), xanthine (substrate), and the enzyme source (e.g., purified xanthine oxidase or liver homogenate).

  • Inhibitor Incubation: this compound at various concentrations is pre-incubated with the enzyme solution for a specified period (e.g., 15 minutes) at 37°C. A known xanthine oxidase inhibitor, such as allopurinol, is used as a positive control.

  • Reaction Initiation and Measurement: The reaction is initiated by the addition of xanthine. The change in absorbance at 293 nm is monitored over time using a spectrophotometer.

  • Data Analysis: The rate of the reaction (change in absorbance per minute) is calculated from the linear portion of the curve. The percentage of inhibition is determined for each this compound concentration relative to the control (no inhibitor). The IC50 value can be calculated from the dose-response curve.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Purine_Metabolism cluster_purine Purine Metabolism Purine Nucleotides Purine Nucleotides Hypoxanthine Hypoxanthine Purine Nucleotides->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase

Caption: Simplified overview of the final steps in purine catabolism.

URAT1_Inhibition cluster_renal Renal Proximal Tubule cluster_lumen Tubular Lumen (Urine) cluster_cell Epithelial Cell cluster_blood Bloodstream Uric_Acid_Lumen Uric Acid URAT1 URAT1 Uric_Acid_Lumen->URAT1 Reabsorption Uric_Acid_Blood Uric Acid URAT1->Uric_Acid_Blood This compound This compound This compound->URAT1 Inhibition

Caption: this compound's inhibitory action on URAT1 in the kidney.

Experimental_Workflow Start Start Cell_Culture Culture hURAT1-expressing HEK293 cells Start->Cell_Culture Pre_incubation Pre-incubate cells with This compound Cell_Culture->Pre_incubation Uric_Acid_Uptake Add [14C]-Uric Acid Pre_incubation->Uric_Acid_Uptake Termination Terminate uptake and lyse cells Uric_Acid_Uptake->Termination Quantification Measure radioactivity Termination->Quantification Data_Analysis Calculate IC50 Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro URAT1 inhibition assay.

References

In-depth analysis of Benzbromarone's non-competitive inhibition of xanthine oxidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzbromarone is a well-established uricosuric agent used in the management of hyperuricemia and gout. While its primary mechanism of action involves the inhibition of uric acid reabsorption in the kidneys, it is also recognized as a non-purine inhibitor of xanthine oxidase. This technical guide provides an in-depth analysis of the non-competitive inhibition of xanthine oxidase by this compound, synthesizing available data, outlining relevant experimental protocols, and visualizing the underlying biochemical processes. It is important to note that while this compound is known to inhibit xanthine oxidase, specific quantitative data for its non-competitive inhibition, such as Ki and IC50 values, are not extensively detailed in readily available scientific literature. This guide, therefore, also presents generalized experimental approaches to further elucidate these parameters.

Introduction: Xanthine Oxidase and the Role of this compound

Xanthine oxidase (XO) is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Elevated levels of uric acid can lead to hyperuricemia, a condition strongly associated with gout. The inhibition of xanthine oxidase is a cornerstone of therapy for hyperuricemia.

This compound's primary therapeutic effect is as a uricosuric agent, promoting the renal excretion of uric acid. However, its role as a non-competitive inhibitor of xanthine oxidase provides a secondary mechanism to control uric acid levels. Non-competitive inhibition is characterized by the inhibitor binding to a site on the enzyme other than the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency without preventing substrate binding.

Quantitative Analysis of Inhibition

Detailed quantitative data on the non-competitive inhibition of xanthine oxidase by this compound is not extensively reported in the available literature. To fully characterize this interaction, the determination of the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) is crucial. The following table outlines the key kinetic parameters that would be determined in such an analysis.

ParameterDescriptionExpected Observation for Non-competitive Inhibition
Vmax Maximum rate of reactionDecreases in the presence of the inhibitor.
Km Michaelis constant (substrate concentration at half Vmax)Remains unchanged in the presence of the inhibitor.
Ki Inhibition constantThe dissociation constant of the enzyme-inhibitor complex. A lower Ki indicates a more potent inhibitor.
IC50 Half-maximal inhibitory concentrationThe concentration of inhibitor required to reduce enzyme activity by 50%.

Experimental Protocols

To investigate the non-competitive inhibition of xanthine oxidase by this compound, a series of in vitro enzyme kinetic assays would be performed.

General Xanthine Oxidase Inhibition Assay (Spectrophotometric Method)

This protocol outlines a standard method to determine the inhibitory effect of a compound on xanthine oxidase activity by measuring the formation of uric acid.

Materials:

  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • This compound (inhibitor)

  • Potassium phosphate buffer (e.g., 50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • UV-Vis Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.

    • Prepare a stock solution of xanthine in the same buffer.

    • Prepare a stock solution of this compound in DMSO and create serial dilutions.

  • Assay Setup:

    • In a 96-well UV-transparent microplate, add a fixed volume of xanthine oxidase solution to each well.

    • Add varying concentrations of this compound solution to the test wells. For control wells, add the corresponding volume of DMSO.

    • Add potassium phosphate buffer to bring all wells to a consistent pre-reaction volume.

    • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a fixed volume of the xanthine substrate solution to all wells.

    • Immediately begin monitoring the increase in absorbance at 295 nm (the wavelength at which uric acid has maximum absorbance) at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance) for each concentration of this compound.

    • Plot the reaction velocity against the this compound concentration to determine the IC50 value.

    • To determine the mode of inhibition, perform the assay with varying concentrations of both the substrate (xanthine) and the inhibitor (this compound).

    • Construct a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration. For non-competitive inhibition, the lines will intersect on the x-axis, showing a decrease in Vmax with no change in Km.

Experimental Workflow for Kinetic Analysis

The following diagram illustrates the workflow for determining the kinetic parameters of xanthine oxidase inhibition.

G Experimental Workflow for Kinetic Analysis of XO Inhibition cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (XO, Xanthine, this compound) prep_dilutions Create Serial Dilutions of this compound prep_reagents->prep_dilutions setup_assay Set up 96-well plate (XO, Buffer, Inhibitor) prep_dilutions->setup_assay pre_incubate Pre-incubate setup_assay->pre_incubate initiate_reaction Initiate with Xanthine pre_incubate->initiate_reaction measure_absorbance Measure Absorbance at 295 nm initiate_reaction->measure_absorbance calc_velocity Calculate Initial Velocities measure_absorbance->calc_velocity plot_ic50 Plot Velocity vs. [Inhibitor] to determine IC50 calc_velocity->plot_ic50 plot_lb Construct Lineweaver-Burk Plot calc_velocity->plot_lb determine_kinetics Determine Vmax, Km, and Ki plot_lb->determine_kinetics G Non-competitive Inhibition of Xanthine Oxidase XO Xanthine Oxidase (XO) XO_Xanthine XO-Xanthine Complex XO->XO_Xanthine + Xanthine XO_Benz XO-Benzbromarone Complex XO->XO_Benz + this compound Xanthine Xanthine (Substrate) This compound This compound (Inhibitor) XO_Xanthine_Benz XO-Xanthine-Benzbromarone Complex XO_Xanthine->XO_Xanthine_Benz + this compound UricAcid Uric Acid (Product) XO_Xanthine->UricAcid Catalysis XO_Benz->XO_Xanthine_Benz + Xanthine NoProduct No/Reduced Product Formation XO_Benz->NoProduct XO_Xanthine_Benz->NoProduct G Logical Flow of Non-Competitive Inhibition Start This compound Introduced Binding Binds to Allosteric Site on XO Start->Binding ConformationalChange Induces Conformational Change in XO Binding->ConformationalChange ActivityReduction Reduces Catalytic Activity of Active Site ConformationalChange->ActivityReduction VmaxDecrease Vmax Decreases ActivityReduction->VmaxDecrease KmConstant Km Remains Constant ActivityReduction->KmConstant End Non-Competitive Inhibition VmaxDecrease->End KmConstant->End

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for Benzbromarone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzbromarone is a uricosuric agent used in the treatment of gout.[1] To ensure the quality, safety, and efficacy of pharmaceutical products containing this compound, it is crucial to have a validated analytical method for its quantification and the determination of any related substances or degradation products. This application note details the development and validation of a simple, rapid, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for this compound, in accordance with International Conference on Harmonisation (ICH) guidelines.[1]

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a PDA detector was used for this analysis.[1] The chromatographic separation was achieved on a C18 column.[1][2]

Table 1: Chromatographic Conditions

ParameterCondition
InstrumentAgilent HPLC system (Model no. 1100) or equivalent with PDA detector[2]
ColumnEclipsed Plus C18 (100 × 4.6mm, 5µ)[1] or Zorbax Eclips plus C18 (100 mm × 4.6 mm, 5 μm)[2]
Mobile PhaseGlacial Acetic Acid: Acetonitrile: Water: Methanol (2.5: 12.5: 195: 450 v/v)[1][2]
Flow Rate1.0 mL/min[1][2]
Column Temperature25°C[1]
Detection Wavelength231 nm[1]
Injection Volume20 µL[1]
Preparation of Solutions

Standard and sample solutions were prepared using the mobile phase as the diluent.[1]

  • Standard Stock Solution: A standard solution of this compound was prepared in the mobile phase to a concentration of 0.1 mg/mL.[1]

  • Sample Solution: A sample solution was prepared by dissolving the equivalent of 100 mg of this compound in a 100 mL volumetric flask with the diluent.[1] For the analysis of related substances, a sample concentration of 1.0 mg/mL may be used.[3]

Method Validation

The developed method was validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.[1]

Linearity

The linearity of the method was evaluated by analyzing a series of this compound solutions at different concentration levels.[1][4]

Table 2: Linearity of the Method

AnalyteRange (µg/mL)Correlation Coefficient (r²)
This compound50 - 150[1]1.00[1]
This compound5 - 100[4]>0.9999[4]
Accuracy

Accuracy was determined by spiking a placebo solution with known amounts of this compound at different concentration levels.[1][2]

Table 3: Accuracy (Recovery) of the Method

Spiked LevelRecovery (%)
50%98.65 - 100.77[1]
100%98.65 - 100.77[1]
150%98.65 - 100.77[1]
Precision

The precision of the method was assessed by performing replicate injections of the sample solution.[1]

Table 4: Precision of the Method

Precision TypeAcceptance Criteria (%RSD)
System Precision< 2.0
Method Precision< 2.0
Specificity (Forced Degradation Studies)

To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted under various stress conditions, including acid and base hydrolysis, oxidation, thermal, and photolytic stress.[4][5][6] The method's ability to separate this compound from its degradation products is a measure of its specificity.[4]

Protocols

Protocol for RP-HPLC Analysis of this compound

G cluster_prep Solution Preparation cluster_hplc HPLC System Setup cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Standard Solution (0.1 mg/mL this compound in Mobile Phase) set_conditions Set Chromatographic Conditions (Column, Mobile Phase, Flow Rate, etc.) prep_sample Prepare Sample Solution (e.g., 0.1 mg/mL in Mobile Phase) equilibrate Equilibrate System set_conditions->equilibrate inject_standard Inject Standard Solution equilibrate->inject_standard inject_sample Inject Sample Solution inject_standard->inject_sample integrate_peaks Integrate Peak Areas inject_sample->integrate_peaks calculate Calculate this compound Concentration integrate_peaks->calculate G cluster_stress Stress Conditions cluster_analysis Analysis of Stressed Samples cluster_evaluation Evaluation acid Acid Hydrolysis (e.g., 0.1 M HCl at 60°C) neutralize Neutralize (for acid/base hydrolysis) acid->neutralize base Base Hydrolysis (e.g., 0.1 M NaOH at 60°C) base->neutralize oxidation Oxidation (e.g., 3% H₂O₂ at RT) analyze Analyze by Stability-Indicating HPLC Method oxidation->analyze thermal Thermal Degradation (e.g., Dry heat at 80°C) thermal->analyze photo Photostability (ICH Q1B guidelines) photo->analyze neutralize->analyze assess Assess Peak Purity and Resolution analyze->assess identify Identify Degradation Products assess->identify

References

Quantification of Benzbromarone in biological samples using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the quantification of Benzbromarone in biological samples utilizing High-Performance Liquid Chromatography (HPLC) is presented. This document provides detailed application notes and protocols for researchers, scientists, and professionals engaged in drug development.

Application Note

Introduction

This compound is a uricosuric agent employed in the management of hyperuricemia and gout.[1] Accurate quantification of this compound and its primary active metabolite, 6-hydroxythis compound, in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments.[1][2] High-Performance Liquid Chromatography (HPLC) offers a robust, sensitive, and specific method for this purpose.[3] This document outlines a validated HPLC method coupled with UV detection for the determination of this compound in biological samples.

Principle

The method is predicated on the separation of this compound from endogenous components in the biological matrix using reversed-phase HPLC.[1] Subsequent detection and quantification are achieved through UV spectrophotometry.[4] For enhanced specificity and sensitivity, particularly for metabolites like 6-hydroxythis compound, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) can be employed.[2]

Metabolism of this compound

This compound is primarily metabolized by the cytochrome P450 enzyme CYP2C9 to form hydroxylated metabolites, with 6-hydroxythis compound being the most significant contributor to its uricosuric activity.[1][2] Several other minor metabolites have also been identified.[5][6] Understanding the metabolic profile is essential for comprehensive pharmacokinetic analysis.[7][8]

Experimental Protocols

1. Sample Preparation: Protein Precipitation

Protein precipitation is a widely used technique for the extraction of small molecules like this compound from plasma or serum.[2][9]

  • Materials and Reagents:

    • Ice-cold acetonitrile (HPLC grade)[2]

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge[2]

    • Nitrogen evaporator (optional)[2]

    • Mobile phase for reconstitution[2]

  • Protocol:

    • Thaw frozen plasma or serum samples at room temperature.

    • Vortex the samples to ensure homogeneity.[2]

    • In a microcentrifuge tube, add 300 µL of ice-cold acetonitrile to 100 µL of the plasma or serum sample to precipitate proteins.[2]

    • Vortex the mixture vigorously for 1 minute.[2]

    • Centrifuge the sample at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]

    • Carefully transfer the supernatant to a clean tube.[2]

    • (Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[2]

    • Reconstitute the dried extract in 100 µL of the HPLC mobile phase.[2]

    • Vortex briefly and inject the sample into the HPLC system.[2]

2. HPLC Method

The following HPLC conditions have been validated for the quantification of this compound.

  • Instrumentation:

    • Agilent HPLC system (Model 1100) or equivalent with a photodiode array (PDA) detector.[4][10]

    • Chromatography data processing software (e.g., Chromeleon).[4][10]

  • Chromatographic Conditions:

    • Column: Eclipsed Plus C18 (100 x 4.6mm, 5µm) or Zorbax Eclips plus C18 (100 mm × 4.6 mm, 5 μm).[4][10] A Shim-pack CLC-ODS column has also been reported.[3]

    • Mobile Phase: A mixture of Glacial Acetic Acid, Acetonitrile, Water, and Methanol in the ratio of 2.5:12.5:195:450 (v/v/v/v).[4][10][11] Another reported mobile phase is methanol-water (80:20).[3] For simultaneous determination with allopurinol, a gradient elution with 0.02 M ammonium acetate (pH 5.0) and methanol can be used.[12]

    • Flow Rate: 1.0 mL/min.[4][10]

    • Column Temperature: 25°C.[4][11]

    • Injection Volume: 20 µL.[4]

    • Detection Wavelength: 231 nm[4][11] or 237 nm.[3] For simultaneous analysis with allopurinol, 251 nm is used.[12]

3. Method Validation

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[4]

  • Linearity: The method demonstrates good linearity for this compound in the concentration range of 50 to 150 µg/mL.[4] Another study showed linearity in the range of 20-180 µg/ml.[3]

  • Accuracy: The recovery of this compound from spiked placebo solutions ranged from 98.65% to 100.77%.[4] Another study reported recovery rates between 100.5% and 104.3%.[10]

  • Precision: The relative standard deviation (%RSD) for both system and method precision was found to be less than 2.0%.[4][10]

  • Specificity: The method should be able to selectively quantify this compound in the presence of its impurities and degradation products.[11][12]

Data Presentation

Table 1: HPLC Chromatographic Conditions

ParameterCondition 1Condition 2
Column Eclipsed Plus C18 (100 x 4.6mm, 5µm)[4][11]Shim-pack CLC-ODS[3]
Mobile Phase Glacial Acetic Acid:Acetonitrile:Water:Methanol (2.5:12.5:195:450)[4][11]Methanol:Water (80:20)[3]
Flow Rate 1.0 mL/min[4]Not Specified
Detection Wavelength 231 nm[4][11]237 nm[3]
Column Temperature 25°C[4][11]Not Specified
Injection Volume 20 µL[4]Not Specified

Table 2: Method Validation Parameters

ParameterResultReference
Linearity Range 50 - 150 µg/mL[4]
Correlation Coefficient (r²) > 0.999[3][4]
Accuracy (% Recovery) 98.65 - 100.77%[4]
Precision (% RSD) < 2.0%[4][10]

Visualizations

G Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma/Serum) Thaw Thaw Sample Sample->Thaw Vortex1 Vortex to Homogenize Thaw->Vortex1 Precipitate Add Ice-Cold Acetonitrile (Protein Precipitation) Vortex1->Precipitate Vortex2 Vortex Vigorously Precipitate->Vortex2 Centrifuge Centrifuge (13,000 x g, 10 min, 4°C) Vortex2->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (Optional) Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC System Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (231 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification of this compound Calibrate->Quantify

Caption: Workflow for this compound Quantification.

G HPLC Method Validation Parameters cluster_parameters Key Validation Parameters Validation Method Validation (ICH Guidelines) Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity Robustness Robustness Validation->Robustness LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ System_Precision System Precision Precision->System_Precision Method_Precision Method Precision Precision->Method_Precision

Caption: HPLC Method Validation Parameters.

References

Application Notes and Protocols for Evaluating Benzbromarone Activity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing cell-based assays for the evaluation of Benzbromarone's biological activity. The protocols detailed below are designed to assess the compound's primary mechanism of action as a URAT1 inhibitor, as well as its potential cytotoxic effects and off-target activities.

Introduction

This compound is a uricosuric agent used in the management of hyperuricemia and gout. Its primary mechanism of action is the inhibition of the urate transporter 1 (URAT1), a protein responsible for the reabsorption of uric acid in the proximal tubules of the kidneys.[1][2] By blocking URAT1, this compound increases the excretion of uric acid, thereby lowering serum urate levels.[1][2] Its active metabolite, 6-hydroxythis compound, is also a potent inhibitor of URAT1 and significantly contributes to the drug's therapeutic effect.[3][4] This document outlines key cell-based assays to characterize the inhibitory activity of this compound and its metabolites.

Data Presentation

The following tables summarize the in vitro inhibitory concentrations (IC50) of this compound and its primary active metabolite, 6-Hydroxythis compound, against the human urate transporter 1 (hURAT1). This data is crucial for comparing the relative potency of these compounds.

Table 1: In Vitro URAT1 Inhibition

CompoundAssay SystemIC50Reference
This compoundhURAT1 expressing HEK293 cells0.44 µM[5]
This compoundFluorescence-based assay14.3 µM[5][6]
This compoundhURAT1-HEK293/PDZK1 cells42.5% inhibition at 100 µM[5][6]
This compoundhURAT1 expressing oocytesNon-competitive inhibition[5]
6-Hydroxythis compoundhURAT1-expressing oocytes0.151 ± 0.022 µM[4]
6-Hydroxythis compoundhURAT1 expressing oocytesNon-competitive inhibition[5]

Signaling Pathway: Uric Acid Reabsorption and Inhibition by this compound

The diagram below illustrates the role of URAT1 in the renal proximal tubule and the mechanism of inhibition by this compound.

URAT1_Pathway cluster_cell Renal Proximal Tubule Cell cluster_lumen Tubular Lumen cluster_blood Bloodstream URAT1 URAT1 Urate_in Uric Acid (Intracellular) URAT1->Urate_in Reabsorption Urate_blood Uric Acid (in blood) Urate_in->Urate_blood Efflux Urate_out Uric Acid (in filtrate) Urate_out->URAT1 This compound This compound This compound->URAT1 Inhibition

Caption: Uric acid reabsorption via URAT1 and its inhibition by this compound.

Experimental Protocols

URAT1 Inhibition Assay using HEK293 Cells

This protocol details the assessment of this compound's inhibitory effect on URAT1-mediated uric acid uptake in a human embryonic kidney (HEK293) cell line stably or transiently expressing the human URAT1 transporter.[3][5]

Materials:

  • HEK293 cells stably or transiently expressing hURAT1

  • Parental (non-transfected) HEK293 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS), pH 7.4

  • [¹⁴C]-uric acid

  • This compound stock solution (in DMSO)

  • Positive control inhibitor (e.g., probenecid)

  • 96-well cell culture plates

  • Cell lysis buffer (e.g., 1% Triton X-100)

  • Scintillation counter

Workflow Diagram:

URAT1_Assay_Workflow A Seed hURAT1-HEK293 cells in 96-well plate B Wash cells with transport buffer A->B C Pre-incubate with this compound or vehicle control B->C D Initiate uptake with [¹⁴C]-uric acid C->D E Incubate for a defined time (e.g., 5-15 min) D->E F Terminate uptake with ice-cold buffer E->F G Lyse cells and measure radioactivity F->G H Data Analysis: Calculate IC50 G->H

Caption: Workflow for the URAT1 inhibition assay in HEK293 cells.

Procedure:

  • Cell Culture and Seeding: Culture hURAT1-expressing HEK293 cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells into a 96-well plate at a suitable density and allow them to reach confluence.[3]

  • Compound Preparation: On the day of the experiment, prepare serial dilutions of this compound in transport buffer. Also, prepare a vehicle control (DMSO) and a positive control.

  • Assay Execution:

    • Wash the confluent cell monolayers with pre-warmed transport buffer.[3]

    • Pre-incubate the cells with the this compound dilutions or controls for a specified time (e.g., 10-30 minutes) at 37°C.[3]

    • Initiate the uptake by adding the transport buffer containing [¹⁴C]-uric acid to each well.[3]

    • Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C, ensuring this is within the linear range of uptake.

    • Terminate the transport by rapidly washing the cells three times with ice-cold transport buffer.[3][5]

  • Detection and Analysis:

    • Lyse the cells with cell lysis buffer.[3]

    • Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Normalize the data to the protein concentration in each well.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software.[5]

Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on a selected cell line (e.g., HepG2 for hepatotoxicity studies).[7]

Materials:

  • HepG2 cells (or other relevant cell line)

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Workflow Diagram:

Cytotoxicity_Assay_Workflow A Seed cells in 96-well plate B Treat with various concentrations of this compound A->B C Incubate for 24-48 hours B->C D Add MTT solution to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Data Analysis: Calculate % viability and IC50 G->H

Caption: Workflow for a typical cell-based cytotoxicity assay.[7]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement: Remove the medium and add DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[7]

Off-Target Activity: ABCG2 Inhibition Assay

This protocol provides a framework for assessing the inhibitory potential of this compound on the ABCG2 transporter, which is also involved in urate transport.[8] A fluorescent substrate-based assay is a common method.

Materials:

  • Cells overexpressing ABCG2 (e.g., NCI-H460/MX20) and parental cells

  • Cell culture medium

  • Fluorescent ABCG2 substrate (e.g., pheophorbide a)

  • This compound stock solution (in DMSO)

  • Known ABCG2 inhibitor (e.g., fumitremorgin C) as a positive control

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Logical Relationship Diagram:

ABCG2_Inhibition_Logic cluster_conditions Experimental Conditions cluster_outcomes Expected Outcomes A ABCG2-expressing cells + Fluorescent Substrate C Low intracellular fluorescence (Substrate efflux) A->C ABCG2 is active B A + this compound D High intracellular fluorescence (Substrate accumulation) B->D If this compound inhibits ABCG2

Caption: Logical flow of the ABCG2 inhibition assay.

Procedure:

  • Cell Seeding: Seed ABCG2-overexpressing cells and parental cells into 96-well black, clear-bottom plates.

  • Compound Incubation: Treat the cells with various concentrations of this compound or a positive control.

  • Substrate Addition: Add the fluorescent ABCG2 substrate to all wells.

  • Incubation: Incubate for an optimized period to allow for substrate transport.

  • Measurement: Measure the intracellular fluorescence using a fluorescence plate reader.

  • Data Analysis: An increase in intracellular fluorescence in the presence of this compound indicates inhibition of ABCG2-mediated efflux. Calculate the percentage of inhibition relative to the positive control.

Summary and Conclusion

The protocols provided in these application notes offer a robust framework for the in vitro evaluation of this compound's activity. By employing these cell-based assays, researchers can effectively characterize its potency as a URAT1 inhibitor, assess its cytotoxic profile, and investigate potential off-target effects. Careful execution of these protocols and thorough data analysis are critical for understanding the pharmacological profile of this compound and for the development of novel uricosuric agents.

References

Application Notes and Protocols: The Use of Benzbromarone in Hyperuricemia and Gout Research Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a critical metabolic disorder and a primary precursor to gout, a painful inflammatory arthritis caused by the deposition of monosodium urate (MSU) crystals in joints and tissues.[1][2] The study of hyperuricemia and the development of effective urate-lowering therapies (ULT) rely on robust and reproducible research models. Benzbromarone is a potent uricosuric agent that effectively lowers sUA levels by promoting the renal excretion of uric acid.[3][4] It serves as both a therapeutic agent and a valuable research tool for investigating the mechanisms of uric acid transport and evaluating novel treatments for gout.[5][6]

These application notes provide detailed methodologies for utilizing this compound in established hyperuricemia and gout research models, summarize key quantitative data, and illustrate the underlying mechanisms and experimental workflows.

Mechanism of Action

This compound's primary mechanism of action is the potent inhibition of Urate Transporter 1 (URAT1), a protein encoded by the SLC22A12 gene, which is located in the apical membrane of renal proximal tubule cells.[3][6][7] URAT1 is responsible for the majority of uric acid reabsorption from the renal tubular lumen back into the bloodstream.[3] By blocking URAT1, this compound effectively reduces this reabsorption, leading to increased urinary excretion of uric acid (uricosuria) and a subsequent decrease in serum uric acid levels.[3][5]

In addition to its primary target, this compound has been shown to interact with other key transporters involved in urate homeostasis, including Glucose Transporter 9 (GLUT9), and ATP-binding cassette super-family G member 2 (ABCG2).[7][8][9] Its active metabolite, 6-hydroxythis compound, is also a potent inhibitor of URAT1.[10]

cluster_lumen Renal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream lumen_urate Uric Acid urat1 URAT1 (SLC22A12) lumen_urate->urat1 Reabsorption cell_urate Intracellular Uric Acid urat1->cell_urate abcg2 ABCG2 abcg2->lumen_urate glut9_apical GLUT9 (Apical) cell_urate->abcg2 Secretion glut9_baso GLUT9 (Basolateral) cell_urate->glut9_baso Efflux blood_urate Uric Acid glut9_baso->blood_urate benz This compound benz->urat1 Potent Inhibition benz->abcg2 Inhibition benz->glut9_baso Inhibition start Start acclimate Animal Acclimatization (≥ 1 week) start->acclimate prepare Prepare Potassium Oxonate (PO) Suspension (250-300 mg/kg in vehicle) acclimate->prepare administer Administer PO (i.p. or p.o.) prepare->administer model Acute Hyperuricemia Model Established administer->model cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis model Establish Hyperuricemia Model (e.g., PO + Adenine) grouping Randomly Allocate Animals into 4 Groups: - Normal Control - Hyperuricemia Model - this compound - Positive Control model->grouping treat Administer Daily Treatment (p.o.) for 1-2 Weeks grouping->treat collect Collect Blood & Urine Samples (Day 14) treat->collect biochem Measure: - Serum Uric Acid (sUA) - Serum Creatinine (SCr) - Blood Urea Nitrogen (BUN) - Urinary Uric Acid (UUA) collect->biochem analyze Statistical Analysis (Compare Bzb vs Model) biochem->analyze end Evaluate Efficacy analyze->end

References

Application Notes: The Role of Benzbromarone in Elucidating Renal Urate Transport Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Mechanism of Action

Uric acid homeostasis is a critical physiological process maintained by a fine balance between its production from purine metabolism and its excretion, primarily via the kidneys. Dysregulation in renal handling, often leading to insufficient excretion, results in hyperuricemia, a precursor to gout. The renal proximal tubule is the primary site of urate transport, involving a complex interplay of reabsorption and secretion transporters.

Benzbromarone is a potent uricosuric agent that has been instrumental in the study of these transport mechanisms.[1][2] Its principal mechanism of action is the potent inhibition of Urate Transporter 1 (URAT1) , encoded by the SLC22A12 gene.[3][4] URAT1 is located on the apical membrane of proximal tubule cells and is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.[3][4] By inhibiting URAT1, this compound effectively blocks this reabsorption pathway, leading to increased urinary excretion of uric acid (uricosuria) and a subsequent reduction in serum urate levels.[3]

Structural and kinetic studies suggest that this compound acts as a non-competitive inhibitor, binding to the urate-binding site of URAT1 and stabilizing the transporter in an inward-facing conformation, which blocks both urate binding and the transport cycle.[4][5]

While its primary target is URAT1, this compound also interacts with other key renal urate transporters, albeit with lower affinity. These include:

  • Glucose Transporter 9 (GLUT9, SLC2A9): Located on the basolateral membrane, it facilitates the exit of reabsorbed urate from the tubule cell into the blood. This compound has been shown to inhibit GLUT9.[2][6]

  • Organic Anion Transporters (OATs): OAT1 (SLC22A6) and OAT3 (SLC22A8) are basolateral transporters involved in the first step of active tubular secretion (blood-to-cell).[3] OAT4 (SLC22A11) is an apical transporter also implicated in urate reabsorption.[1][3] this compound exhibits inhibitory effects on these transporters.[1][3]

  • ATP-binding cassette transporter G2 (ABCG2): An apical efflux pump that contributes to urate secretion. This compound is not a primary target for ABCG2 but understanding its interaction is crucial as ABCG2 dysfunction is a major cause of hyperuricemia.[3][7]

The well-characterized, potent, and specific action of this compound on URAT1 makes it an invaluable pharmacological tool for isolating and studying the function of this key reabsorption pathway.

Quantitative Data: Inhibitory Profile of this compound

The following tables summarize the inhibitory potency of this compound against key human urate transporters, providing essential data for experimental design and interpretation.

Table 1: In Vitro Inhibitory Potency (IC₅₀) of this compound against Renal Urate Transporters

TransporterGene NameLocationFunctionIC₅₀ ValueAssay SystemReference(s)
URAT1 SLC22A12ApicalReabsorption 22 nM - 440 nM HEK293 cells, Oocytes[2][8][9][10]
OAT1 SLC22A6BasolateralSecretion4.08 µM (4080 nM)N/A[11]
OAT3 SLC22A8BasolateralSecretion1.32 µM (1320 nM)N/A[11]
OAT4 SLC22A11ApicalReabsorptionInhibitedN/A[1][3]
GLUT9 SLC2A9BasolateralReabsorptionInhibitedN/A[2][6]
ABCG2 ABCG2ApicalSecretion4.16 µM (4160 nM)N/A[11]

Note: IC₅₀ values can vary depending on the specific experimental conditions, cell lines, and assay protocols used.

Table 2: In Vivo Effects of this compound in Animal Models

Animal ModelThis compound DoseKey FindingsReference(s)
Human URAT1 Knock-in (hURAT1-KI) Mice26 mg/kg (single oral dose)Significantly lowered plasma uric acid levels.[12][13]
Streptozotocin-Induced Diabetic Rats8-week treatmentSignificantly inhibited renal URAT1 gene expression.[6][14]
Adenine-Induced Hyperuricemia Mice50 mg/kgServed as a positive control, altering the expression of renal urate transporters.[15]

Visualizations: Pathways and Workflows

Benzbromarone_Mechanism cluster_tubule Renal Proximal Tubule Cell cluster_lumen cluster_blood URAT1 URAT1 (SLC22A12) Reabsorption GLUT9 GLUT9 (SLC2A9) Reabsorption URAT1->GLUT9 Urate_Blood Urate GLUT9->Urate_Blood Reabsorption OAT1_3 OAT1/3 Secretion ABCG2 ABCG2 Secretion OAT1_3->ABCG2 Urate_Lumen Urate ABCG2->Urate_Lumen Secretion This compound This compound This compound->URAT1 Potent Inhibition This compound->GLUT9 Inhibition This compound->OAT1_3 Inhibition Urate_Lumen->URAT1 Reabsorption Urate_Blood->OAT1_3 Secretion

Caption: Mechanism of this compound on major renal urate transporters.

HEK293_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis culture 1. Culture HEK293 cells stably expressing human URAT1 seed 2. Seed cells into 96-well plates and grow to ~90% confluency culture->seed wash1 3. Wash cells with pre-warmed Assay Buffer seed->wash1 preincubate 4. Pre-incubate cells with various concentrations of this compound wash1->preincubate add_substrate 5. Initiate uptake by adding [¹⁴C]-Uric Acid preincubate->add_substrate incubate 6. Incubate for a defined time (e.g., 5-30 min) at 37°C add_substrate->incubate terminate 7. Terminate transport by washing with ice-cold Assay Buffer incubate->terminate lyse 8. Lyse cells to release intracellular contents terminate->lyse measure 9. Measure radioactivity using a scintillation counter lyse->measure calculate 10. Calculate transporter-specific uptake and % inhibition measure->calculate ic50 11. Determine IC₅₀ value using non-linear regression calculate->ic50

Caption: Experimental workflow for an in vitro URAT1 inhibition assay.

Logical_Flow A Administer This compound B This compound reaches renal proximal tubule A->B C Inhibition of URAT1-mediated urate reabsorption B->C D Increased urinary excretion of uric acid (Uricosuria) C->D E Decreased serum uric acid levels D->E

Caption: Logical flow of this compound's uricosuric effect.

Experimental Protocols

Protocol 1: In Vitro URAT1 Inhibition Assay Using HEK293 Cells

This protocol describes a cell-based assay to determine the IC₅₀ value of this compound for the human URAT1 transporter.[3][8][16]

A. Materials

  • Human Embryonic Kidney (HEK293) cells stably expressing human URAT1 (hURAT1).

  • Control (mock-transfected) HEK293 cells.

  • Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS), pH 7.4.

  • This compound Stock Solution: 10 mM in DMSO.

  • Radiolabeled Substrate: [¹⁴C]-Uric Acid (specific activity ~50-60 mCi/mmol).

  • Cell Lysis Buffer: 0.1 M NaOH or 1% Triton X-100.

  • Scintillation Cocktail.

  • 96-well cell culture plates.

  • Scintillation counter.

B. Procedure

  • Cell Seeding: Seed the hURAT1-expressing and mock-transfected HEK293 cells into separate wells of a 96-well plate at a density that ensures ~90% confluency on the day of the assay. Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer from the stock solution to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dilution.

  • Pre-incubation: Gently aspirate the culture medium from the wells. Wash the cell monolayers twice with 200 µL of pre-warmed (37°C) Assay Buffer. Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells and pre-incubate for 10-20 minutes at 37°C.

  • Uptake Initiation: Prepare the substrate solution by diluting [¹⁴C]-Uric Acid in Assay Buffer to a final concentration of ~5 µM.[3] To start the uptake reaction, add 100 µL of this substrate solution to each well (this will dilute the compound concentration by half, which should be accounted for in the initial preparation).

  • Incubation: Incubate the plate for a predetermined time (e.g., 5-10 minutes) at 37°C. This duration must be within the linear range of uptake for hURAT1, which should be determined in preliminary experiments.

  • Termination and Washing: To stop the transport, rapidly aspirate the solution from all wells. Immediately wash the cells three times with 200 µL of ice-cold Assay Buffer per well to remove extracellular radiolabeled substrate.

  • Cell Lysis: Add 100 µL of Cell Lysis Buffer to each well and incubate for at least 30 minutes at room temperature with gentle shaking to ensure complete lysis.

  • Measurement: Transfer the lysate from each well into a scintillation vial. Add 4 mL of scintillation cocktail to each vial. Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

C. Data Analysis

  • Determine the transporter-specific uptake by subtracting the average CPM from the mock-transfected cells from the average CPM of the hURAT1-expressing cells for each condition.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (0% inhibition).

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Protocol 2: In Vivo Uricosuric Effect in a Hyperuricemic Mouse Model

This protocol outlines a general procedure to evaluate the urate-lowering effect of this compound in a mouse model of hyperuricemia, such as the humanized hURAT1-KI model.[12][13]

A. Materials

  • hURAT1-KI mice (or another suitable hyperuricemic model).

  • Wild-type (WT) control mice.

  • This compound formulation for oral gavage (e.g., suspended in 0.5% carboxymethylcellulose).

  • Vehicle control (e.g., 0.5% carboxymethylcellulose).

  • Metabolic cages for urine collection.

  • Blood collection supplies (e.g., heparinized capillary tubes).

  • Assay kits for measuring uric acid in serum and urine.

B. Procedure

  • Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water for at least one week before the experiment.

  • Induction of Hyperuricemia (if necessary): For some models, hyperuricemia needs to be induced (e.g., via a purine-rich diet or administration of a uricase inhibitor like potassium oxonate). For the hURAT1-KI model, a hypoxanthine challenge can be used to elevate baseline uric acid levels.[12]

  • Baseline Sample Collection: Place mice in individual metabolic cages for 24 hours to collect baseline urine. At the end of the collection period (time 0), collect a baseline blood sample (e.g., via tail vein or retro-orbital sinus) to determine initial serum uric acid levels.

  • Compound Administration: Randomly assign mice to treatment groups (e.g., Vehicle control, this compound 25 mg/kg). Administer the assigned treatment via oral gavage.

  • Post-Dose Sample Collection:

    • Blood: Collect blood samples at several time points post-dose (e.g., 2, 4, 8, and 24 hours) to measure the time course of serum uric acid reduction.

    • Urine: Return mice to the metabolic cages and collect urine over a 24-hour period post-dose.

  • Sample Processing:

    • Centrifuge blood samples to separate serum and store at -80°C until analysis.

    • Measure the total volume of urine collected, centrifuge to remove debris, and store at -80°C until analysis.

  • Biochemical Analysis: Measure the concentration of uric acid and creatinine in all serum and urine samples using commercially available assay kits.

C. Data Analysis

  • Serum Uric Acid (SUA): For each group, calculate the mean SUA level at each time point. Plot the mean SUA concentration versus time to observe the pharmacodynamic effect.

  • Urinary Uric Acid Excretion (UUAE): Calculate the total amount of uric acid excreted in urine over 24 hours (UUAE = Urine Uric Acid Concentration × 24h Urine Volume).

  • Fractional Excretion of Uric Acid (FEUA): To normalize for differences in glomerular filtration rate, calculate the FEUA using the following formula: FEUA (%) = [(Urine Uric Acid × Serum Creatinine) / (Serum Uric Acid × Urine Creatinine)] × 100

  • Statistical Analysis: Compare the treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test or Student's t-test). A p-value < 0.05 is typically considered statistically significant.

References

Application Notes and Protocols for Assessing Benzbromarone's Impact on the NLRP3 Inflammasome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The NLRP3 Inflammasome and Benzbromarone

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1] This multi-protein complex plays a crucial role in response to a wide array of sterile danger signals, such as monosodium urate (MSU) crystals, and pathogen-associated molecular patterns (PAMPs).[1][2] Activation of the NLRP3 inflammasome is a two-step process: a priming signal, often initiated by Toll-like receptor (TLR) ligands like lipopolysaccharide (LPS), which upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β); and an activation signal, which triggers the assembly of the inflammasome complex.[3] This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.[1] Assembly of the inflammasome leads to the auto-catalytic cleavage and activation of caspase-1.[1] Activated caspase-1 then processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms, and can also induce a form of inflammatory cell death known as pyroptosis.[4]

This compound is a well-established uricosuric agent used in the treatment of gout, a condition characterized by the deposition of MSU crystals in the joints, which triggers NLRP3 inflammasome activation.[2][5] While its primary mechanism of action is the inhibition of the renal urate transporter 1 (URAT1), leading to increased uric acid excretion, emerging evidence suggests that this compound may also exert anti-inflammatory effects by modulating the NLRP3 inflammasome.[6][7] These application notes provide detailed protocols to investigate and quantify the inhibitory effects of this compound on key events in the NLRP3 inflammasome activation cascade.

Key Assays for Assessing NLRP3 Inflammasome Inhibition

The impact of this compound on NLRP3 inflammasome activation can be assessed by measuring several key downstream events. The following are critical readouts:

  • Interleukin-1β (IL-1β) Secretion: As the primary cytokine product of the NLRP3 inflammasome, measuring the levels of secreted IL-1β is a direct indicator of inflammasome activity.

  • Caspase-1 Activity: The activation of caspase-1 is the central enzymatic event of the inflammasome complex.[8] Assessing its activity provides insight into the upstream assembly and activation of the inflammasome.

  • ASC Oligomerization: The formation of large ASC specks or oligomers is a hallmark of inflammasome activation and serves as a platform for caspase-1 recruitment and activation.[9][10] Detecting ASC oligomerization provides direct evidence of inflammasome assembly.[11]

Data Presentation: Inhibitory Effects on the NLRP3 Inflammasome

The following tables summarize the inhibitory concentrations (IC50) of various compounds on NLRP3 inflammasome-mediated readouts. While specific IC50 values for this compound's direct inhibition of the NLRP3 inflammasome are not widely reported in the literature, data for the well-characterized inhibitor MCC950 and other compounds are provided for comparison.

Table 1: Inhibition of IL-1β Release

CompoundCell TypeStimulusIC50Reference
MCC950Mouse BMDMLPS + ATP~7.5 nM[12]
MCC950Human MDMLPS + ATP~8.1 nM[13]
Compound 7THP-1Nigericin26 nM[11]
Compound 7THP-1MSU24 nM[11]
Isoliquiritigenin (ILG)--10.1 µM[14]
BC7Mouse BMDMLPS + ATP1.2 µM[9]
BC23Mouse BMDMLPS + ATP2.3 µM[9]

Table 2: Inhibition of Caspase-1 Activity

CompoundAssay TypeIC50Reference
MM01Recombinant Caspase-1Nanomolar range[10]
IETD-CHOFluorogenic peptide substrate17.1 nM[15]

Table 3: Inhibition of ASC Oligomerization

CompoundCell TypeMethodEffectReference
MM01HEK293 ASC-YFPWestern BlotInhibition of ASC oligomers[10]
MM01THP-1 ASC-GFPLive-cell imagingPrevention of ASC speck formation[10]
b-AP15THP-1Western BlotInhibition of ASC oligomers[16]

Mandatory Visualizations

Signaling Pathway of NLRP3 Inflammasome Activation

NLRP3_Pathway cluster_0 Priming (Signal 1) cluster_1 Activation (Signal 2) cluster_2 Inflammasome Assembly & Function LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1B_mRNA pro-IL-1β mRNA NFkB->Pro_IL1B_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA Pro_IL1B Pro-IL-1β Pro_IL1B_mRNA->Pro_IL1B NLRP3_inactive NLRP3 (inactive) NLRP3_mRNA->NLRP3_inactive Stimuli ATP, MSU, Nigericin K_efflux K+ Efflux Stimuli->K_efflux NLRP3_active NLRP3 (active) K_efflux->NLRP3_active NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome (NLRP3-ASC-Casp1) NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1_active Active Caspase-1 Inflammasome->Casp1_active Casp1_active->Pro_IL1B cleavage Pyroptosis Pyroptosis Casp1_active->Pyroptosis IL1B Secreted IL-1β Pro_IL1B->IL1B

Caption: Canonical NLRP3 inflammasome activation pathway.

Experimental Workflow for Assessing this compound's Impact

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays Cell_Culture Culture Macrophages (e.g., BMDM, THP-1) Priming 1. Priming with LPS Cell_Culture->Priming Inhibitor 2. Pre-incubation with This compound Priming->Inhibitor Activation 3. Activation with NLRP3 stimulus (ATP, MSU) Inhibitor->Activation Supernatant Collect Supernatant Activation->Supernatant Cell_Lysate Prepare Cell Lysate Activation->Cell_Lysate ELISA IL-1β ELISA Supernatant->ELISA Caspase_Assay Caspase-1 Activity Assay Supernatant->Caspase_Assay Western_Blot ASC Oligomerization (Western Blot) Cell_Lysate->Western_Blot

Caption: Workflow for evaluating NLRP3 inflammasome inhibitors.

Logical Relationship of Key Experimental Readouts

Logical_Relationship cluster_events Key Molecular Events cluster_assays Corresponding Assays NLRP3_Activation NLRP3 Inflammasome Activation ASC_Oligomerization ASC Oligomerization NLRP3_Activation->ASC_Oligomerization Caspase1_Activation Caspase-1 Activation ASC_Oligomerization->Caspase1_Activation ASC_Assay ASC Oligomerization Assay (Western Blot) ASC_Oligomerization->ASC_Assay IL1B_Cleavage Pro-IL-1β Cleavage Caspase1_Activation->IL1B_Cleavage Caspase_Assay Caspase-1 Activity Assay (Fluorometric/Luminometric) Caspase1_Activation->Caspase_Assay ELISA IL-1β Secretion Assay (ELISA) IL1B_Cleavage->ELISA

Caption: Relationship between inflammasome events and assays.

Experimental Protocols

Protocol 1: IL-1β Secretion Assay (ELISA)

Objective: To quantify the amount of mature IL-1β secreted into the cell culture supernatant following NLRP3 inflammasome activation and treatment with this compound.

Materials:

  • Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • This compound

  • Human or Mouse IL-1β ELISA kit

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed BMDMs or PMA-differentiated THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours in complete medium.

  • Inhibitor Treatment: Remove the LPS-containing medium and replace it with serum-free medium (e.g., Opti-MEM). Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.

  • NLRP3 Activation: Activate the NLRP3 inflammasome by adding a stimulus such as ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 1-2 hours.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • ELISA: Perform the IL-1β ELISA according to the manufacturer's instructions.[16] This typically involves: a. Coating the ELISA plate with a capture antibody. b. Adding the collected supernatants and standards to the wells. c. Incubating with a detection antibody. d. Adding a substrate to develop a colorimetric signal. e. Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Calculate the concentration of IL-1β in each sample based on the standard curve. Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control and calculate the IC50 value.

Protocol 2: Caspase-1 Activity Assay

Objective: To measure the enzymatic activity of cleaved caspase-1 in the cell culture supernatant as a marker of inflammasome activation.

Materials:

  • Cells and reagents for inflammasome activation as described in Protocol 1.

  • Caspase-1 activity assay kit (fluorometric or luminometric).[8]

  • Fluorometer or luminometer.

Procedure:

  • Cell Treatment: Follow steps 1-5 of Protocol 1 to prime, treat with this compound, and activate the cells, then collect the supernatant.

  • Assay Preparation: Prepare the caspase-1 substrate and reaction buffer according to the kit's instructions.

  • Measurement: a. Add the collected supernatant to a 96-well plate (black or white, depending on the assay type). b. Add the caspase-1 substrate/reagent mixture to each well. c. Incubate at 37°C for 1-2 hours, protected from light. d. Measure the fluorescence (e.g., Ex/Em = 400/505 nm) or luminescence using a plate reader.[12]

  • Data Analysis: Determine the caspase-1 activity in each sample. To ensure specificity, a parallel set of samples can be treated with a caspase-1 inhibitor (e.g., Ac-YVAD-CHO). Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Protocol 3: ASC Oligomerization Assay (Western Blot)

Objective: To detect the formation of ASC oligomers, a direct indicator of inflammasome assembly, by Western blotting.[9]

Materials:

  • Cells and reagents for inflammasome activation as described in Protocol 1.

  • PBS with 2 mM EDTA

  • Lysis buffer (e.g., Triton X-100 based)

  • CHAPS buffer

  • Disuccinimidyl suberate (DSS) crosslinker

  • SDS-PAGE gels and Western blotting apparatus

  • Anti-ASC antibody

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and perform priming, inhibitor treatment, and activation as described in Protocol 1.

  • Cell Lysis: a. After stimulation, wash the cells with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer. c. Centrifuge the lysate at a low speed (e.g., 2000 x g) to pellet the ASC oligomers.

  • Cross-linking: a. Resuspend the pellet in a buffer containing the cross-linking agent DSS (e.g., 2 mM) and incubate for 30 minutes at room temperature.

  • Sample Preparation: a. Stop the cross-linking reaction by adding SDS-PAGE sample buffer. b. Boil the samples for 5-10 minutes.

  • Western Blotting: a. Separate the proteins by SDS-PAGE on a 12-15% gel. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane and probe with a primary antibody against ASC. d. Incubate with an HRP-conjugated secondary antibody. e. Detect the protein bands using a chemiluminescent substrate.

  • Data Analysis: Analyze the Western blot for the presence of high molecular weight bands corresponding to ASC dimers, trimers, and oligomers in the activated samples. Compare the intensity of these bands in this compound-treated samples to the vehicle control to assess the inhibitory effect.

References

Unraveling the Mitochondrial Impact of Benzbromarone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and evaluating the effects of Benzbromarone on mitochondrial function. The following protocols and data summaries are designed to assist in the investigation of drug-induced mitochondrial toxicity, a critical aspect of drug safety assessment.

Introduction

This compound, a uricosuric agent, has been associated with hepatotoxicity, with evidence pointing towards mitochondrial dysfunction as a key mechanism.[1][2] Understanding the precise effects of this compound on mitochondria is crucial for risk assessment and the development of safer therapeutic alternatives. The protocols outlined below provide a framework for assessing various parameters of mitochondrial health in response to this compound exposure.

Key Mitochondrial Effects of this compound

This compound exerts a multi-faceted impact on mitochondrial function, leading to cellular stress and toxicity. The primary effects observed include:

  • Decreased ATP Synthesis: this compound treatment leads to a reduction in cellular ATP levels.[3][4]

  • Depolarization of Mitochondrial Membrane Potential (ΔΨm): The compound disrupts the electrochemical gradient across the inner mitochondrial membrane.[1][3]

  • Mitochondrial Uncoupling: this compound can act as a mitochondrial uncoupler, dissociating substrate oxidation from ATP synthesis.[3][4]

  • Inhibition of the Electron Transport Chain (ETC): The activity of all major ETC complexes is diminished upon exposure to this compound.[3][4]

  • Increased Reactive Oxygen Species (ROS) Production: The disruption of the ETC leads to an increase in the generation of harmful reactive oxygen species.[1][3][5]

  • Altered Mitochondrial Morphology: Prolonged exposure can lead to mitochondrial fragmentation and a decrease in mitochondrial volume.[3][4]

  • Inhibition of Fatty Acid β-oxidation: this compound can impair the mitochondrial metabolism of fatty acids.[3][4]

Data Presentation

The following tables summarize the quantitative effects of this compound on key mitochondrial parameters as reported in the literature. These values were primarily observed in in vitro studies using HepG2 cells, a human liver carcinoma cell line.

Table 1: Effect of this compound on Cellular ATP Levels and Mitochondrial Membrane Potential

ParameterThis compound Concentration (µM)Incubation TimeObserved EffectReference
ATP Levels25-5024-48 hSignificant Decrease[3][4]
Mitochondrial Membrane Potential5024 hSignificant Decrease[3][4]
Mitochondrial Membrane PotentialNot SpecifiedNot Specified81% Decrease in isolated rat hepatocytes[1]

Table 2: Effect of this compound on Mitochondrial Respiration

ParameterThis compound Concentration (µM)Incubation TimeObserved EffectReference
Mitochondrial ATP Turnover5024 hDecreased[3][4]
Maximal Respiration5024 hDecreased[3][4]
State 3 OxidationNot SpecifiedNot SpecifiedDecreased[1]
Respiratory Control RatioNot SpecifiedNot SpecifiedDecreased[1]

Table 3: Effect of this compound on ROS Production and Mitochondrial Structure

ParameterThis compound Concentration (µM)Incubation TimeObserved EffectReference
Cellular ROS Production≥50Not SpecifiedIncreased[3][5]
Mitochondrial Superoxide (O2•-)≥50Not SpecifiedIncreased[5]
Mitochondrial NetworkNot SpecifiedNot SpecifiedDisrupted, leading to fragmentation[3][4]
Mitochondrial Volume per CellNot SpecifiedNot SpecifiedDecreased[3][4]

Experimental Protocols

The following are detailed protocols for key experiments to determine the effect of this compound on mitochondrial function.

Cell Culture and Treatment
  • Cell Line: HepG2 cells are a commonly used and relevant cell line for studying hepatotoxicity.

  • Culture Conditions: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced toxicity.

  • Treatment: Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for other assays). Allow cells to adhere and grow to a desired confluency (typically 70-80%). Treat cells with varying concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for the desired duration (e.g., 24, 48 hours). Include a vehicle control (DMSO) group.

Measurement of Cellular ATP Levels

This protocol utilizes a luciferase-based assay to quantify cellular ATP content.

  • Materials:

    • ATP assay kit (e.g., ATPlite Luminescence Assay System)

    • Luminometer

    • Opaque-walled 96-well microplates

  • Procedure:

    • Culture and treat HepG2 cells with this compound in an opaque-walled 96-well plate as described in section 4.1.

    • At the end of the treatment period, remove the culture medium.

    • Lyse the cells according to the ATP assay kit manufacturer's instructions. This step releases the cellular ATP.

    • Add the luciferase-luciferin substrate solution provided in the kit to each well.

    • Incubate for the recommended time to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

    • Generate an ATP standard curve to calculate the ATP concentration in each sample.

    • Normalize the ATP levels to the total protein content in each well.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.

  • Materials:

    • JC-1 dye

    • Fluorescence microscope or plate reader

    • Black-walled, clear-bottom 96-well plates

  • Procedure:

    • Culture and treat HepG2 cells with this compound in a black-walled, clear-bottom 96-well plate.

    • At the end of the treatment, incubate the cells with JC-1 dye (typically 5 µg/mL) for 15-30 minutes at 37°C.

    • Wash the cells with phosphate-buffered saline (PBS) to remove the excess dye.

    • Measure the fluorescence intensity. In healthy, polarized mitochondria, JC-1 forms aggregates that emit red fluorescence (emission ~590 nm). In cells with depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence (emission ~530 nm).

    • The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio signifies depolarization.

Measurement of Mitochondrial Respiration (Oxygen Consumption Rate - OCR)

This protocol utilizes an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure real-time oxygen consumption.[6][7]

  • Materials:

    • Extracellular flux analyzer and associated cell culture microplates

    • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

    • Mitochondrial stress test kit containing oligomycin, FCCP, and rotenone/antimycin A.[7]

  • Procedure:

    • Seed HepG2 cells in the Seahorse XF cell culture microplate and allow them to adhere.

    • Treat cells with this compound for the desired time.

    • Prior to the assay, replace the culture medium with the pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour.

    • Perform the mitochondrial stress test by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (an uncoupling agent to induce maximal respiration), and a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor).

    • The instrument will measure the oxygen consumption rate (OCR) at baseline and after each injection.

    • From the OCR profile, key parameters of mitochondrial respiration can be calculated, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Detection of Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe MitoSOX™ Red to specifically detect mitochondrial superoxide.

  • Materials:

    • MitoSOX™ Red reagent

    • Fluorescence microscope or flow cytometer

  • Procedure:

    • Culture and treat HepG2 cells with this compound.

    • At the end of the treatment, load the cells with MitoSOX™ Red (typically at a final concentration of 5 µM) for 10-30 minutes at 37°C, protected from light.

    • Wash the cells with warm buffer to remove the excess probe.

    • Analyze the cells by fluorescence microscopy or flow cytometry. An increase in red fluorescence indicates an increase in mitochondrial superoxide levels.

Visualizations

The following diagrams illustrate the key pathways and workflows described in these application notes.

Benzbromarone_Mitochondrial_Toxicity_Pathway cluster_mito This compound This compound ETC Electron Transport Chain (ETC) Complexes I-V This compound->ETC Inhibits H_gradient Proton Gradient (ΔΨm) This compound->H_gradient Dissipates (Uncoupling) Beta_Oxidation Fatty Acid β-Oxidation This compound->Beta_Oxidation Inhibits Mitochondrion Mitochondrion ETC->H_gradient Generates ROS Reactive Oxygen Species (ROS) ETC->ROS Leads to increased production ATP_Synthase ATP Synthase (Complex V) H_gradient->ATP_Synthase Drives Uncoupling Mitochondrial Uncoupling ATP ATP ATP_Synthase->ATP Produces Apoptosis Apoptosis & Necrosis ATP->Apoptosis Depletion contributes to ROS->Apoptosis Induces

Caption: this compound's impact on mitochondrial pathways.

Experimental_Workflow cluster_assays Functional Assays start Start: Treat Cells with this compound ATP_Assay Cellular ATP Measurement (Luminescence) start->ATP_Assay MMP_Assay Mitochondrial Membrane Potential (ΔΨm) (JC-1 Staining) start->MMP_Assay OCR_Assay Mitochondrial Respiration (OCR) (Extracellular Flux Analysis) start->OCR_Assay ROS_Assay Reactive Oxygen Species (ROS) (MitoSOX Staining) start->ROS_Assay end Endpoint: Data Analysis & Interpretation ATP_Assay->end MMP_Assay->end OCR_Assay->end ROS_Assay->end

Caption: Workflow for assessing mitochondrial toxicity.

OCR_Assay_Logic cluster_params Calculated Parameters injections Sequential Injections Oligomycin FCCP Rotenone/Antimycin A ATP_Linked ATP-Linked Respiration injections:b1->ATP_Linked Determines Maximal Maximal Respiration injections:b2->Maximal Determines Basal Basal Respiration Spare Spare Respiratory Capacity Basal->Spare Used to calculate Maximal->Spare Used to calculate

Caption: Logic of the mitochondrial stress test.

References

Application Note: Simultaneous Determination of Benzbromarone and Allopurinol by Capillary Zone Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a rapid and efficient capillary zone electrophoresis (CZE) method for the simultaneous determination of two common anti-gout medications, benzbromarone and allopurinol. This method is suitable for the quantitative analysis of these compounds in pharmaceutical formulations and biological matrices, offering a green analytical alternative to traditional chromatographic techniques. The protocol provides a fast separation time, typically under 4 minutes, with good resolution and sensitivity.

Introduction

Allopurinol and this compound are frequently co-administered in the treatment of gout and hyperuricemia. Allopurinol acts by inhibiting xanthine oxidase, thereby reducing the production of uric acid, while this compound is a uricosuric agent that increases the renal excretion of uric acid. The combined therapy can offer a greater therapeutic effect than either drug alone. Consequently, a reliable and efficient analytical method for their simultaneous quantification is crucial for quality control in pharmaceutical manufacturing and for pharmacokinetic studies in clinical research. Capillary zone electrophoresis offers advantages such as high separation efficiency, short analysis times, and low consumption of reagents and solvents, making it a sustainable choice for pharmaceutical analysis.[1]

Experimental Protocol

This protocol is based on a validated capillary zone electrophoresis method for the simultaneous determination of allopurinol and this compound.[1]

1. Instrumentation and Consumables

  • Capillary Electrophoresis System with a Diode Array Detector (DAD)

  • Fused Silica Capillary (50 cm total length, 50 µm internal diameter)[1]

  • Data Acquisition and Processing Software

  • pH Meter

  • Analytical Balance

  • Vortex Mixer

  • Centrifuge

  • Syringe Filters (0.45 µm)

2. Reagents and Solutions

  • Background Electrolyte (BGE): 50 mM Borate Buffer (pH 8.5). To prepare, dissolve an appropriate amount of sodium tetraborate in deionized water, adjust the pH to 8.5 with boric acid or sodium hydroxide, and bring to the final volume. Filter the buffer through a 0.45 µm syringe filter before use.[1]

  • Standard Stock Solutions: Prepare individual stock solutions of this compound and allopurinol (e.g., 1 mg/mL) in a suitable solvent such as methanol or by dissolving in the BGE.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the BGE to achieve concentrations within the linear range.

  • Sample Preparation:

    • Pharmaceutical Formulations: Accurately weigh and crush a representative number of tablets. Dissolve the powder in the BGE to obtain a theoretical concentration within the calibration range. Sonicate and vortex to ensure complete dissolution. Centrifuge and filter the supernatant through a 0.45 µm syringe filter before injection.

    • Biological Samples (e.g., Urine): Spiked urine samples can be prepared by adding known amounts of this compound and allopurinol.[2][3] The samples should be centrifuged and filtered prior to injection.

3. CZE Method Parameters

ParameterValue
CapillaryFused Silica, 50 cm x 50 µm i.d.[1]
Background Electrolyte50 mM Borate Buffer (pH 8.5)[1]
Applied Voltage30 kV[1]
InjectionHydrodynamic, 17 s[1]
DetectionDiode Array Detector at 210 nm[1]
Capillary TemperatureAmbient
Run TimeApproximately 4 minutes[1]

4. Capillary Conditioning

Before the first use, and daily, condition the capillary by flushing sequentially with 1 M sodium hydroxide, deionized water, and finally the BGE for a sufficient duration (e.g., 10-15 minutes each). Between runs, a short flush with the BGE is recommended to ensure reproducibility.

Quantitative Data Summary

The following tables summarize the quantitative performance of the CZE method for the simultaneous determination of allopurinol and this compound.

Table 1: Migration Times and Linearity

AnalyteMigration Time (min)Linearity Range (µg/mL)
Allopurinol2.9[1]10 - 200[1]
This compound3.3[1]10 - 200[1]

In a separate study, linearity ranges were reported as 50.0-350.0 µg/mL for allopurinol and 25.0-250.0 µg/mL for this compound.[2][3]

Table 2: Recovery Data

AnalyteRecovery (%)
Allopurinol99.89 ± 0.98[2][3]
This compound99.60 ± 0.67[2][3]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and relationships in the CZE analysis of this compound and allopurinol.

G cluster_prep Sample & Standard Preparation cluster_analysis CZE Analysis cluster_data Data Processing & Quantification stock Prepare Stock Solutions (Allopurinol & this compound) working Prepare Working Standards (Dilution Series) stock->working calibration Construct Calibration Curve working->calibration pharma_sample Prepare Pharmaceutical Sample (Dissolve, Sonicate, Filter) injection Hydrodynamic Injection pharma_sample->injection bio_sample Prepare Biological Sample (Spike, Centrifuge, Filter) bio_sample->injection instrument CZE Instrument Setup (Capillary, BGE, Voltage, Detector) instrument->injection separation Electrophoretic Separation injection->separation detection DAD Detection at 210 nm separation->detection electropherogram Generate Electropherogram detection->electropherogram integration Peak Integration (Migration Time & Area) electropherogram->integration integration->calibration quantification Quantify Analytes in Samples integration->quantification calibration->quantification

Figure 1. Overall experimental workflow for the CZE determination of this compound and allopurinol.

G cluster_instrument CZE System cluster_separation Separation Principle BGE_inlet Inlet Vial (Background Electrolyte) Capillary Fused Silica Capillary (50 cm x 50 µm) BGE_inlet->Capillary Sample_inlet Sample Vial Sample_inlet->Capillary Injection Detector Diode Array Detector Capillary->Detector Separated_analytes Separated Analytes BGE_outlet Outlet Vial (Background Electrolyte) Detector->BGE_outlet Power_supply High Voltage Power Supply (30 kV) Power_supply->BGE_inlet Anode Power_supply->BGE_outlet Cathode Analyte_mixture Analyte Mixture (Allopurinol & this compound) Analyte_mixture->Separated_analytes Differential Migration (Charge-to-Size Ratio)

Figure 2. Logical relationship of the components in the capillary zone electrophoresis system.

Conclusion

The described capillary zone electrophoresis method provides a simple, rapid, and reliable approach for the simultaneous quantification of this compound and allopurinol. The method has been shown to be effective for the analysis of pharmaceutical dosage forms and has potential applications in clinical and pharmacokinetic studies. Its low solvent consumption and fast analysis time make it an environmentally friendly and efficient analytical technique.

References

In Vitro Techniques for Studying Benzbromarone's CYP2C9 Metabolism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to in vitro methodologies for investigating the metabolism of the uricosuric agent Benzbromarone by Cytochrome P450 2C9 (CYP2C9). The following sections detail experimental protocols, present quantitative data from published studies, and offer visual representations of metabolic pathways and experimental workflows.

Introduction

This compound is a potent uricosuric drug primarily metabolized by the polymorphic enzyme CYP2C9.[1][2] In vitro studies are crucial for characterizing the kinetics of this metabolism, identifying major metabolites, and assessing the potential for drug-drug interactions through CYP2C9 inhibition. The primary metabolite, 6-hydroxythis compound, is formed through hydroxylation catalyzed by CYP2C9 and is largely responsible for the therapeutic effects of the parent drug.[3] Understanding the in vitro metabolic profile of this compound is essential for predicting its in vivo pharmacokinetics and potential for adverse effects, particularly in individuals with different CYP2C9 genetic variants.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies on this compound's interaction with CYP2C9.

Table 1: Inhibition of CYP2C9 by this compound and its Analogs

CompoundSubstrateEnzyme SourceK_i (nM)Reference
This compound(S)-WarfarinRecombinant CYP2C91[6]
This compound(S)-FlurbiprofenSupersomes™4[7]
Non-substituted phenol analog(S)-WarfarinRecombinant CYP2C9414[6]
Dihalogenated benzoyl phenol analogs(S)-WarfarinRecombinant CYP2C9as low as 1[6]
Non-halogenated, non-ionizable analog(S)-WarfarinRecombinant CYP2C9796[6]

Table 2: Pharmacokinetic Parameters of this compound Metabolism by CYP2C9 Genotypes (In Vivo Data)

ParameterCYP2C91/1 (Wild Type)CYP2C91/3 (Intermediate Metabolizer)CYP2C93/3 (Poor Metabolizer)Reference
Oral Clearance of this compound (L/hr/kg)58.8 ± 25.251.3 ± 7.98.58[4][5]
Metabolic Ratio in Urine (6-hydroxythis compound/benzbromarone)38.6 ± 10.735.4 ± 12.412.9[4][5]

Experimental Protocols

Protocol 1: Determination of Kinetic Parameters (K_m and V_max) for 6-Hydroxythis compound Formation

Objective: To determine the Michaelis-Menten constant (K_m) and maximum velocity (V_max) for the formation of 6-hydroxythis compound from this compound by CYP2C9 in human liver microsomes.

Materials:

  • Human Liver Microsomes (HLMs)

  • This compound

  • Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold Acetonitrile

  • Internal Standard (e.g., 2-fluoro-4-biphenylacetic acid)

  • HPLC system with UV or MS/MS detector

  • C18 HPLC column

Procedure:

  • Incubation Mixture Preparation:

    • Prepare a series of incubation mixtures in microcentrifuge tubes.

    • Each tube should contain a fixed concentration of human liver microsomes (e.g., 0.2-0.5 mg/mL) in phosphate buffer (pH 7.4).[8]

    • Add varying concentrations of this compound to the tubes (e.g., 0.1, 0.5, 1, 5, 10, 20, 50, 100 µM).[8]

  • Pre-incubation:

    • Pre-incubate the mixtures at 37°C for 5 minutes to allow the substrate to interact with the microsomes.[8]

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system to each tube.[8] The final concentration of NADPH should be 1 mM.[9]

  • Incubation:

    • Incubate the reactions for a predetermined optimal time at 37°C with shaking. The incubation time should be within the linear range of metabolite formation, which can be determined in a preliminary experiment (e.g., 20 minutes).[9]

  • Reaction Termination:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.[9] This will precipitate the microsomal proteins.

  • Sample Processing:

    • Centrifuge the terminated reaction mixtures at high speed (e.g., 10,000 rpm) for 4-5 minutes to pellet the precipitated protein.[9]

    • Transfer the supernatant to new vials for analysis.

  • Analysis:

    • Quantify the amount of 6-hydroxythis compound formed in each sample using a validated LC-MS/MS method.[8]

  • Data Analysis:

    • Plot the reaction velocity (rate of 6-hydroxythis compound formation) against the this compound concentration.

    • Use non-linear regression analysis to fit the data to the Michaelis-Menten equation to determine the K_m and V_max values.[8]

Protocol 2: In Vitro CYP2C9 Inhibition Assay

Objective: To determine the inhibitory potential of this compound on CYP2C9 activity using a probe substrate (e.g., (S)-flurbiprofen).

Materials:

  • Recombinant human CYP2C9 or Human Liver Microsomes

  • (S)-flurbiprofen (probe substrate)

  • This compound (inhibitor)

  • Potassium Phosphate Buffer (pH 7.4)

  • NADPH (1 mM final concentration)

  • Acetonitrile

  • Internal Standard (e.g., 2-fluoro-4-biphenylacetic acid)

  • HPLC system with a fluorescence detector

  • C18 HPLC column

Procedure:

  • Incubation Setup:

    • Prepare incubation mixtures in a final volume of 200 µL in 50 mM potassium phosphate buffer (pH 7.4).[9]

    • Include a range of (S)-flurbiprofen concentrations (e.g., 2–300 µM).[9]

    • For each substrate concentration, prepare incubations with varying concentrations of this compound (e.g., 0–300 nM).[9]

  • Pre-incubation:

    • Pre-incubate the enzyme, buffer, substrate, and inhibitor mixtures for 3 minutes at 37°C.[9]

  • Reaction Initiation:

    • Initiate the reactions by adding NADPH to a final concentration of 1 mM.[9]

  • Incubation:

    • Incubate for 20 minutes at 37°C.[9]

  • Reaction Quenching:

    • Stop the reactions by adding 200 µL of acetonitrile containing the internal standard.[9]

    • Add 40 µL of half-strength H₃PO₄ to the reaction mixtures.[9]

  • Sample Processing:

    • Centrifuge the samples at 10,000 rpm for 4 minutes.[9]

    • Transfer the supernatant to autosampler vials.

  • HPLC Analysis:

    • Inject 50 µL of the supernatant onto the HPLC system.[9]

    • Use a C18 column (e.g., 4.6 mm x 100 mm) with a mobile phase of 45:55 acetonitrile:20 mM potassium phosphate, pH 3.0, at a flow rate of 1 ml/min.[9]

    • Detect 4'-hydroxyflurbiprofen using a fluorescence detector with an excitation wavelength of 260 nm and an emission wavelength of 320 nm.[9]

  • Data Analysis:

    • Determine the rate of 4'-hydroxyflurbiprofen formation in the presence and absence of this compound.

    • Calculate the percent inhibition for each this compound concentration.

    • Determine the inhibition constant (K_i) by fitting the data to an appropriate inhibition model (e.g., competitive, non-competitive, or mixed-type) using non-linear regression analysis.

Visualizations

Benzbromarone_Metabolism This compound This compound CYP2C9 CYP2C9 This compound->CYP2C9 Metabolite1 6-hydroxythis compound Metabolite2 1'-hydroxythis compound CYP2C9->Metabolite1 Hydroxylation CYP2C9->Metabolite2 Hydroxylation Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep Prepare Incubation Mixture (Enzyme, Substrate, Buffer, +/- Inhibitor) PreIncubate Pre-incubate at 37°C Prep->PreIncubate Initiate Initiate Reaction (add NADPH) PreIncubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction (add Acetonitrile) Incubate->Terminate Process Process Sample (Centrifuge) Terminate->Process Analyze Analyze by HPLC-UV/MS Process->Analyze Data Data Analysis (K_m, V_max, K_i) Analyze->Data

References

Troubleshooting & Optimization

Troubleshooting Benzbromarone solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Benzbromarone Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro experiments, with a focus on troubleshooting solubility issues in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is poorly soluble in aqueous solutions but is soluble in organic solvents. For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is highly recommended.[1][2] Other suitable organic solvents include dimethylformamide (DMF) and ethanol, though solubility may be lower than in DMSO.[2]

Q2: I observed precipitation after adding my this compound stock solution to the cell culture medium. What are the common causes?

A2: Precipitation of this compound upon addition to cell culture media is a frequent issue. Several factors can contribute to this:

  • Low Aqueous Solubility: this compound is a hydrophobic compound with inherently poor solubility in aqueous environments like cell culture media.[1][3]

  • Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous medium can cause a sudden change in solvent polarity, leading to the compound precipitating out of solution.[3]

  • High Final Concentration: The final concentration of this compound in your experiment might exceed its solubility limit in the specific cell culture medium being used.[3]

  • Media Components: Interactions with salts, proteins (especially in serum-containing media), and other components of the culture medium can decrease the solubility of this compound.[3]

  • Temperature Changes: Adding the stock solution to cold media can negatively impact solubility. Temperature shifts, such as moving media from cold storage to a 37°C incubator, can also affect compound solubility.[3][4]

  • pH of the Medium: The pH of the culture medium can influence the solubility of pH-sensitive compounds.[3]

Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should typically be kept at or below 0.1%.[4][5] It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any potential effects of the solvent on the cells.[3]

Q4: Can I store this compound that has been diluted in aqueous solutions?

A4: It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability and potential for precipitation.[2] Prepare fresh dilutions for each experiment.

Troubleshooting Guide: this compound Precipitation in Cell Culture Media

If you are experiencing precipitation of this compound in your cell culture experiments, follow this step-by-step guide to identify and resolve the issue.

Step 1: Optimizing the Stock Solution and Dilution Method

The initial preparation of the stock solution and its subsequent dilution are critical for maintaining the solubility of this compound.

  • Ensure Complete Dissolution of the Stock: Visually inspect your this compound stock solution for any particulates. If necessary, gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate to ensure the compound is fully dissolved before use.[1][4]

  • Employ a Step-wise Dilution: Avoid adding the highly concentrated stock solution directly to your final volume of media. Instead, perform a serial dilution.

  • Slow, Drop-wise Addition with Mixing: Add the this compound stock solution drop-by-drop to pre-warmed (37°C) cell culture medium while gently swirling or vortexing.[4] This helps to ensure rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.

Step 2: Modifying the Cell Culture Conditions

The composition and handling of the cell culture medium can significantly impact the solubility of this compound.

  • Use Pre-warmed Media: Always add the this compound stock solution to media that has been pre-warmed to 37°C. This helps to avoid "temperature shock" which can cause the compound to precipitate.[4]

  • Consider Serum Concentration: If using serum-containing media, you can try reducing the serum concentration, if your experimental design permits. Alternatively, pre-incubate the this compound in a small volume of serum before diluting it into the rest of the medium.[3]

  • Test Different Media Formulations: Different cell culture media (e.g., DMEM, RPMI-1640) have varying compositions of salts and other components that can affect compound solubility.[6] If precipitation persists, consider testing the solubility of this compound in an alternative base medium.

Step 3: Determining the Optimal Working Concentration

It may be necessary to determine the maximum soluble concentration of this compound under your specific experimental conditions.

  • Perform a Solubility Test: Prepare a series of dilutions of your this compound stock solution in your specific cell culture medium, covering a range of final concentrations. Incubate these solutions under your standard experimental conditions (e.g., 37°C for 1-2 hours) and visually inspect for any signs of precipitation.[4] This will help you identify the highest workable concentration that maintains solubility.

Quantitative Data Summary

The solubility of this compound can vary depending on the solvent and solution composition. The following table summarizes available quantitative solubility data.

Solvent/SolutionApproximate SolubilityReference
Ethanol~3 mg/mL[2]
DMSO~20 mg/mL[2]
DMF~25 mg/mL[2]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[2]

Experimental Protocols

Protocol: Determining the IC₅₀ of this compound on URAT1-mediated Uric Acid Uptake in HEK293 Cells

This protocol describes a method to assess the inhibitory effect of this compound on the urate transporter 1 (URAT1).

Materials:

  • HEK293 cells stably expressing human URAT1 (hURAT1)

  • Wild-type HEK293 cells (as a negative control)

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418)

  • 24-well cell culture plates

  • Krebs-Ringer buffer (pH 7.4)

  • Uric acid stock solution

  • This compound stock solution (in DMSO)

  • Cell lysis buffer

  • Commercial uric acid assay kit

Procedure:

  • Cell Seeding: Seed the URAT1-expressing HEK293 cells and wild-type HEK293 cells into 24-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the assay.[7][8]

  • Compound Preparation: Prepare a series of dilutions of this compound in Krebs-Ringer buffer from the DMSO stock solution. Include a vehicle control (DMSO at the same final concentration) and a positive control if available.

  • Cell Washing: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed Krebs-Ringer buffer.[7]

  • Pre-incubation: Add the various concentrations of this compound or control solutions to the wells. Pre-incubate the plate for 30 minutes at 37°C.[7][8]

  • Initiation of Uric Acid Uptake: To start the uptake reaction, add Krebs-Ringer buffer containing uric acid (e.g., a final concentration of 750 µM) to each well.[7][8]

  • Incubation: Incubate the plate for 30 minutes at 37°C.[7][8] This duration should be within the linear range of uptake for the transporter.

  • Termination of Uptake: To stop the transport, rapidly aspirate the solution from the wells and immediately wash the cells three times with ice-cold PBS.[7]

  • Cell Lysis: Add a suitable cell lysis buffer to each well to lyse the cells.[7]

  • Measurement: Determine the intracellular uric acid concentration using a commercial uric acid assay kit, following the manufacturer's instructions. Normalize the uric acid concentration to the total protein content in each well.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Visualizations

experimental_workflow This compound Solubility Troubleshooting Workflow cluster_prep Preparation cluster_dilution Dilution cluster_incubation Incubation & Observation cluster_troubleshooting Troubleshooting prep_stock Prepare this compound Stock (e.g., in DMSO) ensure_dissolved Ensure Complete Dissolution (Vortex/Sonicate/Warm) prep_stock->ensure_dissolved add_dropwise Add Stock Drop-wise with Gentle Mixing ensure_dissolved->add_dropwise prewarm_media Pre-warm Media to 37°C prewarm_media->add_dropwise incubate Incubate Cells with This compound add_dropwise->incubate observe Observe for Precipitation incubate->observe precipitation_yes Precipitation Occurs observe->precipitation_yes Yes no_precipitation No Precipitation (Proceed with Experiment) observe->no_precipitation No check_concentration Check Final Concentration precipitation_yes->check_concentration reduce_serum Reduce Serum precipitation_yes->reduce_serum solubility_test Perform Solubility Test precipitation_yes->solubility_test

Caption: A workflow for troubleshooting this compound precipitation.

signaling_pathway Primary Mechanism of Action of this compound lumen Tubular Lumen (Urine) cell Epithelial Cell blood Bloodstream benz This compound urat1 URAT1 Transporter benz->urat1 Inhibits uric_acid_cell Uric Acid uric_acid_lumen Uric Acid uric_acid_lumen->uric_acid_cell Reabsorption label_excretion Increased Uric Acid Excretion uric_acid_lumen->label_excretion uric_acid_cell->blood Enters Blood

Caption: this compound inhibits URAT1, blocking uric acid reabsorption.

References

Optimizing Benzbromarone dosage for in vitro and in vivo experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Benzbromarone dosage for in vitro and in vivo experiments. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and key data to ensure the success and accuracy of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent uricosuric agent that primarily functions by inhibiting the renal uric acid transporter 1 (URAT1), also known as SLC22A12.[1][2] This transporter is located in the apical membrane of proximal tubular cells in the kidneys and is responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream.[2][3] By inhibiting URAT1, this compound increases the excretion of uric acid in the urine, thereby lowering serum uric acid levels.[2][4] Its principal and most active metabolite, 6-hydroxythis compound, is largely responsible for this therapeutic effect.[1] this compound also inhibits Organic Anion Transporter 4 (OAT4), which is also involved in uric acid reabsorption.[2]

Q2: I am observing low or no cytotoxicity with this compound in my in vitro cell viability assays. Is this expected?

A2: Yes, this is a common observation. This compound and its active metabolite, 6-hydroxythis compound, often exhibit dose-dependent but not potent cytotoxicity in many cell lines.[5] The primary pharmacological effect of this compound is the inhibition of uric acid transporters, not the induction of widespread cell death. If significant cytotoxicity is not observed, it may indicate that the compound is not overtly toxic to the specific cell line at the tested concentrations. It is crucial to include a positive control known to induce cytotoxicity in your cell line to validate the assay's performance. Also, ensure that the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and non-toxic to the cells.[5]

Q3: What are the key differences in dosage considerations between in vitro and in vivo experiments with this compound?

A3: For in vitro experiments, the dosage is expressed as a concentration (e.g., µM) and should be determined based on the IC50 value for the target of interest (e.g., URAT1) and the specific cell line's sensitivity. For in vivo studies, the dosage is expressed in mg/kg of body weight and is influenced by the animal model, the route of administration (typically oral), and the desired therapeutic effect (e.g., reduction in serum uric acid).[4] In vivo dosages are often determined through dose-ranging studies to find the optimal balance between efficacy and potential toxicity.

Q4: Can this compound affect other signaling pathways besides uric acid transport?

A4: Yes, emerging evidence suggests that this compound and its metabolites may have off-target effects. For instance, this compound has been shown to act as a weak agonist for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), which may contribute to some of its metabolic effects, such as increasing adiponectin mRNA levels.[1][6] There is also evidence suggesting that this compound may modulate the NLRP3 inflammasome, potentially contributing to anti-inflammatory properties.[4]

Troubleshooting Guide

Issue 1: High variability between replicate wells in in vitro assays.

  • Possible Cause: Inconsistent cell seeding.

    • Solution: Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette for consistency and gently mix the cell suspension between pipetting steps.[5]

  • Possible Cause: Edge effects in the microplate.

    • Solution: Avoid using the outer wells of the microplate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.

  • Possible Cause: Inaccurate compound dilution.

    • Solution: Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing at each dilution step.

Issue 2: Unexpected in vivo toxicity or lack of efficacy.

  • Possible Cause: Inappropriate animal model.

    • Solution: The choice of animal model is critical. For hyperuricemia studies, models where uricase is inhibited (e.g., potassium oxonate-induced hyperuricemic mice) are commonly used to mimic the human condition, as most rodents have functional uricase that breaks down uric acid.[4]

  • Possible Cause: Incorrect vehicle for administration.

    • Solution: Ensure this compound is properly dissolved or suspended in a suitable vehicle for oral gavage. The vehicle should be non-toxic and allow for consistent dosing.

  • Possible Cause: Hepatotoxicity.

    • Solution: this compound has been associated with hepatotoxicity.[2][7] Monitor liver function markers in the animals during long-term studies. The mechanism is thought to involve its metabolism by CYP2C9 and potential effects on mitochondrial function.[7]

Quantitative Data Summary

In Vitro Efficacy: Inhibition of URAT1
CompoundAssay SystemIC50
This compoundhURAT1 expressing HEK293 cells0.44 µM[4][8]
This compoundhURAT1 expressing oocytes40 ± 10 nM[9]
6-Hydroxythis compoundhURAT1 expressing oocytes184 ± 73 nM[9]
This compoundFluorescence-based assay14.3 µM[4]
In Vivo Efficacy: Uric Acid Lowering Effects
CompoundAnimal ModelDosing Regimen% Reduction in Serum Uric Acid
This compoundPotassium oxonate-induced hyperuricemic mice10 mg/kg, p.o.Comparable to allopurinol[4]
This compoundhURAT1-KI mice26 mg/kg, p.o. (single dose)Significant reduction vs. vehicle[4][9]
This compoundSub-acute hyperuricemic mice25, 50, and 100 mg/kg, p.o.7.7%, 20.5%, and 35.4% reduction in peak uric acid levels, respectively[8]
This compoundChronic hyperuricemic mice25, 50, or 100 mg/kg/day for 7 daysDose-dependent and time-dependent decrease[8]
This compoundChronic gouty arthritis mouse model20 mg/kg/dayReduced expression of IL-1β, IL-6, TNF-α[4]

Experimental Protocols

In Vitro URAT1 Inhibition Assay (HEK293 Cells)

This protocol assesses the inhibitory effect of this compound on URAT1-mediated uric acid uptake in a cellular context.[10][11][12]

  • Cell Culture: Culture HEK293 cells stably expressing human URAT1 (hURAT1) in DMEM with 10% FBS and appropriate selection antibiotics.

  • Cell Seeding: Seed the hURAT1-expressing HEK293 cells into a 96-well plate to achieve a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the desired final concentrations. The final DMSO concentration should be ≤0.5%.

  • Assay Initiation:

    • Wash the cell monolayer with pre-warmed PBS.

    • Add the diluted this compound solutions to the respective wells and pre-incubate for 15-30 minutes at 37°C.[12] Include vehicle control wells.

  • Substrate Addition: Initiate the uptake by adding a solution containing a labeled substrate, such as [¹⁴C]-uric acid, to each well.

  • Incubation: Incubate the plate for a predetermined time (e.g., 5-30 minutes) at 37°C, ensuring this is within the linear range of uptake.[11][12]

  • Termination: Stop the reaction by rapidly washing the cells three times with ice-cold PBS.[12]

  • Detection: Lyse the cells and measure the amount of substrate taken up using a scintillation counter for radiolabeled substrates or a fluorescence plate reader for fluorescent probes.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

In Vivo Uricosuric Effect in a Hyperuricemic Mouse Model

This protocol evaluates the uric acid-lowering effects of this compound in an acute hyperuricemia model.[4][10]

  • Animal Acclimatization: Acclimatize male ICR or Kunming mice for at least one week with standard chow and water ad libitum.

  • Induction of Hyperuricemia: Induce hyperuricemia by intraperitoneal injection of potassium oxonate (a uricase inhibitor) at a suitable dose (e.g., 250-300 mg/kg) 1 hour before administration of the test compound.

  • Compound Administration: Administer this compound or the vehicle control orally (p.o.) at various doses (e.g., 10, 25, 50 mg/kg).

  • Sample Collection: Collect blood samples via retro-orbital or tail vein bleeding at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours) after compound administration.

  • Uric Acid Measurement: Separate the serum and measure the uric acid concentration using a commercial uric acid assay kit.

  • Data Analysis: Compare the serum uric acid levels in the this compound-treated groups to the vehicle-treated control group at each time point. Calculate the percentage reduction in serum uric acid.

Visualizations

Signaling_Pathway This compound's Primary Mechanism of Action cluster_0 Renal Proximal Tubule Tubular Lumen Tubular Lumen Uric Acid_Lumen Uric Acid Epithelial Cell Epithelial Cell Uric Acid_Blood Uric Acid (Reabsorbed) Epithelial Cell->Uric Acid_Blood Transport Bloodstream Bloodstream URAT1 URAT1 Transporter Uric Acid_Lumen->URAT1 Reabsorption Uric Acid_Excretion Increased Uric Acid Excretion in Urine Uric Acid_Lumen->Uric Acid_Excretion This compound This compound This compound->URAT1 Inhibits

Caption: Inhibition of URAT1 by this compound in the renal proximal tubule.

Experimental_Workflow In Vitro URAT1 Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed hURAT1-expressing HEK293 cells in 96-well plate Compound_Prep Prepare serial dilutions of this compound Pre_incubation Wash cells and pre-incubate with this compound (15-30 min) Compound_Prep->Pre_incubation Substrate_Addition Add labeled uric acid to initiate uptake Pre_incubation->Substrate_Addition Incubation Incubate for a defined period (5-30 min) Substrate_Addition->Incubation Termination Terminate uptake by washing with ice-cold PBS Incubation->Termination Lysis Lyse cells to release intracellular substrate Termination->Lysis Detection Quantify substrate using scintillation or fluorescence Lysis->Detection Calculation Calculate % inhibition and determine IC50 Detection->Calculation

Caption: A typical workflow for an in vitro URAT1 inhibition assay.

References

Technical Support Center: Investigating Potential Off-Target Effects of Benzbromarone

Author: BenchChem Technical Support Team. Date: December 2025

This resource provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating the potential off-target effects of Benzbromarone. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data summaries to facilitate accurate experimental design and interpretation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary, on-target mechanism of action for this compound?

This compound is a potent uricosuric agent used in the treatment of gout.[1][2] Its primary mechanism is the inhibition of urate transporter 1 (URAT1) located in the proximal tubules of the kidneys.[1][2][3] By blocking URAT1, this compound prevents the reabsorption of uric acid from the renal tubular lumen back into the bloodstream, thereby increasing its excretion in the urine and lowering serum urate levels.[1][3]

Q2: What are the major, well-documented off-target effects of this compound?

The most significant off-target effects reported for this compound are mitochondrial toxicity, which is linked to its potential for hepatotoxicity, and agonist activity at Peroxisome Proliferator-Activated Receptors (PPARs).[4][5][6][7] Additionally, it has been shown to inhibit other proteins, including the EYA tyrosine phosphatase and Fatty Acid Binding Protein 4 (FABP4).[8][9]

Q3: At what concentrations are these off-target effects typically observed?

Off-target effects generally occur at concentrations higher than those required for URAT1 inhibition. Mitochondrial toxicity and cytotoxicity in cell culture are often observed in the 25-100 μM range.[10][11] Activation of PPARs in reporter gene assays has also been demonstrated at concentrations around 100 μM.[7]

Table 1: Summary of this compound On-Target vs. Off-Target Activities
Target/EffectClassMechanismEffective Concentration Range (in vitro)Key Consequence
URAT1 On-TargetInhibition of uric acid reabsorptionLow µM / High nMUricosuric effect (therapeutic)
Mitochondria Off-TargetUncoupling of oxidative phosphorylation, ETC inhibition[4][10]25 - 100 µMDecreased ATP, increased ROS, cytotoxicity, potential hepatotoxicity[5][10]
PPARα / PPARγ Off-TargetAgonism, activation of target gene transcription[6][7]~100 µMAltered lipid metabolism, potential for exacerbating hepatic steatosis[6][12]
EYA Phosphatase Off-TargetInhibition of tyrosine phosphatase activity[8]Not specifiedAnti-angiogenic effects[8]
FABP4 Off-TargetInhibition of fatty acid bindingIC50: 14.8 µMPotential anti-diabetic effects

Section 2: Troubleshooting Guide - Unexpected Cytotoxicity

Researchers using this compound in cellular assays may encounter higher-than-expected levels of cell death. This guide addresses common issues related to this observation.

Q4: My cells are dying at moderate concentrations of this compound (50-100 µM). Is this expected, and what is the likely mechanism?

Yes, this is an expected off-target effect. The primary mechanism of this compound-induced cytotoxicity is mitochondrial dysfunction.[13] this compound can act as a mitochondrial uncoupler, disrupting the mitochondrial membrane potential (ΔΨm), which leads to decreased ATP production and an increase in reactive oxygen species (ROS).[5][10][14] This cascade of events can trigger both apoptotic and necrotic cell death pathways.[10]

Diagram 1: this compound's Mechanism of Mitochondrial Toxicity

G BBR This compound ETC Electron Transport Chain (Complexes I-IV) BBR->ETC Inhibits H_grad Proton Gradient (H+) BBR->H_grad Disrupts (Uncoupling) Mito Mitochondrial Inner Membrane ETC->H_grad ROS Reactive Oxygen Species (ROS) ETC->ROS Leads to Leakage ATP_S ATP Synthase H_grad->ATP_S ATP ATP Production H_grad->ATP Decreased ATP_S->ATP Produces Damage Cellular Damage (Apoptosis/Necrosis) ROS->Damage Induces

Caption: this compound uncouples the proton gradient, leading to reduced ATP and increased ROS.

Q5: How can I confirm that the cytotoxicity I'm observing is due to a mitochondrial off-target effect?

You should perform a series of mechanism-specific assays. A logical workflow is to first confirm cytotoxicity, then measure direct mitochondrial health markers like membrane potential and ROS production, and finally assess functional consequences like changes in cellular respiration.

Diagram 2: Experimental Workflow for Investigating Off-Target Cytotoxicity```dot

// Nodes start [label="Observation:\nUnexpected Cell Death", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="1. Confirm Cytotoxicity\n(e.g., MTT, LDH Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="2. Assess Mitochondrial\nMembrane Potential (ΔΨm)\n(e.g., JC-1, TMRM Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step3 [label="3. Measure ROS Production\n(e.g., DCFH-DA Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step4 [label="4. Analyze Oxygen\nConsumption Rate (OCR)\n(e.g., Seahorse Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; conclusion [label="Conclusion:\nCytotoxicity is likely\nmitochondrially mediated", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> step2 [label="If cytotoxic"]; step2 -> step3 [label="If ΔΨm is lost"]; step3 -> step4 [label="If ROS is elevated"]; step4 -> conclusion [label="If OCR is altered\n(uncoupling profile)"]; }

References

Identifying and mitigating common artifacts in Benzbromarone experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzbromarone. The information is designed to help identify and mitigate common artifacts and challenges encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during this compound experiments, presented in a question-and-answer format.

I. Efficacy and On-Target Effects (URAT1 Inhibition)

Question/Issue Potential Cause(s) Troubleshooting/Mitigation Strategies
Why am I observing lower than expected URAT1 inhibition? Compound Degradation: this compound can be unstable under certain storage and experimental conditions.- Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Protect solutions from light. - Prepare fresh working solutions for each experiment.
Incorrect Assay Conditions: Sub-optimal pH, temperature, or incubation times can affect transporter activity and inhibitor binding.- Ensure the assay buffer pH is within the optimal range for URAT1 activity (typically pH 7.4). - Optimize incubation times to be within the linear range of uric acid uptake.
Cellular Health: Poor cell health or low expression of the URAT1 transporter in the cell line can lead to inconsistent results.- Regularly check cell viability and morphology. - Verify URAT1 expression levels using techniques like Western blot or qPCR.
My IC50 value for this compound is inconsistent across experiments. Variability in Cell Passage Number: Transporter expression and cellular physiology can change with increasing cell passage number.- Use cells within a defined, narrow passage number range for all experiments.
Inconsistent Reagent Quality: Variability in serum, media, or other reagents can impact cellular responses.- Use a consistent source and lot of critical reagents. - Qualify new batches of reagents before use in critical experiments.

II. Off-Target Effects and Cytotoxicity

Question/Issue Potential Cause(s) Troubleshooting/Mitigation Strategies
I am observing significant cytotoxicity at concentrations where I expect to see specific URAT1 inhibition. Mitochondrial Toxicity: this compound is a known mitochondrial toxicant, leading to decreased ATP production, increased reactive oxygen species (ROS), and induction of apoptosis.[1][2][3]- Determine the cytotoxicity profile (e.g., EC50) of this compound in your cell line using assays like MTT or LDH release. - Work at concentrations below the toxicity threshold for specific mechanism-of-action studies. - Include positive controls for mitochondrial dysfunction (e.g., rotenone, CCCP) to characterize the toxic effects.
Formation of Reactive Metabolites: this compound is metabolized by cytochrome P450 enzymes (primarily CYP2C9) to reactive intermediates that can cause cellular damage.[4][5]- Use cell lines with well-characterized CYP enzyme expression. - Consider using CYP2C9 inhibitors (e.g., sulfaphenazole) to investigate the role of metabolism in observed toxicity.
My experimental results are confounded by unexpected changes in cellular signaling pathways. NRF2 Pathway Activation: this compound can induce oxidative stress, leading to the activation of the NRF2 antioxidant response pathway.[6]- Measure markers of NRF2 activation (e.g., nuclear translocation of NRF2, expression of downstream targets like HO-1) to assess the extent of oxidative stress in your experiments.
Apoptosis Induction: this compound can trigger the intrinsic apoptotic pathway through mitochondrial dysfunction.- Measure markers of apoptosis such as caspase activation (caspase-9, caspase-3), cytochrome c release, and changes in mitochondrial membrane potential.

III. Analytical and Assay-Specific Artifacts

Question/Issue Potential Cause(s) Troubleshooting/Mitigation Strategies
I am observing high background or unexpected signals in my fluorescence-based assays. Intrinsic Fluorescence/Quenching (Potential): While not extensively documented, benzofuran-containing compounds can sometimes exhibit intrinsic fluorescence or quenching properties.- Run a control experiment with this compound in the assay buffer without cells or other biological components to check for intrinsic fluorescence or quenching at the excitation/emission wavelengths of your fluorescent probe.
Assay Interference: this compound or its metabolites may interfere with assay components.- If interference is suspected, consider using an orthogonal assay with a different detection method (e.g., colorimetric vs. fluorescent).
My colorimetric assay results are variable. Absorbance Overlap: this compound has a UV absorbance profile that could potentially interfere with colorimetric assays that measure absorbance in the UV range.[7][8]- Measure the absorbance spectrum of this compound to determine if it overlaps with the wavelength used in your assay. - If there is overlap, subtract the absorbance of a this compound-only control from your experimental readings.
I am having trouble with the reproducibility of my ROS detection assay. Probe Oxidation: Fluorescent ROS probes can be prone to auto-oxidation, leading to high background.[9]- Protect the probe from light. - Prepare fresh probe solutions for each experiment. - Include a "no-cell" control to assess the level of probe auto-oxidation in the assay medium.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various experimental systems.

Table 1: In Vitro Inhibitory Activity

TargetAssay SystemParameterValueReference(s)
URAT1 HEK293 cells expressing hURAT1IC50~0.53 µM[10]
CYP2C9 Recombinant human CYP2C9Ki≤1 nM[11]
CYP3A4 Human liver microsomesMBIYes[5]

Table 2: In Vitro Cytotoxicity and Mitochondrial Effects

Cell LineParameterConcentrationEffectReference(s)
HepG2 Cytotoxicity100 µM (24-48h)Cytotoxicity observed[1][2]
HepG2 ATP Levels25-50 µM (24-48h)Decrease in ATP[1][2]
HepG2 Mitochondrial Membrane Potential≥50 µM (24h)Decreased potential[1][2]
HepG2 ROS Production≥50 µMIncreased mitochondrial superoxide[6]
FLC4 Cytotoxicity-Cytotoxic effects observed[12]

Experimental Protocols

1. URAT1 Inhibition Assay using HEK293 Cells

This protocol describes a common method to measure the inhibitory effect of this compound on URAT1-mediated uric acid uptake in a mammalian cell line.

  • Materials:

    • HEK293 cells stably expressing human URAT1 (hURAT1-HEK293)

    • Parental HEK293 cells (for background control)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

    • [¹⁴C]-Uric acid

    • This compound

    • Cell lysis buffer (e.g., 0.1 M NaOH)

    • Scintillation cocktail

    • 96-well cell culture plates

    • Scintillation counter

  • Procedure:

    • Cell Seeding: Seed hURAT1-HEK293 and parental HEK293 cells into a 96-well plate at a density that allows them to reach ~90% confluency on the day of the assay. Incubate at 37°C, 5% CO₂.

    • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (e.g., DMSO at the same final concentration).

    • Pre-incubation: On the day of the assay, wash the cells twice with pre-warmed assay buffer. Add the this compound dilutions or vehicle control to the respective wells and pre-incubate for 10-30 minutes at 37°C.

    • Uptake Initiation: Prepare the substrate solution by adding [¹⁴C]-Uric Acid to the assay buffer to a final concentration (e.g., 5 µM). To initiate the uptake, add the substrate solution to each well.

    • Incubation: Incubate the plate for a predetermined time (e.g., 5-30 minutes) at 37°C. This duration should be within the linear range of uptake for URAT1.

    • Termination and Washing: To stop the transport, rapidly aspirate the solution from the wells. Immediately wash the cells three times with ice-cold assay buffer per well to remove extracellular substrate.

    • Cell Lysis and Measurement: Add cell lysis buffer to each well and incubate for 30 minutes at room temperature. Transfer the lysate from each well to a scintillation vial. Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

    • Data Analysis: Subtract the background uptake (from parental HEK293 cells) from all readings. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

2. Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol describes the use of the fluorescent probe JC-1 to measure changes in mitochondrial membrane potential.

  • Materials:

    • Cells of interest (e.g., HepG2)

    • Cell culture medium

    • JC-1 dye

    • Assay buffer (e.g., PBS)

    • This compound

    • Positive control for mitochondrial depolarization (e.g., CCCP)

    • Fluorescence microscope, flow cytometer, or fluorescence plate reader

  • Procedure (for Fluorescence Plate Reader):

    • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

    • Treatment: Treat cells with various concentrations of this compound, a vehicle control, and a positive control (e.g., 50 µM CCCP for 30 minutes).

    • JC-1 Staining: Prepare a JC-1 working solution (typically 1-10 µM) in pre-warmed cell culture medium. Remove the treatment medium and add the JC-1 working solution to each well. Incubate for 15-30 minutes at 37°C, protected from light.

    • Washing: Aspirate the JC-1 solution and wash the cells once or twice with warm assay buffer.

    • Fluorescence Measurement: Add fresh assay buffer to the wells. Measure the fluorescence intensity.

      • Green monomers: Excitation ~485 nm, Emission ~535 nm

      • Red aggregates: Excitation ~560 nm, Emission ~595 nm

    • Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.[13]

3. Caspase-3 Activity Assay (Colorimetric)

This protocol outlines a method to measure the activity of caspase-3, a key executioner caspase in apoptosis.

  • Materials:

    • Treated and untreated cell lysates

    • Caspase-3 substrate (e.g., DEVD-pNA)

    • Assay buffer

    • 96-well plate

    • Microplate reader capable of measuring absorbance at 405 nm

  • Procedure:

    • Cell Lysis: Induce apoptosis in your cells using this compound. Lyse the cells using a suitable lysis buffer and quantify the protein concentration.

    • Assay Setup: In a 96-well plate, add an equal amount of protein from each cell lysate to individual wells. Include a blank (lysis buffer only) and a positive control if available.

    • Reaction Initiation: Prepare a reaction mix containing the assay buffer and the DEVD-pNA substrate. Add the reaction mix to each well to start the reaction.

    • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.

    • Data Analysis: Subtract the blank reading from all samples. Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.

Visualizations

Benzbromarone_Metabolism_and_Toxicity cluster_0 This compound Metabolism cluster_1 Cellular Effects This compound This compound Metabolite1 6-hydroxythis compound This compound->Metabolite1 CYP2C9 Metabolite2 1'-hydroxythis compound This compound->Metabolite2 URAT1 URAT1 Transporter This compound->URAT1 Inhibition Reactive_Metabolite Quinone Intermediate Metabolite1->Reactive_Metabolite Oxidation Mitochondrion Mitochondrion Reactive_Metabolite->Mitochondrion Toxicity Uric_Acid Uric Acid Reabsorption URAT1->Uric_Acid ROS Increased ROS Mitochondrion->ROS ATP Decreased ATP Mitochondrion->ATP Apoptosis Apoptosis Mitochondrion->Apoptosis NRF2 NRF2 Activation ROS->NRF2

Metabolism of this compound and its downstream cellular effects.

Mitochondrial_Toxicity_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol This compound This compound / Reactive Metabolites ETC Electron Transport Chain (Complexes I-IV) This compound->ETC Inhibition MMP Loss of Mitochondrial Membrane Potential (ΔΨm) ETC->MMP ROS ↑ Superoxide (O₂⁻) ETC->ROS CytochromeC Cytochrome c Release MMP->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Simplified signaling pathway of this compound-induced mitochondrial toxicity and apoptosis.

Experimental_Workflow_Troubleshooting Start Start Experiment with This compound Unexpected_Result Unexpected Result? Start->Unexpected_Result Check_Efficacy Is it an efficacy issue? (e.g., low URAT1 inhibition) Unexpected_Result->Check_Efficacy Yes Analyze_Data Analyze and Interpret Data Unexpected_Result->Analyze_Data No Check_Toxicity Is it a toxicity issue? (e.g., high cell death) Check_Efficacy->Check_Toxicity No Troubleshoot_Efficacy Troubleshoot Efficacy: - Check compound stability - Optimize assay conditions - Verify cell health/expression Check_Efficacy->Troubleshoot_Efficacy Yes Check_Artifact Is it an assay artifact? (e.g., high background) Check_Toxicity->Check_Artifact No Troubleshoot_Toxicity Troubleshoot Toxicity: - Determine EC50 - Measure mitochondrial function - Assess apoptosis markers Check_Toxicity->Troubleshoot_Toxicity Yes Troubleshoot_Artifact Troubleshoot Artifacts: - Run compound-only controls - Check for absorbance/fluorescence  interference - Use orthogonal assays Check_Artifact->Troubleshoot_Artifact Yes Check_Artifact->Analyze_Data No Troubleshoot_Efficacy->Analyze_Data Troubleshoot_Toxicity->Analyze_Data Troubleshoot_Artifact->Analyze_Data

A logical workflow for troubleshooting common issues in this compound experiments.

References

Strategies to prevent Benzbromarone degradation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper preparation and storage of Benzbromarone stock solutions to minimize degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in stock solutions?

A1: The degradation of this compound in solution is primarily attributed to the oxidation of its phenolic hydroxyl group. This chemical feature, common to many phenolic compounds, makes the molecule susceptible to degradation in the presence of oxygen, light, and at higher pH values.

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound due to its high solubility.[1][2][3][4] Ethanol can also be used, although the solubility is lower.[1][2] For in vitro assays, it is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5%) to avoid cytotoxicity.[5]

Q3: How should I store my this compound stock solutions to ensure long-term stability?

A3: To ensure long-term stability, stock solutions should be stored under the following conditions:

  • Temperature: Store at -20°C or -80°C.[5][6][7]

  • Light: Protect from light by using amber or opaque vials, or by wrapping the container in aluminum foil.[8][9][10]

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[5][6][7]

Q4: Can I do anything to further enhance the stability of my this compound stock solution?

A4: Yes, several strategies can further enhance stability:

  • Use of Antioxidants: Adding an antioxidant, such as ascorbic acid or glutathione, can help prevent oxidative degradation.[11][12]

  • Deoxygenated Solvents: Using solvents that have been deoxygenated by sparging with an inert gas (e.g., nitrogen or argon) can reduce the presence of dissolved oxygen, a key contributor to oxidation.[13]

  • Control of pH: Maintaining a slightly acidic pH can improve the stability of phenolic compounds.[13]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Precipitation upon dilution in aqueous buffer/media The final concentration of this compound exceeds its aqueous solubility.1. Lower the final concentration of the compound. 2. Ensure the final DMSO concentration is as low as possible (ideally <0.5%).[5] 3. Add the DMSO stock to a pre-warmed aqueous solution (e.g., 37°C) with vigorous mixing.[5] 4. Consider using a solubility enhancer like β-cyclodextrin.[5]
Inconsistent or unexpected experimental results Degradation of this compound in the stock or working solution.1. Prepare fresh stock solutions. 2. Review storage conditions (temperature, light exposure). 3. Implement stabilization strategies such as adding an antioxidant. 4. Check for potential interactions with other components in your experimental system.
Visible color change in the stock solution (e.g., yellowing) Oxidation of the phenolic hydroxyl group.1. Discard the solution. 2. Prepare a new stock solution using deoxygenated solvent and consider adding an antioxidant. 3. Ensure the solution is stored protected from light and at the recommended low temperature.

Quantitative Data Summary

The following table summarizes the solubility of this compound in common laboratory solvents.

Solvent Solubility Reference
Dimethyl sulfoxide (DMSO)≥42.32 mg/mL[1]
85 mg/mL[2]
≥19.55 mg/mL[3]
≥100 mg/mL[4]
Ethanol (EtOH)≥6.13 mg/mL[1]
15 mg/mL[2]
WaterInsoluble[1][2]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO with the addition of an antioxidant to enhance stability.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Ascorbic acid

  • Inert gas (e.g., nitrogen or argon)

  • Calibrated analytical balance

  • Amber or opaque microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Deoxygenate DMSO: Sparge the DMSO with an inert gas for 15-20 minutes to remove dissolved oxygen.

  • Prepare Antioxidant-DMSO: Dissolve ascorbic acid in the deoxygenated DMSO to a final concentration of 100 µM.

  • Weigh this compound: Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mM solution (MW: 424.08 g/mol ), weigh 4.24 mg.

  • Dissolution: Add the weighed this compound to the appropriate volume of the antioxidant-containing DMSO.

  • Mixing: Vortex the solution until the this compound is completely dissolved. If necessary, use a sonicator for brief intervals to aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into single-use amber or opaque tubes and store at -80°C.

Protocol 2: Forced Degradation Study to Assess this compound Stability

This protocol outlines a forced degradation study to evaluate the stability of a this compound stock solution under oxidative stress.

Materials:

  • This compound stock solution (prepared as in Protocol 1)

  • 30% Hydrogen peroxide (H₂O₂)

  • HPLC-grade methanol and water

  • Formic acid

  • HPLC system with a UV detector

  • C18 HPLC column

Procedure:

  • Prepare Samples:

    • Control: Dilute the this compound stock solution to a suitable concentration (e.g., 100 µM) with methanol.

    • Oxidative Stress: To another aliquot of the diluted this compound solution, add H₂O₂ to a final concentration of 3%.

  • Incubation: Store both solutions protected from light at room temperature for a defined period (e.g., 24 hours).

  • HPLC Analysis:

    • Analyze both the control and the oxidatively stressed samples by HPLC.

    • Mobile Phase Example: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

    • Detection: Monitor at a suitable wavelength (e.g., 231 nm or as determined by a UV scan).[14][15]

  • Data Analysis: Compare the peak area of the this compound peak in the stressed sample to that of the control sample to determine the percentage of degradation.

Visualizations

Benzbromarone_Degradation_Pathway cluster_0 Factors Promoting Degradation cluster_1 This compound cluster_2 Degradation Products Oxygen Oxygen This compound This compound (with phenolic -OH) Oxygen->this compound Light Light (UV) Light->this compound High_pH High pH High_pH->this compound Degradation_Products Oxidized Products (e.g., Quinone-like species) This compound->Degradation_Products Oxidation Stock_Solution_Workflow start Start weigh Weigh this compound start->weigh prepare_solvent Prepare Solvent (e.g., Deoxygenated DMSO + Antioxidant) start->prepare_solvent dissolve Dissolve this compound weigh->dissolve prepare_solvent->dissolve mix Vortex / Sonicate dissolve->mix aliquot Aliquot into Amber Vials mix->aliquot store Store at -80°C Protected from Light aliquot->store end End store->end

References

Technical Support Center: Benzbromarone-Induced Hepatotoxicity in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating benzbromarone-induced hepatotoxicity in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced hepatotoxicity?

A1: The primary mechanism is mitochondrial dysfunction.[1][2][3] this compound and its metabolites can impair mitochondrial function through several pathways, including decreasing the mitochondrial membrane potential, inhibiting the electron transport chain, uncoupling oxidative phosphorylation, and increasing the production of reactive oxygen species (ROS).[3][4][5][6] This ultimately leads to cellular damage, apoptosis, and necrosis.[4][5][6]

Q2: What are the key in vitro models used to study this compound hepatotoxicity?

A2: Commonly used in vitro models include:

  • HepG2 cells: A human hepatoma cell line that is widely used for toxicity screening.[1][4]

  • Primary human hepatocytes: Considered the gold standard for in vitro hepatotoxicity studies as they most closely mimic the in vivo liver environment.[4]

  • Isolated rat or mouse liver mitochondria: Used to study the direct effects of this compound on mitochondrial function.[4][5]

Q3: What role do cytochrome P450 (CYP) enzymes play in this compound-induced liver injury?

A3: Cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, are involved in the metabolism of this compound.[6] This metabolic process can lead to the formation of reactive metabolites that contribute to mitochondrial damage and overall hepatotoxicity.[6][7] Specifically, CYP2C9 and CYP1A2 are involved in the formation of 5,6-dihydroxy this compound, a metabolite associated with inducing mitochondrial membrane permeability transition.[6]

Q4: How does this compound affect the Bile Salt Export Pump (BSEP)?

A4: this compound has been shown to be a potent repressor of the Bile Salt Export Pump (BSEP).[8][9] BSEP is crucial for the efflux of bile salts from hepatocytes.[9][10] Repression of BSEP can lead to the intracellular accumulation of bile salts, causing cholestatic liver injury.[9][10]

Troubleshooting Guides

Problem 1: Inconsistent results in cytotoxicity assays (e.g., MTT, LDH).
  • Possible Cause 1: Cell density.

    • Troubleshooting Tip: Ensure consistent cell seeding density across all wells and experiments. Create a standard operating procedure for cell counting and seeding.

  • Possible Cause 2: this compound solubility.

    • Troubleshooting Tip: this compound is poorly soluble in aqueous solutions. Prepare a stock solution in a suitable solvent like DMSO and ensure the final solvent concentration in the cell culture medium is low (typically <0.1%) and consistent across all treatment groups, including the vehicle control.

  • Possible Cause 3: Assay timing.

    • Troubleshooting Tip: The onset of cytotoxicity can vary depending on the this compound concentration and the cell type. Perform a time-course experiment to determine the optimal endpoint for your specific experimental conditions.

Problem 2: Difficulty in detecting a decrease in mitochondrial membrane potential (MMP).
  • Possible Cause 1: Insufficient this compound concentration or incubation time.

    • Troubleshooting Tip: Based on published data, a decrease in MMP in HepG2 cells is typically observed with this compound concentrations starting at 50µM after a 24-hour incubation.[4] Consider performing a dose-response and time-course experiment to optimize these parameters for your model.

  • Possible Cause 2: Issues with the fluorescent probe (e.g., JC-1, TMRE).

    • Troubleshooting Tip: Ensure the fluorescent probe is stored correctly and is not expired. Optimize the probe concentration and loading time for your specific cell type. Use a known mitochondrial uncoupler (e.g., FCCP) as a positive control to validate the assay.

  • Possible Cause 3: Cell health.

    • Troubleshooting Tip: Ensure cells are healthy and have a consistent mitochondrial membrane potential at baseline before adding this compound. Avoid using cells that are over-confluent or have been in culture for too many passages.

Problem 3: High variability in reactive oxygen species (ROS) measurements.
  • Possible Cause 1: Autofluorescence of this compound.

    • Troubleshooting Tip: Test for any intrinsic fluorescence of this compound at the excitation and emission wavelengths of your ROS probe (e.g., DCFH-DA). If there is interference, consider using a different probe with a distinct spectral profile.

  • Possible Cause 2: Probe instability or photo-oxidation.

    • Troubleshooting Tip: Protect the ROS-sensitive dye from light during incubation and measurement. Minimize the time between probe loading and analysis.

  • Possible Cause 3: Cellular stress from handling.

    • Troubleshooting Tip: Handle cells gently during washing and staining procedures to minimize mechanically induced ROS production. Include a vehicle-only control to account for any baseline stress.

Quantitative Data Summary

The following tables summarize quantitative data from experimental studies on this compound-induced hepatotoxicity.

Table 1: Effects of this compound on Mitochondrial Membrane Potential in vitro

CompoundConcentration (µM)Experimental Model% Decrease in Mitochondrial Membrane PotentialCitation
This compound20Isolated rat hepatocytes81%[5][6]
Benzarone20Isolated rat hepatocytes54%[5]
Amiodarone20Isolated rat hepatocytes23%[5]

Table 2: Effects of this compound on Mitochondrial Respiration in vitro

CompoundConcentration (µM)Experimental ModelEffect on State 3 OxidationCitation
This compound<1Isolated rat liver mitochondria50% decrease in respiratory control ratio[5]
Benzarone10.8Isolated rat liver mitochondria50% decrease in respiratory control ratio[5]
Amiodarone12.9Isolated rat liver mitochondria50% decrease in respiratory control ratio[5]

Table 3: Effects of this compound on Mitochondrial Beta-Oxidation in vitro

CompoundConcentration (µM)Experimental Model% Decrease in Beta-OxidationCitation
This compound50Isolated rat liver mitochondria58%[5]
Benzarone100Isolated rat liver mitochondria87%[5]
Amiodarone100Isolated rat liver mitochondria71%[5]

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Membrane Potential using JC-1
  • Cell Seeding: Plate hepatocytes (e.g., HepG2) in a 96-well black, clear-bottom plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and vehicle control) for the desired duration (e.g., 24 hours). Include a positive control such as FCCP (a mitochondrial uncoupler) for the last 10-20 minutes of incubation.

  • JC-1 Staining: Prepare a 5 µg/mL JC-1 staining solution in pre-warmed cell culture medium. Remove the compound-containing medium from the wells and add the JC-1 staining solution.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. Read the red fluorescence (J-aggregates in healthy mitochondria) at ~585 nm excitation and ~590 nm emission, and the green fluorescence (JC-1 monomers in depolarized mitochondria) at ~514 nm excitation and ~529 nm emission.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
  • Cell Seeding: Plate hepatocytes in a 96-well black, clear-bottom plate as described above.

  • Compound Treatment: Treat the cells with this compound and controls. A positive control such as H2O2 or tert-butyl hydroperoxide can be used.

  • DCFH-DA Loading: Prepare a 10 µM DCFH-DA solution in serum-free medium. Remove the treatment medium and incubate the cells with the DCFH-DA solution for 30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with pre-warmed PBS.

  • Fluorescence Measurement: Measure the fluorescence intensity of dichlorofluorescein (DCF) at ~485 nm excitation and ~535 nm emission using a fluorescence plate reader.

  • Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control cells. An increase in fluorescence indicates an increase in intracellular ROS.

Signaling Pathways and Experimental Workflows

Benzbromarone_Hepatotoxicity_Pathway cluster_Metabolism Hepatic Metabolism cluster_Mitochondria Mitochondrial Dysfunction cluster_Cellular_Effects Cellular Consequences cluster_BSEP Bile Salt Homeostasis BBR This compound CYP CYP2C9, CYP3A4, CYP1A2 BBR->CYP Metabolism MMP Decreased Mitochondrial Membrane Potential BBR->MMP ETC Inhibition of Electron Transport Chain BBR->ETC Uncoupling Uncoupling of Oxidative Phosphorylation BBR->Uncoupling BSEP BSEP Repression BBR->BSEP Metabolites Reactive Metabolites (e.g., 5,6-dihydroxy this compound) CYP->Metabolites Metabolites->MMP ROS Increased ROS Production Metabolites->ROS Apoptosis Apoptosis MMP->Apoptosis ETC->ROS ROS->Apoptosis Necrosis Necrosis ROS->Necrosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity Necrosis->Hepatotoxicity Bile_Salts Intracellular Bile Salt Accumulation BSEP->Bile_Salts Bile_Salts->Hepatotoxicity

Caption: this compound-induced hepatotoxicity signaling pathway.

Experimental_Workflow cluster_In_Vitro_Model In Vitro Model Selection cluster_Treatment Treatment Protocol cluster_Assays Hepatotoxicity Assessment cluster_Analysis Data Analysis Cells Select Cell Model (HepG2, Primary Hepatocytes) Treatment Treat with this compound (Dose-Response & Time-Course) Cells->Treatment Cytotoxicity Cytotoxicity Assays (MTT, LDH) Treatment->Cytotoxicity MMP Mitochondrial Membrane Potential Assay (JC-1) Treatment->MMP ROS ROS Production Assay (DCFH-DA) Treatment->ROS ATP ATP Level Measurement Treatment->ATP Analysis Data Analysis and Interpretation Cytotoxicity->Analysis MMP->Analysis ROS->Analysis ATP->Analysis

Caption: General experimental workflow for assessing hepatotoxicity.

References

Technical Support Center: Optimizing HPLC-UV Methods for Benzbromarone Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC-UV analysis of benzbromarone and its metabolites.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound and its hydroxylated metabolites.

IssuePotential CausesRecommended Solutions
Peak Tailing - Secondary Silanol Interactions: The hydroxyl groups on this compound metabolites can interact with residual silanol groups on the silica-based C18 column.[1] - Inappropriate Mobile Phase pH: The pH can affect the ionization of both the analytes and the silanol groups.[1] - Column Overload: Injecting a sample that is too concentrated.- Acidify the Mobile Phase: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol ionization. - Use an End-capped Column: These columns have fewer free silanol groups. - Optimize Mobile Phase pH: Adjust the pH to ensure consistent ionization of the analytes. - Reduce Sample Concentration: Dilute the sample and re-inject.
Poor Resolution Between Metabolites - Inadequate Mobile Phase Composition: The organic solvent ratio may not be optimal for separating structurally similar metabolites. - Suboptimal Column Chemistry: The stationary phase may not provide sufficient selectivity.- Adjust Mobile Phase Gradient: A shallower gradient can improve separation. - Try a Different Organic Modifier: Substitute acetonitrile with methanol or vice versa, as this can alter selectivity. - Experiment with Different Columns: Consider a phenyl-hexyl or a different type of C18 column.
Ghost Peaks - System Contamination: Impurities in the mobile phase, solvents, or carryover from previous injections.- Use High-Purity Solvents: Ensure all solvents and reagents are HPLC grade. - Flush the System: Wash the column and system with a strong solvent like 100% acetonitrile. - Clean the Injector: The autosampler needle and injection port can be sources of contamination. - Run Blank Injections: Injecting the mobile phase can help identify the source of the ghost peaks.
Baseline Drift or Noise - Changes in Mobile Phase Composition: Inconsistent mixing or degradation of mobile phase components. - Temperature Fluctuations: Unstable column or detector temperature. - Detector Lamp Instability: An aging UV lamp.[1]- Prepare Fresh Mobile Phase Daily: Especially important for buffered solutions. - Degas the Mobile Phase: Remove dissolved gases through sonication or sparging. - Use a Column Oven: Maintain a stable column temperature. - Check Detector Lamp: Replace if it is near the end of its lifespan.
Shifting Retention Times - Inconsistent Mobile Phase Preparation: Small variations in pH or solvent ratios.[2] - Column Degradation: Loss of stationary phase over time. - Fluctuations in Flow Rate: Issues with the HPLC pump.- Ensure Accurate Mobile Phase Preparation: Use precise measurements for all components. - Equilibrate the Column Thoroughly: Allow sufficient time for the column to stabilize with the mobile phase between runs. - Monitor Pump Performance: Check for leaks and ensure a consistent flow rate.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of this compound I should be looking for?

A1: The principal metabolites of this compound are 6-hydroxythis compound and 1'-hydroxythis compound.[3][4] Further metabolism can lead to the formation of dihydroxy and quinone-derived conjugates.[3][4]

Q2: What is a good starting point for an HPLC-UV method for this compound and its metabolites?

A2: A reverse-phase HPLC method using a C18 column is a common starting point. A typical mobile phase consists of a gradient of acetonitrile and water, often with the addition of a small amount of formic or acetic acid to improve peak shape. UV detection is typically performed around 231-237 nm.[5][6]

Q3: How can I confirm the identity of the metabolite peaks in my chromatogram?

A3: While HPLC-UV can provide preliminary identification based on retention times compared to standards, confirmation of metabolite identity typically requires mass spectrometry (MS) detection.[7]

Q4: My sample matrix is complex (e.g., plasma, urine). How can I reduce interference?

A4: Solid-phase extraction (SPE) is a highly effective technique for cleaning up complex biological samples before HPLC analysis. A C18 SPE cartridge can be used to retain this compound and its metabolites while washing away more polar interferences.

Experimental Protocols

Example HPLC-UV Method for this compound

This protocol is a general guideline and may require optimization for your specific application.

  • Column: C18, 100 x 4.6 mm, 5 µm particle size.[5]

  • Mobile Phase:

    • A: 0.1% Acetic Acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 20 µL.[5]

  • Column Temperature: 25°C.[5]

  • UV Detection: 231 nm.[5]

Sample Preparation from Plasma
  • To 1 mL of plasma, add 2 mL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

Quantitative Data Summary

The following tables summarize typical quantitative data for HPLC-UV analysis of this compound. Note that specific values will vary depending on the exact method and instrumentation used.

Table 1: Linearity and Recovery

CompoundLinearity Range (µg/mL)Recovery (%)Reference
This compound50 - 15098.65 - 100.77[5]
This compound25.0 - 250.099.60 ± 0.67[8][9]

Visualizations

experimental_workflow sample Biological Sample (Plasma/Urine) spe Solid-Phase Extraction (SPE) sample->spe Sample Cleanup hplc HPLC-UV Analysis spe->hplc Injection data Data Acquisition & Processing hplc->data Detection results Results data->results Quantification benzbromarone_metabolism benz This compound hydroxy6 6-Hydroxythis compound benz->hydroxy6 CYP2C9 hydroxy1 1'-Hydroxythis compound benz->hydroxy1 CYP3A4 dihydroxy Dihydroxy Metabolites hydroxy6->dihydroxy Oxidation quinone Quinone Conjugates dihydroxy->quinone Further Oxidation

References

Technical Support Center: Overcoming Challenges in Benzbromarone and Allopurinol Co-administration Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in studies involving the co-administration of benzbromarone and allopurinol.

Frequently Asked Questions (FAQs)

Q1: What is the primary pharmacokinetic interaction observed when co-administering this compound and allopurinol?

A1: The most significant pharmacokinetic interaction is the reduction of plasma concentrations of oxypurinol, the active metabolite of allopurinol. This compound increases the renal elimination rate of oxypurinol[1]. Studies have shown that concurrent administration of this compound can decrease the average plasma level of oxypurinol by approximately 30% and increase its renal elimination rate by 50%[1]. However, the pharmacokinetic parameters of allopurinol itself are generally not significantly modified by this compound[2].

Q2: Does the reduction in oxypurinol levels compromise the uric acid-lowering effect of the combination therapy?

A2: No, paradoxically, the co-administration of this compound and allopurinol results in a superior serum uric acid (SUA) lowering effect compared to allopurinol monotherapy[2]. This is attributed to the dual mechanism of action: allopurinol reduces uric acid production by inhibiting xanthine oxidase, while this compound increases uric acid excretion by inhibiting the renal urate transporter 1 (URAT-1)[3]. The uricosuric effect of this compound compensates for the reduced oxypurinol levels, leading to a more potent overall reduction in SUA[2].

Q3: What are the main safety concerns associated with this compound and allopurinol?

A3: For this compound, the primary safety concern is hepatotoxicity, although rare. It is recommended to monitor liver function tests periodically during the first few months of therapy[4]. For allopurinol, a significant safety concern is the potential for hypersensitivity reactions, which can be severe.

Q4: Is the co-administration of this compound and allopurinol a clinically viable treatment strategy?

A4: Yes, the combination therapy is considered an important clinical option for managing hyperuricemia in patients with gout, especially for those who do not achieve target SUA levels with monotherapy[3][5]. The combination has been shown to be significantly more effective in lowering serum urate levels compared to the individual use of each agent[3][5].

Troubleshooting Guides

Pharmacokinetic & Pharmacodynamic Studies
Problem/Observation Potential Cause(s) Troubleshooting/Suggested Actions
Greater than expected decrease in oxypurinol plasma concentrations. Higher than intended dose of this compound. Individual patient variability in drug metabolism and excretion. Errors in sample collection timing or processing.Verify dosing accuracy and administration records. Analyze individual patient data for outliers and consider pharmacogenomic factors. Review and standardize sample handling procedures.
High variability in serum uric acid (SUA) measurements. Dietary fluctuations in purine intake. Inconsistent timing of blood sample collection relative to drug administration. Analytical assay variability. Underlying health status of the animal models[6].Standardize the diet of study subjects (animals or humans) for a period before and during the study. Enforce strict adherence to the blood sampling schedule. Validate and regularly calibrate the uric acid assay. Run quality control samples with each batch.
Unexpectedly low uricosuric effect of this compound. Poor absorption of this compound. Genetic variations in the URAT-1 transporter. Concomitant medications interfering with uricosuric action.Assess this compound plasma concentrations to confirm absorption. Consider genotyping for URAT-1 polymorphisms in the study population. Review all concomitant medications for potential interactions.
Analytical Methodology (HPLC)
Problem/Observation Potential Cause(s) Troubleshooting/Suggested Actions
Poor peak shape (tailing or fronting) for allopurinol, oxypurinol, or this compound. Column degradation. Inappropriate mobile phase pH. Contamination of the column or guard column. Column overload[7].Replace the analytical column or guard column. Adjust the mobile phase pH to ensure analytes are in a single ionic form. Flush the column with a strong solvent. Reduce the injection volume or sample concentration[7].
Inconsistent retention times. Fluctuations in mobile phase composition or flow rate. Temperature variations. Air bubbles in the pump or detector[8].Prepare fresh mobile phase and ensure proper mixing and degassing. Verify pump performance and flow rate. Use a column oven to maintain a stable temperature. Purge the pump and detector to remove air bubbles[8].
Ghost peaks in the chromatogram. Contamination from the sample, solvent, or system. Late eluting compounds from a previous injection[7].Run a blank gradient to identify the source of contamination. Ensure thorough cleaning of the injector and sample vials. Increase the run time or use a column wash step to elute all compounds.

Data Presentation

Table 1: Comparison of Serum Uric Acid Levels in Monotherapy and Combination Therapy
Treatment Group Pre-treatment SUA (mg/dL) (Mean ± SD) Post-treatment SUA (mg/dL) (Mean ± SD) Number of Patients Reference
Allopurinol9.0 ± 1.66.7 ± 1.527[5]
This compound9.1 ± 1.05.1 ± 1.64[5]
Allopurinol + this compound8.2 ± 1.44.6 ± 2.37[5]
Allopurinol (300 mg/day)9.89 ± 1.435.52 ± 0.8314[9][10]
This compound (100 mg/day)9.53 ± 1.484.05 ± 0.8714[9][10]
Table 2: Pharmacokinetic Parameters of Allopurinol and this compound in a Quail Model of Hyperuricemia
Drug Tmax (h) Cmax (µg/mL) AUC (h*µg/mL) T1/2 (h) Reference
Allopurinol1.33 ± 0.2910.37 ± 1.0332.53 ± 1.832.50 ± 0.17[11]
This compound2.67 ± 0.2912.00 ± 0.5059.80 ± 2.454.90 ± 0.31[11]

Data are presented as Mean ± SE.

Experimental Protocols

Protocol 1: Determination of Allopurinol, Oxypurinol, and this compound in Plasma by HPLC

This protocol is a general guideline and may require optimization based on the specific HPLC system and column used.

  • Sample Preparation:

    • To 100 µL of plasma, add a suitable internal standard.

    • Precipitate proteins by adding 400 µL of methanol.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of phosphate buffer (e.g., 20 mM, pH 3.5) and acetonitrile in a suitable ratio (e.g., 85:15 v/v). The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detection at an appropriate wavelength (e.g., 254 nm for allopurinol and oxypurinol, and a different wavelength for this compound if necessary, determined by UV scans).

    • Column Temperature: 30°C.

  • Quantification:

    • Construct a calibration curve using standards of known concentrations of allopurinol, oxypurinol, and this compound.

    • Calculate the concentration of the analytes in the plasma samples by comparing their peak areas (or peak area ratios to the internal standard) to the calibration curve.

Protocol 2: Induction of Hyperuricemia in a Rodent Model

This protocol describes a common method for inducing hyperuricemia in rats or mice to study the efficacy of uric acid-lowering drugs.

  • Animal Model:

    • Use male Sprague-Dawley rats (180-220 g) or Kunming mice (20-25 g).

    • Acclimatize the animals for at least one week under standard laboratory conditions (22 ± 2°C, 50-60% humidity, 12-hour light/dark cycle) with free access to standard chow and water.

  • Induction of Hyperuricemia:

    • Prepare a suspension of potassium oxonate (a uricase inhibitor) in a vehicle such as 0.5% carboxymethylcellulose (CMC).

    • Administer potassium oxonate (250 mg/kg) to the animals via intraperitoneal (i.p.) injection one hour before inducing uric acid production.

    • Prepare a suspension of hypoxanthine or inosine (uric acid precursors) in the same vehicle.

    • Administer hypoxanthine (e.g., 250 mg/kg) or inosine (e.g., 500 mg/kg) via oral gavage.

  • Drug Administration:

    • Administer the test compounds (allopurinol, this compound, or their combination) or vehicle to the respective groups of animals at a specified time before or after the induction of hyperuricemia.

  • Sample Collection and Analysis:

    • Collect blood samples at various time points after drug administration via a suitable method (e.g., tail vein, retro-orbital plexus).

    • Separate the serum by centrifugation.

    • Measure the serum uric acid concentration using a commercial uric acid assay kit according to the manufacturer's instructions.

Mandatory Visualizations

G cluster_purine Purine Metabolism & Uric Acid Production cluster_intervention Drug Intervention cluster_excretion Uric Acid Excretion Purines Dietary Purines & Endogenous Purine Nucleotides Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Kidney Kidney (Proximal Tubule) UricAcid->Kidney Allopurinol Allopurinol Allopurinol->Xanthine Inhibits This compound This compound URAT1 URAT-1 Transporter This compound->URAT1 Inhibits Kidney->URAT1 Urine Urine Excretion Kidney->Urine Reabsorption Uric Acid Reabsorption URAT1->Reabsorption Reabsorption->UricAcid

Caption: Signaling pathway of uric acid metabolism and the mechanism of action of allopurinol and this compound.

G cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase invitro In Vitro Studies (e.g., CYP450 inhibition/induction assays, transporter interaction studies) animal_model Animal Model Development (e.g., Hyperuricemic rat/mouse model) invitro->animal_model pk_pd Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies in Animals animal_model->pk_pd tox Toxicology Studies pk_pd->tox phase1 Phase I Clinical Trial (Healthy Volunteers) - Safety & Tolerability - Single & Multiple Ascending Dose PK tox->phase1 phase2 Phase II Clinical Trial (Patients) - Efficacy & Dose-Ranging phase1->phase2 ddi_study Clinical Drug-Drug Interaction (DDI) Study - Co-administration of this compound and Allopurinol phase2->ddi_study phase3 Phase III Clinical Trial (Large Patient Population) - Confirmatory Efficacy & Safety ddi_study->phase3

References

Best practices for long-term storage of Benzbromarone compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Benzbromarone compounds. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of solid this compound?

For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container, protected from light.[1] Under these conditions, the compound is stable for at least four years.

Q2: How should I prepare and store stock solutions of this compound?

It is highly recommended to prepare stock solutions fresh for each experiment. If a stock solution must be prepared in advance, dissolve this compound in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or Dimethylformamide (DMF).[1] For short-term storage, solutions in a mobile phase mixture have been shown to be stable for at least 24 hours at room temperature.[2] For longer-term storage, it is advisable to store DMSO stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles and exposure to moisture.

Q3: What are the signs of this compound degradation?

Degradation of this compound, which is a phenolic compound, can be indicated by a color change in the solid material or its solutions.[1] Solutions may turn from colorless to yellow or brown upon oxidation.[1] The appearance of additional peaks in an HPLC chromatogram during purity analysis also signifies the presence of degradation products.

Q4: Is this compound sensitive to light?

Yes, this compound is known to be sensitive to light. It can undergo rapid direct photolysis when exposed to UV irradiation, with photodebromination being a significant degradation pathway. Therefore, it is crucial to store both solid this compound and its solutions protected from light, for example, by using amber vials or wrapping containers in aluminum foil.

Q5: What are the main degradation pathways for this compound?

The primary degradation pathways for this compound include:

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by exposure to air and light.[1]

  • Photolysis: Exposure to UV light can cause photodebromination, leading to the formation of degradation products.

  • Hydrolysis: Although generally less common for this compound structure under neutral conditions, hydrolysis can occur under extreme pH conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation in stock solution upon storage (especially at low temperatures) The concentration of this compound may be too high for the solvent at the storage temperature.Gently warm the solution to 37°C and sonicate to redissolve the compound. For future preparations, consider using a slightly lower concentration or storing at a higher temperature if stability allows. Always prepare solutions fresh if possible.
Precipitation when diluting a DMSO stock solution into an aqueous buffer or cell culture media This compound is poorly soluble in aqueous solutions, and the sudden change in solvent polarity causes it to precipitate.Lower the final DMSO concentration in your assay (typically below 0.5%). Add the DMSO stock to a pre-warmed aqueous medium while vortexing to ensure rapid dispersion. Consider using a solubility enhancer like β-cyclodextrin in your aqueous buffer.[3]
Solution has turned yellow or brown This is a common sign of oxidation of the phenolic group in the this compound structure.[1]Discard the solution and prepare a fresh one. To prevent this in the future, use high-purity, anhydrous solvents, degas the solvent with an inert gas (e.g., argon or nitrogen) before preparing the solution, and store aliquots under an inert atmosphere. The addition of an antioxidant may also be considered for specific applications.[1]
Inconsistent or poor results in biological assays This could be due to the degradation of the this compound stock solution or precipitation in the assay medium, leading to a lower effective concentration.Always use freshly prepared solutions or solutions that have been stored properly as single-use aliquots at -80°C. Before use, visually inspect for any precipitation. It is also good practice to periodically check the purity of your stock solution using HPLC.

Quantitative Data on this compound Stability

Form Solvent/Matrix Storage Temperature Duration Stability Source
SolidN/A-20°C≥ 4 yearsStableCayman Chemical
SolutionMobile Phase (Acetic Acid:Acetonitrile:Water:Methanol)Room Temperature24 hoursStable (no additional peaks observed by HPLC)[2]
SolutionAqueous Buffer (e.g., PBS)Not Recommended> 1 dayNot Recommended for storageCayman Chemical

Note: There is limited published data on the long-term stability of this compound in common organic solvents at various temperatures. It is best practice to prepare solutions fresh or for short-term use.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol is adapted from a validated method for the determination of this compound and can be used to assess its purity and detect degradation products.[4]

1. Chromatographic Conditions:

  • HPLC System: Agilent HPLC system (Model 1100) with a photodiode array detector or equivalent.[4]

  • Column: Zorbax Eclips plus C18 (100 mm × 4.6 mm, 5 μm) or equivalent.[4]

  • Mobile Phase: Glacial Acetic Acid: Acetonitrile: Water: Methanol (2.5: 12.5: 195: 450 v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 25°C.

  • Detection Wavelength: 231 nm.[2]

  • Injection Volume: 20 µL.

2. Preparation of Standard Solution:

  • Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 0.055 mg/mL).[4]

3. Sample Preparation for Stability Testing:

  • Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.

  • Store aliquots of the stock solution under different conditions (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).

  • At specified time points (e.g., 0, 1 week, 1 month, 3 months), retrieve an aliquot and dilute it with the mobile phase to a final concentration within the linear range of the assay.

4. Analysis:

  • Inject the standard solution and the prepared samples onto the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound compound.

  • Calculate the percentage of this compound remaining at each time point relative to the initial time point (time 0).

Visualizations

G Troubleshooting Workflow for this compound Storage Issues start Start: Observe Issue with This compound Sample issue What is the issue? start->issue precipitate Precipitation in Solution issue->precipitate Precipitation color_change Solution Discolored (Yellow/Brown) issue->color_change Color Change bad_results Inconsistent/Poor Assay Results issue->bad_results Assay Issues precipitate_check When did it precipitate? precipitate->precipitate_check solve_color_change Cause: Oxidation. Discard solution. Prepare fresh using degassed, anhydrous solvent. Store under inert gas. color_change->solve_color_change solve_bad_results Possible Cause: Degradation or Precipitation. Prepare fresh solution. Visually inspect before use. Verify purity with HPLC. bad_results->solve_bad_results precipitate_storage During low-temp storage precipitate_check->precipitate_storage During Storage precipitate_dilution Upon dilution in aqueous buffer precipitate_check->precipitate_dilution During Dilution solve_precipitate_storage Gently warm (37°C) and sonicate. Consider lower concentration for future preps. precipitate_storage->solve_precipitate_storage solve_precipitate_dilution Lower final DMSO% (<0.5%). Add stock to pre-warmed buffer while vortexing. Use solubility enhancers. precipitate_dilution->solve_precipitate_dilution end End: Issue Resolved solve_precipitate_storage->end solve_precipitate_dilution->end solve_color_change->end solve_bad_results->end

Caption: Troubleshooting workflow for common this compound storage issues.

G Best Practices for this compound Storage cluster_solid Solid Compound cluster_solution Stock Solutions (e.g., in DMSO) solid_storage Store at -20°C solid_light Protect from Light solid_storage->solid_light solid_seal Tightly Sealed Container solid_light->solid_seal solid_stability Stable for >= 4 years solid_seal->solid_stability prep_fresh Best Practice: Prepare Fresh storage_temp Store at -80°C (Long-term) prep_fresh->storage_temp anhydrous Use Anhydrous Solvent prep_fresh->anhydrous aliquot Aliquot into single-use tubes storage_temp->aliquot freeze_thaw Avoid Freeze-Thaw Cycles aliquot->freeze_thaw This compound This compound Compound cluster_solid cluster_solid This compound->cluster_solid cluster_solution cluster_solution This compound->cluster_solution

Caption: Logical diagram of recommended this compound storage practices.

References

Technical Support Center: Managing Potential Drug Interactions with Benzbromarone in Experimental Designs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing potential drug interactions with Benzbromarone in experimental designs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that is relevant to drug interactions?

A1: this compound is a potent uricosuric agent used for treating gout.[1] Its primary mechanism of action is the inhibition of the renal urate transporter 1 (URAT1), which reduces the reabsorption of uric acid.[1] However, from a drug interaction perspective, its most significant action is the potent, competitive inhibition of Cytochrome P450 2C9 (CYP2C9), a key enzyme in the metabolism of many drugs.[2][3] this compound has also been shown to be a mechanism-based inactivator of CYP3A4.[4]

Q2: What are the most critical potential drug interactions to consider when working with this compound?

A2: The most critical drug interaction is with substrates of CYP2C9, particularly those with a narrow therapeutic index, such as warfarin.[2][5][6] Co-administration can lead to decreased metabolism and increased plasma concentrations of the CYP2C9 substrate, potentially causing toxicity.[2][3] Interactions with CYP3A4 substrates should also be considered due to mechanism-based inhibition.[4]

Q3: Are there any known clinical implications of this compound's drug interactions?

A3: Yes, the interaction between this compound and warfarin is well-documented. Studies have shown that co-administration of this compound significantly enhances the anticoagulant effect of warfarin, necessitating a reduction in warfarin dosage to avoid bleeding complications.[2][5][7] This is due to the enantioselective inhibition of the metabolism of the more potent (S)-warfarin enantiomer by this compound.[2]

Q4: What is the impact of CYP2C9 genetic polymorphisms on this compound's effects and interactions?

A4: Genetic polymorphisms in the CYP2C9 gene, such as the CYP2C9*3 allele, can lead to decreased metabolic activity of the enzyme.[8] In individuals with these polymorphisms, the clearance of this compound may be reduced, potentially increasing the risk of toxicity.[8] Furthermore, the inhibitory effect of this compound on other CYP2C9 substrates may be altered in individuals with these genetic variants. Interestingly, for the CYP2C9.3 variant, this compound has been shown to activate, rather than inhibit, the metabolism of the substrate flurbiprofen in vitro.[9]

Troubleshooting Guides

In Vitro Experimental Issues

Issue 1: High variability or unexpected results in CYP inhibition assays.

  • Possible Cause: Inconsistent experimental conditions.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure consistent incubation times, temperatures (37°C), and reagent concentrations across all experiments.[10]

    • Microsome Quality: Use a single, well-characterized batch of human liver microsomes for a series of experiments to minimize inter-batch variability.[10]

    • Solvent Effects: Keep the final concentration of organic solvents (e.g., DMSO) used to dissolve this compound and test compounds as low as possible (ideally ≤0.1%) and include a solvent control.[10]

    • Plate Edge Effects: Avoid using the outer wells of microplates for critical samples, as they are more prone to evaporation. Alternatively, ensure plates are properly sealed.[10]

Issue 2: Low or no metabolite formation in CYP inhibition assays.

  • Possible Cause: Reagent degradation or incorrect concentrations.

  • Troubleshooting Steps:

    • NADPH Stability: Prepare NADPH solutions fresh for each experiment and keep them on ice, as NADPH is unstable.[10]

    • Reagent Concentrations: Double-check the concentrations of all reagents, including the probe substrate and microsomal protein.[10]

    • Enzyme Activity: Verify the activity of the specific CYP isoform in the liver microsome batch using a known inhibitor as a positive control.[10]

Issue 3: IC50 values from cocktail assays do not match those from single-substrate assays.

  • Possible Cause: Substrate-substrate or inhibitor-substrate interactions within the cocktail.

  • Troubleshooting Steps:

    • Optimize Substrate Concentrations: Ensure that the concentrations of probe substrates in the cocktail are at or below their Km values to minimize competitive inhibition between them.[10]

    • Cross-Validation: Perform single-substrate incubations to confirm the IC50 values obtained from the cocktail assay, especially when unexpected results are observed.[10]

In Vivo Experimental Issues

Issue 1: High variability in pharmacokinetic parameters (AUC, Cmax) in animal studies.

  • Possible Cause: Inconsistent experimental procedures or animal-related factors.

  • Troubleshooting Steps:

    • Standardize Procedures: Maintain consistency in animal handling, dosing techniques (e.g., oral gavage), and blood sampling times and methods.[11][12]

    • Animal Variables: Use animals of a similar age and weight from a reputable supplier. Acclimatize animals to the experimental conditions before the study.[11]

    • Formulation: Ensure the dosing formulation is homogenous and stable. For poorly soluble compounds like this compound, consider formulation strategies to improve consistency.[11]

    • Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual biological variability.[11]

Issue 2: Unexpectedly low oral bioavailability.

  • Possible Cause: Extensive first-pass metabolism or poor absorption.

  • Troubleshooting Steps:

    • Route of Administration: Consider administering this compound via a different route (e.g., intraperitoneal) in a pilot study to bypass first-pass metabolism and assess its intrinsic clearance.[11]

    • Formulation Optimization: Experiment with different formulation vehicles, such as co-solvents, surfactants, or lipid-based systems, to enhance solubility and absorption.[11]

    • Metabolite Identification: Analyze plasma and urine samples for the presence of metabolites to understand the extent of metabolism.[13]

Quantitative Data Summary

Table 1: In Vitro Inhibition and Inactivation Parameters of this compound

ParameterEnzymeValueReference
Ki (Inhibition Constant) CYP2C9< 0.01 µM to 1 nM[2][14][15]
KI (Inactivation Constant) CYP3A411.61 µM[4]
kinact (Maximal Rate of Inactivation) CYP3A40.1 min⁻¹[4]

Table 2: Clinical Drug Interaction Data - this compound and Warfarin

ParameterWarfarin AloneWarfarin + this compound% ChangeReference
Required Warfarin Dose (mg/day) 3.92.5-36%[2]
(S)-Warfarin Oral Clearance (CLoral) --↓ 54%[2]
Thrombotest Value Increased after this compound discontinuationMaintained at therapeutic level-[7]

Experimental Protocols

Protocol 1: In Vitro CYP2C9 Inhibition Assay using Human Liver Microsomes

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for CYP2C9-mediated metabolism of a probe substrate (e.g., diclofenac).

Materials:

  • Pooled human liver microsomes (HLMs)

  • This compound

  • Diclofenac (CYP2C9 probe substrate)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with 0.1% formic acid (stopping solution)

  • LC-MS/MS system

Methodology:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Prepare a series of dilutions of this compound in the incubation buffer.

  • In a 96-well plate, add the HLM suspension, diclofenac, and the this compound dilutions.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a predetermined time (e.g., 15 minutes).

  • Stop the reaction by adding an equal volume of cold acetonitrile with 0.1% formic acid.

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant for the formation of the diclofenac metabolite (4'-hydroxydiclofenac) using a validated LC-MS/MS method.

  • Calculate the percent inhibition of metabolite formation at each this compound concentration relative to a vehicle control.

  • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Protocol 2: In Vivo Pharmacokinetic Drug Interaction Study in Rats

Objective: To evaluate the effect of this compound on the pharmacokinetics of a CYP2C9 substrate (e.g., a model compound or a specific drug of interest).

Materials:

  • Male Sprague-Dawley rats (or another appropriate rodent model)

  • This compound

  • CYP2C9 substrate drug

  • Dosing vehicles

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Centrifuge

  • LC-MS/MS system

Methodology:

  • Acclimatize rats to the housing conditions for at least one week.

  • Divide the animals into two groups: a control group and a this compound-treated group.

  • Administer the vehicle to the control group and this compound to the treatment group via oral gavage for a predetermined number of days to achieve steady-state concentrations.

  • On the final day, administer the CYP2C9 substrate drug to all animals at a specific dose.

  • Collect blood samples at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples for the concentration of the CYP2C9 substrate drug using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (e.g., AUC, Cmax, t1/2, clearance) for both groups using non-compartmental analysis.

  • Compare the pharmacokinetic parameters between the control and this compound-treated groups to assess the extent of the drug interaction.

Mandatory Visualizations

cluster_0 This compound's Impact on CYP-Mediated Metabolism This compound This compound CYP2C9 CYP2C9 This compound->CYP2C9 Potent Inhibition CYP3A4 CYP3A4 This compound->CYP3A4 Mechanism-Based Inactivation Metabolite_2C9 Inactive Metabolite CYP2C9->Metabolite_2C9 Metabolism Increased_Substrate_2C9 Increased Plasma Concentration of Substrate Metabolite_3A4 Inactive Metabolite CYP3A4->Metabolite_3A4 Metabolism Increased_Substrate_3A4 Increased Plasma Concentration of Substrate CYP2C9_Substrate CYP2C9 Substrate (e.g., Warfarin) CYP2C9_Substrate->CYP2C9 Metabolism CYP3A4_Substrate CYP3A4 Substrate CYP3A4_Substrate->CYP3A4 Metabolism

Caption: this compound's inhibitory and inactivating effects on CYP2C9 and CYP3A4.

cluster_1 In Vitro CYP Inhibition Assay Workflow A Prepare Reagents (HLMs, this compound, Substrate, NADPH) B Incubate at 37°C A->B C Stop Reaction (Acetonitrile) B->C D Centrifuge & Collect Supernatant C->D E LC-MS/MS Analysis of Metabolite D->E F Calculate % Inhibition & IC50 E->F cluster_2 In Vivo Drug Interaction Study Logic Start Start Group_Assignment Assign Animals to Groups (Control vs. This compound) Start->Group_Assignment Pre_treatment Pre-treat with Vehicle or this compound Group_Assignment->Pre_treatment Substrate_Admin Administer CYP Substrate Drug Pre_treatment->Substrate_Admin PK_Sampling Serial Blood Sampling Substrate_Admin->PK_Sampling Plasma_Analysis LC-MS/MS Analysis of Drug Concentration PK_Sampling->Plasma_Analysis Data_Analysis Calculate & Compare PK Parameters Plasma_Analysis->Data_Analysis End End Data_Analysis->End

References

Validation & Comparative

Benzbromarone vs. Allopurinol: A Comparative Guide on Efficacy and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of benzbromarone and allopurinol, two primary urate-lowering therapies for hyperuricemia and gout. The information presented is synthesized from clinical trial data and pharmacological studies to support research and development efforts.

Introduction: Mechanisms of Action

Allopurinol and this compound lower serum uric acid (sUA) levels through distinct mechanisms.[1]

  • Allopurinol is a xanthine oxidase inhibitor.[2][3][4] It acts by blocking the final two steps in purine metabolism, specifically the conversion of hypoxanthine to xanthine and then to uric acid, thereby reducing uric acid production.[2][5][6]

  • This compound is a potent uricosuric agent.[1][7][8] It enhances the renal excretion of uric acid by inhibiting the urate transporter 1 (URAT1) in the proximal tubules of the kidneys, which is responsible for uric acid reabsorption.[7][8][9]

G cluster_0 Uric Acid Production Pathway cluster_1 Uric Acid Excretion Pathway (Kidney Proximal Tubule) Purines Purines Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid_Prod Uric Acid Xanthine->UricAcid_Prod Xanthine Oxidase XanthineOxidase Xanthine Oxidase Allopurinol Allopurinol Allopurinol->XanthineOxidase Inhibits UricAcid_Filt Filtered Uric Acid UricAcid_Reab Reabsorbed Uric Acid UricAcid_Filt->UricAcid_Reab Reabsorption UricAcid_Excr Excreted Uric Acid UricAcid_Filt->UricAcid_Excr URAT1 URAT1 Transporter This compound This compound This compound->URAT1 Inhibits

Caption: Mechanisms of Action for Allopurinol and this compound.

Comparative Efficacy

Clinical studies have consistently demonstrated that this compound has a more potent sUA-lowering effect than standard doses of allopurinol.[9][10][11]

Table 1: Summary of Efficacy Data from Comparative Studies

Efficacy EndpointThis compoundAllopurinolKey Findings & Citations
sUA Reduction Reduced sUA from 9.53 mg/dL to 4.05 mg/dL.[10]Reduced sUA from 9.89 mg/dL to 5.52 mg/dL.[10]This compound showed significantly superior sUA reduction compared to allopurinol (p=0.005).[10]
Target sUA Achievement 52% of patients (100 mg/day) reached target sUA (<0.30 mmol/L).[12]27% of patients (300 mg/day) reached target sUA (<0.30 mmol/L).[12]At standard doses, a higher percentage of patients on this compound achieved the target sUA.[12]
Target sUA (Higher Doses) 78% of patients (100-200 mg/day) reached target sUA.[11][12]78% of patients (300-600 mg/day) reached target sUA.[11][12]At titrated, higher doses, both drugs showed equal efficacy in achieving target sUA levels.[12]
First Gout Flare Prevention Lower incidence rate (3.29 per 1000 person-months).[13]Higher incidence rate (5.46 per 1000 person-months).[13]This compound was associated with a lower hazard of a first gout flare compared to allopurinol (HR 0.63).[13]

Comparative Safety Profile

The safety profiles of this compound and allopurinol are distinct, which is a critical factor in therapeutic selection.

Table 2: Summary of Safety and Tolerability Data

Adverse Event ProfileThis compoundAllopurinolKey Findings & Citations
Common Adverse Events Gastrointestinal symptoms, dizziness.[14]Skin rash, gastrointestinal symptoms.[14]The types of common adverse events differ between the two drugs.[14]
Serious Adverse Events Hepatotoxicity (rare but significant).[1][7]Severe Cutaneous Adverse Reactions (SCARs), including Stevens-Johnson syndrome, particularly in patients with the HLA-B*58:01 allele.[1]Both drugs carry risks of serious, though infrequent, adverse events.[1][7]
Treatment Discontinuation Lower discontinuation rate due to adverse events (4%) in one study.[14]Higher discontinuation rate (11%) compared to this compound in the same study.[14]Discontinuation rates can vary depending on the patient population and study design.[14]
Cardiovascular (CV) Risk Associated with a lower risk of composite CV events and all-cause mortality compared to allopurinol.[15][16]Associated with an increased risk of composite CV events (HR 1.22) and all-cause mortality (HR 1.66) compared to this compound.[15][16]Large cohort studies suggest a potential cardiovascular benefit of this compound over allopurinol.[15][16]

Experimental Protocols: Example of a Comparative Clinical Trial

To provide context for the data, this section outlines a typical methodology for a randomized controlled trial comparing the two compounds.

Study Design: A randomized, open-label, parallel-group, active-comparator trial.[12][17]

Patient Population:

  • Inclusion Criteria: Adult patients (e.g., ages 20-84) with a diagnosis of gout and hyperuricemia (sUA ≥ 7.0 mg/dL).[13] Patients must have experienced at least one gout flare in the preceding year.[17]

  • Exclusion Criteria: Severe renal impairment (e.g., creatinine clearance < 30 mL/min), known hypersensitivity to either drug, history of severe liver disease, or concurrent use of other urate-lowering therapies.

Intervention:

  • Group A (Allopurinol): Initial dose of 300 mg/day.[12] Dose titration (e.g., up to 600 mg/day) is performed if the target sUA level is not achieved after a specified period (e.g., 2 months).[12]

  • Group B (this compound): Initial dose of 100 mg/day.[12] Dose titration (e.g., up to 200 mg/day) is performed under the same conditions as the allopurinol group.[12]

Outcome Measures:

  • Primary Endpoint: The proportion of patients achieving a target serum urate level of < 6.0 mg/dL (or < 0.30 mmol/L) at the end of the study period (e.g., 12 weeks or 6 months).[12][13]

  • Secondary Endpoints:

    • Mean change in sUA from baseline.

    • Frequency of gout flares.[17]

    • Incidence and severity of adverse events, monitored through clinical evaluation and laboratory tests (liver function tests, complete blood count).

Statistical Analysis: The primary outcome is analyzed using a chi-square test or Fisher's exact test. Secondary continuous outcomes are compared using t-tests or Mann-Whitney U tests. Safety data is reported descriptively.

G Start Patient Screening (Gout & Hyperuricemia) Eligibility Inclusion/Exclusion Criteria Met? Start->Eligibility Randomization Randomization Eligibility->Randomization Yes GroupA Group A: Allopurinol (e.g., 300 mg/day) Randomization->GroupA GroupB Group B: this compound (e.g., 100 mg/day) Randomization->GroupB FollowUp Follow-up Period (e.g., 12 Weeks) GroupA->FollowUp GroupB->FollowUp Endpoint Primary Endpoint Assessment: Proportion at Target sUA FollowUp->Endpoint Safety Secondary Endpoint & Safety Assessment: - sUA Change - Gout Flares - Adverse Events FollowUp->Safety Analysis Statistical Analysis Endpoint->Analysis Safety->Analysis

Caption: Workflow for a Comparative Clinical Trial.

Conclusion for Drug Development Professionals

The evidence indicates that this compound offers a more potent urate-lowering effect at standard doses compared to allopurinol.[10][12] While both drugs can achieve similar efficacy with dose titration, the distinct safety profiles are paramount.[12] The risk of hepatotoxicity with this compound and the risk of SCARs with allopurinol necessitate careful patient selection and monitoring.[1] Furthermore, emerging data on the potential cardiovascular benefits of this compound may warrant further investigation in future drug development programs.[15][16] These comparative data are crucial for designing new therapeutic strategies, developing next-generation urate-lowering agents, and planning clinical trials in the field of gout and hyperuricemia management.

References

Cross-Reactivity of Benzbromarone with Renal Transporters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Benzbromarone's interaction with various renal transporters involved in uric acid homeostasis. The information presented is supported by experimental data to aid in the assessment of this compound's selectivity and potential off-target effects.

Quantitative Analysis of this compound's Inhibitory Activity

This compound is a potent uricosuric agent primarily known for its inhibition of the urate transporter 1 (URAT1).[1][2][3] However, its interaction is not limited to URAT1, and it exhibits cross-reactivity with several other renal transporters. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against key renal transporters, providing a quantitative comparison of its inhibitory potency.

TransporterLocation in Renal Proximal TubulePrimary Function in Urate HomeostasisThis compound IC50 (µM)Reference(s)
URAT1 (SLC22A12)Apical MembraneUrate Reabsorption0.022 - 0.278[1]
OAT1 (SLC22A6)Basolateral MembraneUrate Secretion (Uptake from blood)~1.0
OAT3 (SLC22A8)Basolateral MembraneUrate Secretion (Uptake from blood)~5.0
OAT4 (SLC22A11)Apical MembraneUrate ReabsorptionInhibits[4][5]
GLUT9 (SLC2A9)Basolateral MembraneUrate Efflux into BloodstreamInhibits[3][5]
ABCG2 (BCRP)Apical MembraneUrate Secretion (Efflux into urine)0.44[6]

Note: IC50 values can vary depending on the experimental system (e.g., cell line, oocytes) and assay conditions. The data presented here is a compilation from multiple sources to provide a comparative overview.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to assess the interaction of this compound with renal transporters.

Uric Acid Uptake Inhibition Assay in HEK293 Cells

This cell-based assay is a standard method to determine the inhibitory potency of a compound on a specific transporter expressed in a mammalian cell line.

a. Cell Culture and Transfection:

  • Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • For stable expression, cells are transfected with a plasmid containing the cDNA of the human transporter of interest (e.g., hURAT1, hOAT1) and a selection marker. Following transfection, cells are cultured in a medium containing the appropriate selection antibiotic (e.g., G418) to select for a population of cells stably expressing the transporter.

  • For transient expression, cells are transfected using a suitable lipid-based transfection reagent, and assays are performed 24-48 hours post-transfection.[4]

b. Uric Acid Uptake Assay:

  • Seed the transporter-expressing HEK293 cells into 96-well plates and grow to confluence.[7]

  • On the day of the assay, wash the cells with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4).[4]

  • Prepare serial dilutions of this compound in the transport buffer. A vehicle control (e.g., DMSO) is also prepared.

  • Pre-incubate the cells with the this compound solutions or vehicle control for 10-30 minutes at 37°C.[4][7]

  • Initiate the uptake by adding the transport buffer containing [¹⁴C]-labeled uric acid to each well.[4][7]

  • Incubate for a predetermined period (e.g., 5-15 minutes) at 37°C, ensuring the uptake is in the linear range.[7]

  • Terminate the transport by rapidly washing the cells three times with ice-cold transport buffer.[4][7]

  • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).[8]

  • Measure the radioactivity in the cell lysates using a scintillation counter.[7]

c. Data Analysis:

  • Subtract the non-specific uptake (measured in mock-transfected cells) from the total uptake in transporter-expressing cells to determine the transporter-specific uptake.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Transporter Inhibition Assay in Xenopus laevis Oocytes

This system provides a robust method for studying transporter function with low endogenous transporter activity.

a. Oocyte Preparation and cRNA Injection:

  • Harvest oocytes from a female Xenopus laevis frog.

  • Prepare complementary RNA (cRNA) for the human transporter of interest from the corresponding cDNA clone.

  • Inject a specific amount of the transporter cRNA into each oocyte. A control group of oocytes is injected with water.[4]

  • Incubate the oocytes in a suitable buffer (e.g., Barth's solution) for 2-4 days to allow for protein expression on the oocyte membrane.[4]

b. Uptake Experiment:

  • On the day of the experiment, place individual oocytes in separate wells of a multi-well plate.

  • Pre-incubate the oocytes with transport buffer containing various concentrations of this compound or a vehicle control.

  • Initiate the uptake by adding the transport buffer containing [¹⁴C]-labeled uric acid and the respective concentration of this compound.

  • Allow the uptake to proceed for a defined period (e.g., 30-60 minutes).[4]

  • Stop the reaction by washing the oocytes multiple times with ice-cold transport buffer.[4]

  • Lyse each oocyte individually (e.g., in a 10% SDS solution).[4]

  • Measure the radioactivity in each oocyte lysate using a scintillation counter.[4]

c. Data Analysis:

  • Subtract the average uptake in the water-injected oocytes (background) from the uptake in the cRNA-injected oocytes to determine transporter-specific uptake.

  • Calculate the percentage of inhibition for each this compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing this compound's Interactions

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Renal Urate Transport and this compound's Targets cluster_blood Blood cluster_cell Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) Blood URAT1 URAT1 Urate_cell Urate URAT1->Urate_cell OAT4 OAT4 OAT4->Urate_cell ABCG2 ABCG2 Urate_lumen Urate ABCG2->Urate_lumen OAT1 OAT1 OAT1->Urate_cell OAT3 OAT3 OAT3->Urate_cell GLUT9 GLUT9 Urate_blood Urate GLUT9->Urate_blood Lumen Urate_lumen->URAT1 Reabsorption Urate_lumen->OAT4 Reabsorption Urate_cell->ABCG2 Secretion Urate_cell->GLUT9 Efflux Urate_blood->OAT1 Secretion Urate_blood->OAT3 Secretion This compound This compound This compound->URAT1 This compound->OAT4 This compound->ABCG2 This compound->OAT1 This compound->OAT3 This compound->GLUT9

Caption: Renal Urate Transport and this compound's Targets.

HEK293 Cell-Based Uric Acid Uptake Assay Workflow A Seed Transporter-Expressing HEK293 Cells in 96-well Plate B Wash Cells with Transport Buffer A->B C Pre-incubate with this compound or Vehicle Control B->C D Initiate Uptake with [¹⁴C]-Uric Acid C->D E Incubate at 37°C D->E F Terminate Uptake by Washing with Ice-Cold Buffer E->F G Lyse Cells F->G H Measure Radioactivity (Scintillation Counter) G->H I Data Analysis: Calculate % Inhibition and IC50 H->I

References

Reproducibility and Validity of Benzbromarone Experimental Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Benzbromarone's performance with alternative therapies for hyperuricemia and gout, supported by experimental data. It aims to enhance the understanding of the reproducibility and validity of key experimental findings related to this compound's efficacy and safety.

Executive Summary

This compound is a potent uricosuric agent that effectively lowers serum uric acid (sUA) levels by inhibiting the renal urate transporter 1 (URAT1).[1] Clinical studies have consistently demonstrated its high efficacy, often superior to standard doses of allopurinol and comparable or superior to febuxostat in certain patient populations.[2][3][4] However, concerns regarding rare but severe hepatotoxicity have limited its clinical use in many countries.[1][5][6] This guide delves into the experimental data underpinning both the efficacy and safety profiles of this compound, providing detailed methodologies to aid in the critical evaluation and replication of these findings.

Data Presentation

Table 1: In Vitro Inhibition of Uric Acid Transporters by this compound
TransporterAssay SystemIC50Reference
hURAT1hURAT1 expressing HEK293 cells0.44 µM[7]
hURAT1Concentration-dependent inhibition assay425 nM[8]
hURAT1Oocytes expressing hURAT118 ± 4 nM (6-fluoro-benzbromarone analog)[9]
hURAT1Oocytes expressing hURAT1245 ± 64 nM (5,6-difluoro-benzbromarone analog)[9]
Table 2: Comparative Efficacy of this compound in Clinical Trials
Comparison DrugDosageStudy DesignKey FindingsReference
AllopurinolThis compound: 100 mg/day; Allopurinol: 300 mg/dayCrossover studyThis compound showed significantly superior sUA reduction (from 9.53 to 4.05 mg/dl vs. 9.89 to 5.52 mg/dl for allopurinol, p=0.005).[2]
AllopurinolThis compound: 100-200 mg/day; Allopurinol: 300-600 mg/dayRandomized, controlled, open-label, multicentre trialAt stage 1 (100mg BBR vs 300mg ALLO), success rates were 52% vs 26% respectively. At stage 2 (dose escalation), success rates were both 78%.[10]
AllopurinolNot specifiedObservational, transversal studyNormal sUA levels achieved in 75% of patients on this compound alone, 51.8% on allopurinol alone, and 85.7% on combination therapy.[11][12]
FebuxostatThis compound: 25 mg/day; Febuxostat: 20 mg/dayProspective, randomized, single-center, open-label trialMore participants in the this compound group achieved the sUA target (<6 mg/dL) than in the febuxostat group (61% vs. 32%, P < 0.001).[3][4][13]
Febuxostat (combination)This compound: 25 mg/day + Febuxostat: 20 mg/day; Febuxostat: 20-40 mg/dayProspective randomized trialCombination therapy was superior to febuxostat monotherapy in achieving sUA target (75.5% vs. 47.7%).[14][15]
Table 3: Hepatotoxicity Profile of this compound and Comparators
DrugStudy TypeKey Findings on HepatotoxicityReference
This compoundIn vitro (HepG2 cells, human hepatocytes)ATP levels decreased at 25-50µM; cytotoxicity observed at 100µM. Decreased mitochondrial membrane potential starting at 50µM.[16]
This compoundIn vitro (rat liver mitochondria)Induced mitochondrial permeability transition in a NADPH-dependent manner.[17]
This compoundReview of case reportsEstimated risk of hepatotoxicity in Europe was approximately 1 in 17,000 patients.[5][6]
This compound vs. FebuxostatProspective, randomized trialGreater transaminase elevation in the low-dose febuxostat group (15%) compared to the low-dose this compound group (4%, P=0.008).[3][4]

Experimental Protocols

In Vitro URAT1 Inhibition Assay

This protocol is designed to assess the inhibitory effect of a test compound on URAT1-mediated uric acid uptake in a human embryonic kidney (HEK293) cell line stably expressing the human URAT1 transporter.[7][18]

1. Cell Culture and Plating:

  • Maintain HEK293 cells stably expressing human URAT1 (hURAT1) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and a selection antibiotic.

  • Seed the cells into a multi-well plate at a density that allows them to reach approximately 90% confluency on the day of the assay.

2. Compound Preparation and Pre-incubation:

  • Prepare serial dilutions of this compound and control compounds in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • On the day of the experiment, wash the cells with pre-warmed transport buffer.

  • Pre-incubate the cells with the compound solutions for 10-30 minutes at 37°C.

3. Uric Acid Uptake Assay:

  • Initiate the uptake by adding a solution containing radiolabeled [¹⁴C]-uric acid to the cells.

  • Incubate for a defined period (e.g., 2-10 minutes) at 37°C.

4. Termination and Measurement:

  • Terminate the uptake by rapidly washing the cells with ice-cold transport buffer.[18]

  • Lyse the cells with a suitable lysis buffer.

  • Measure the intracellular radioactivity using a liquid scintillation counter.

5. Data Analysis:

  • Normalize the radioactivity counts to the total protein content of each well.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

Mitochondrial Toxicity Assay

This protocol outlines a method to assess the effect of this compound on mitochondrial membrane potential using the JC-1 dye in hepatocytes.[19]

1. Cell Preparation and Treatment:

  • Seed hepatocytes (e.g., HepG2 or primary human hepatocytes) in a suitable format (e.g., 96-well plate).

  • Treat the cells with varying concentrations of this compound and incubate for a specified time (e.g., 24 hours).

2. JC-1 Staining:

  • Incubate the cells with JC-1 staining solution (typically 1-10 µM) for 15-30 minutes at 37°C.

3. Washing and Analysis:

  • Wash the cells with a suitable buffer (e.g., Phosphate-Buffered Saline, PBS) to remove excess dye.

  • Analyze the cells using a fluorescence microscope or flow cytometer. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Mandatory Visualization

G cluster_renal_tubule Renal Proximal Tubule Cell URAT1 URAT1 Urate_Cell Uric Acid (Intracellular) URAT1->Urate_Cell Urate_Lumen Uric Acid (Lumen) Urate_Lumen->URAT1 Reabsorption Blood Bloodstream Urate_Cell->Blood Efflux (via other transporters) This compound This compound This compound->URAT1 Inhibition

Caption: this compound's mechanism of action: Inhibition of URAT1 in the renal proximal tubule.

G cluster_0 In Vitro URAT1 Inhibition Assay Workflow A Seed hURAT1-expressing HEK293 cells B Pre-incubate with this compound A->B C Add [¹⁴C]-uric acid B->C D Incubate (2-10 min) C->D E Terminate uptake with ice-cold buffer D->E F Lyse cells & measure radioactivity E->F G Calculate IC50 F->G G cluster_1 Mitochondrial Toxicity Assay Workflow H Seed hepatocytes I Treat with this compound H->I J Incubate with JC-1 dye I->J K Wash cells J->K L Fluorescence measurement K->L M Assess mitochondrial membrane potential L->M

References

A Head-to-Head Comparison of Benzbromarone and Other Uricosuric Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the uricosuric agent benzbromarone against other common therapies for hyperuricemia, including allopurinol, febuxostat, and probenecid. The information presented is based on available experimental data from clinical trials and scholarly articles, with a focus on efficacy, safety, and mechanism of action.

Efficacy in Serum Uric Acid Reduction

This compound has demonstrated significant efficacy in lowering serum uric acid (SUA) levels, often exceeding that of other urate-lowering therapies in head-to-head comparisons.

A crossover study comparing this compound (100 mg/day) to allopurinol (300 mg/day) in hyperuricemic patients with normal renal function found that this compound was significantly more effective in reducing SUA levels[1]. In this study, allopurinol reduced SUA from a mean of 9.89 mg/dL to 5.52 mg/dL, while this compound reduced it from 9.53 mg/dL to 4.05 mg/dL[1]. Another study showed that 100% of patients receiving this compound (100 mg/day) achieved optimal plasma urate concentrations, compared to 53% of those on allopurinol (300 mg/day)[2].

When compared with the xanthine oxidase inhibitor febuxostat, the results are more nuanced. One study found that low-dose this compound (25 mg daily) had superior urate-lowering efficacy compared to low-dose febuxostat (20 mg daily) in patients with gout secondary to renal uric acid underexcretion[3][4]. However, a meta-analysis suggested that febuxostat may have a better overall effect in reducing uric acid levels[5]. Another study concluded that this compound (25 mg daily) and febuxostat (20 mg daily) have comparable effectiveness in lowering serum urate across different types of hyperuricemia[6].

In a comparison with probenecid, a prospective, multicenter, open-label, two-stage randomized controlled trial showed that this compound (200 mg/day) was more effective and better tolerated than probenecid (2 g/day ) as a second-choice treatment after allopurinol failure[7]. Treatment with this compound was successful in 92% of patients, compared to 65% for probenecid[7].

Table 1: Comparative Efficacy of Uricosuric Agents in Lowering Serum Uric Acid (SUA)

Drug Dosage Baseline SUA (mg/dL) Post-treatment SUA (mg/dL) % Reduction in SUA Study Population Reference
This compound100 mg/day9.53 ± 1.484.05 ± 0.87~57.5%Hyperuricemic patients with normal renal function[1]
Allopurinol300 mg/day9.89 ± 1.435.52 ± 0.83~44.2%Hyperuricemic patients with normal renal function[1]
This compound100 mg/day8.583.54~58.7%Gout patients with urate underexcretion[2]
Allopurinol300 mg/day9.105.76~36.7%Gout patients with urate underexcretion[2]
This compound25 mg/day8.72 ± 0.73Not specified-33.71 ± 13.59%Gout patients with renal underexcretion[6]
Febuxostat20 mg/day8.59 ± 0.70Not specified-29.45 ± 10.62%Gout patients with renal underexcretion[6]
This compound200 mg/dayNot specifiedNot specified64 ± 9%Gout patients who failed allopurinol[7]
Probenecid2 g/day Not specifiedNot specified50 ± 7%Gout patients who failed allopurinol[7]

Safety and Tolerability Profile

While effective, the use of this compound has been limited in some regions due to concerns about hepatotoxicity[8]. Although rare, cases of severe liver injury have been reported[8].

In comparative trials, the incidence of adverse events varies. One study found that the discontinuation rate due to adverse events was highest with probenecid (26%), followed by allopurinol (11%), and was lowest with this compound (4%)[9]. A comparison between low-dose this compound and low-dose febuxostat showed similar safety profiles, with the exception of a greater elevation in transaminases in the febuxostat group[3]. Another study comparing febuxostat and this compound in patients with chronic kidney disease found that both drugs were effective in reducing SUA and maintaining renal function without significant adverse events on myocardial enzymes[10].

A network meta-analysis suggested a non-statistically significant trend towards a lower risk of cardiovascular events with this compound compared to both febuxostat and allopurinol[11][12].

Table 2: Comparative Safety and Tolerability

Drug Common Adverse Events Serious Adverse Events Discontinuation Rate due to Adverse Events Reference
This compound Gastrointestinal upset, skin rashHepatotoxicity (rare)4%[8][9]
Allopurinol Skin rash, gastrointestinal upset, hypersensitivity syndromeSevere cutaneous adverse reactions (SCARs)11%[9][13]
Febuxostat Abnormal liver function tests, gout flares, hyperlipidemiaCardiovascular events (debated)Not specified[11][13]
Probenecid Gastrointestinal upset, rash, urolithiasis-26%[9]

Mechanism of Action: The Uricosuric Pathway

This compound and other uricosuric agents primarily exert their effects by inhibiting the reabsorption of uric acid in the proximal tubules of the kidneys[14]. This action is mediated through the inhibition of urate transporter 1 (URAT1), a protein encoded by the SLC22A12 gene, which is a key player in the reabsorption of filtered urate from the tubular lumen back into the bloodstream[14][15]. By blocking URAT1, these drugs increase the fractional excretion of uric acid, thereby lowering serum urate levels. Other transporters, such as GLUT9 (SLC2A9) and ABCG2, are also involved in the complex process of renal urate handling[16].

In contrast, xanthine oxidase inhibitors like allopurinol and febuxostat reduce the production of uric acid by blocking the enzymatic conversion of hypoxanthine and xanthine to uric acid.

G Mechanism of Action of Uricosuric Agents cluster_proximal_tubule Renal Proximal Tubule Cell URAT1 URAT1 GLUT9 GLUT9 URAT1->GLUT9 Intracellular Transport UricAcid_Blood Uric Acid (in blood) GLUT9->UricAcid_Blood Transport to Blood UricAcid_Lumen Uric Acid (in tubular lumen) UricAcid_Lumen->URAT1 Reabsorption This compound This compound This compound->URAT1 Inhibition

Caption: Simplified signaling pathway of uricosuric agents.

Experimental Protocols

The following provides a generalized overview of the methodologies employed in clinical trials comparing this compound to other urate-lowering therapies.

Key Study Design: Randomized Controlled Trial (RCT)

A common design is a prospective, randomized, open-label, parallel-group or crossover trial[1][3][17].

  • Patient Population: Adult patients diagnosed with gout according to established criteria (e.g., American College of Rheumatology), with hyperuricemia (e.g., SUA > 7.0 mg/dL). Exclusion criteria often include severe renal impairment (e.g., creatinine clearance < 30 mL/min), liver disease, and a history of hypersensitivity to the study drugs[17].

  • Randomization: Patients are randomly assigned to receive one of the treatment arms (e.g., this compound, allopurinol, or febuxostat).

  • Treatment Protocol:

    • Dosage: Fixed or titrated doses are administered for a specified duration (e.g., 4 to 12 weeks)[1][3].

    • Washout Period: In crossover studies, a washout period of several weeks is implemented between treatment phases to eliminate the effects of the previous drug[1].

    • Concomitant Medications: Prophylaxis for gout flares (e.g., with colchicine or NSAIDs) may be administered at the beginning of the study.

  • Assessments:

    • Primary Endpoint: The primary outcome is typically the percentage change in SUA from baseline to the end of the treatment period, or the proportion of patients achieving a target SUA level (e.g., < 6.0 mg/dL)[3].

    • Secondary Endpoints: These may include the incidence of gout flares, changes in 24-hour urinary uric acid excretion, and assessment of safety and tolerability through monitoring of adverse events and laboratory parameters (e.g., liver function tests, renal function tests).

  • Statistical Analysis: Appropriate statistical methods are used to compare the treatment groups, such as t-tests or ANOVA for continuous variables and chi-square or Fisher's exact tests for categorical variables.

G Generalized Experimental Workflow for Comparative Uricosuric Trials Start Patient Screening and Enrollment Baseline Baseline Assessment (SUA, clinical data) Start->Baseline Randomization Randomization Baseline->Randomization TreatmentA Treatment Group A (e.g., this compound) Randomization->TreatmentA TreatmentB Treatment Group B (e.g., Allopurinol) Randomization->TreatmentB FollowUp Follow-up Assessments (e.g., Week 4, 8, 12) TreatmentA->FollowUp TreatmentB->FollowUp EndOfStudy End of Study Assessment FollowUp->EndOfStudy Analysis Statistical Analysis EndOfStudy->Analysis

References

Unveiling the Anti-inflammatory Potential of Benzbromarone in Gout: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the anti-inflammatory properties of Benzbromarone offers a promising alternative in the management of gout, a condition traditionally treated with colchicine, NSAIDs, and corticosteroids. Emerging evidence suggests that this compound, a well-known uricosuric agent, also possesses significant anti-inflammatory effects, primarily through the modulation of the NLRP3 inflammasome and activation of the peroxisome proliferator-activated receptor-gamma (PPARγ). This guide provides a comprehensive comparison of this compound's anti-inflammatory efficacy with standard gout treatments, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Gout is a debilitating inflammatory arthritis characterized by the deposition of monosodium urate (MSU) crystals in and around the joints, triggering intense pain and inflammation. While the primary strategy for gout management involves lowering serum uric acid levels, controlling the acute inflammatory response is crucial for patient well-being. This guide explores the anti-inflammatory mechanisms of this compound and compares its performance against established anti-inflammatory agents used in gout therapy.

Mechanisms of Anti-inflammatory Action

The inflammatory cascade in gout is primarily driven by the recognition of MSU crystals by the innate immune system, leading to the activation of the NLRP3 inflammasome in macrophages. This multi-protein complex triggers the maturation and secretion of pro-inflammatory cytokines, notably interleukin-1β (IL-1β), which orchestrates a robust inflammatory response characterized by neutrophil infiltration and severe joint pain.

This compound's Dual Action: Beyond its established role in promoting uric acid excretion, this compound has been shown to exert direct anti-inflammatory effects.[1][2][3] Evidence suggests that this compound can inhibit the activation of the NLRP3 inflammasome, thereby reducing the production of IL-1β.[4] Furthermore, this compound has been identified as a weak agonist of PPARγ, a nuclear receptor with known anti-inflammatory properties.[5] Activation of PPARγ can suppress the expression of pro-inflammatory genes, contributing to the resolution of inflammation.[6][7][8]

Established Comparators:

  • Colchicine: This classic anti-gout medication primarily functions by disrupting microtubule polymerization, which in turn inhibits neutrophil chemotaxis and activation, and interferes with NLRP3 inflammasome assembly.[9][10]

  • Nonsteroidal Anti-inflammatory Drugs (NSAIDs): NSAIDs, such as indomethacin, exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of pain and inflammation.[2][11][12]

  • Corticosteroids: These potent anti-inflammatory agents, like dexamethasone, act by suppressing the transcription of numerous pro-inflammatory genes through the inhibition of transcription factors such as NF-κB.

Comparative Efficacy in Gout Models: A Data-Driven Overview

While direct head-to-head clinical trials comparing the anti-inflammatory effects of this compound with colchicine, NSAIDs, and corticosteroids are limited, preclinical studies in animal models of gout provide valuable insights. The following tables summarize key quantitative data from representative studies.

Treatment GroupPaw Edema Reduction (%)Neutrophil Infiltration (MPO activity reduction %)IL-1β Reduction (%)TNF-α Reduction (%)Reference
This compound Data not availableData not availableData not availableData not available
Colchicine Significant reductionSignificant reductionSignificant reductionSignificant reduction[9]
Indomethacin Significant reductionSignificant reductionSignificant reductionSignificant reduction[11]
Dexamethasone Significant reductionSignificant reductionSignificant reductionSignificant reduction[13]

Table 1: Comparison of Anti-inflammatory Effects in MSU-Induced Paw Edema Model. Note: Specific quantitative data for this compound in a direct comparative study was not available in the searched literature. The table highlights the expected outcomes based on the known mechanisms of the comparator drugs.

Treatment GroupNeutrophil Count Reduction (%)IL-1β Level Reduction (%)Reference
This compound Data not availableData not available
Colchicine Significant reductionSignificant reduction[10]

Table 2: Comparison of Anti-inflammatory Effects in MSU-Induced Peritonitis Model. Note: Specific quantitative data for this compound in a direct comparative study was not available in the searched literature. The table highlights the expected outcomes based on the known mechanisms of the comparator drugs.

Visualizing the Pathways

To better understand the mechanisms at play, the following diagrams illustrate the key signaling pathways involved in gouty inflammation and the points of intervention for this compound and its comparators.

Gout_Inflammation_Pathway MSU Crystal-Induced Inflammatory Cascade cluster_drugs Therapeutic Interventions MSU MSU Crystals Macrophage Macrophage MSU->Macrophage Phagocytosis NLRP3 NLRP3 Inflammasome Assembly MSU->NLRP3 Signal 2 TLR TLR Activation Macrophage->TLR NFkB NF-κB Activation TLR->NFkB ProIL1B Pro-IL-1β Pro-Caspase-1 NLRP3 Transcription NFkB->ProIL1B ProIL1B->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1B IL-1β Secretion Casp1->IL1B Neutrophil Neutrophil Recruitment IL1B->Neutrophil Inflammation Acute Gouty Inflammation Neutrophil->Inflammation This compound This compound This compound->NLRP3 Inhibits Colchicine Colchicine Colchicine->NLRP3 Inhibits Colchicine->Neutrophil Inhibits Microtubules NSAIDs NSAIDs Corticosteroids Corticosteroids Corticosteroids->NFkB Inhibits Experimental_Workflow Experimental Workflow for In Vivo Gout Model Animal_Model Rodent Model (Rat or Mouse) Pretreatment Pre-treatment with: - this compound - Colchicine - NSAID - Corticosteroid - Vehicle Animal_Model->Pretreatment MSU_Injection Intra-articular or Subcutaneous MSU Crystal Injection Pretreatment->MSU_Injection Measurement Measurement of Inflammatory Parameters (e.g., 4, 8, 24 hours post-injection) MSU_Injection->Measurement Paw_Edema Paw Edema (Plethysmometer/Caliper) Measurement->Paw_Edema Neutrophil_Infiltration Neutrophil Infiltration (MPO Assay) Measurement->Neutrophil_Infiltration Cytokine_Analysis Cytokine Analysis (ELISA for IL-1β, TNF-α) Measurement->Cytokine_Analysis Data_Analysis Data Analysis and Comparison Paw_Edema->Data_Analysis Neutrophil_Infiltration->Data_Analysis Cytokine_Analysis->Data_Analysis

References

A Comparative Guide to Analytical Methods for Benzbromarone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Benzbromarone, a potent uricosuric agent, is paramount for ensuring drug quality, safety, and efficacy. This guide provides a comprehensive comparison of two widely employed analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The information presented herein is a synthesis of data from validated methods to provide a benchmark for laboratory applications.

Data Presentation: A Comparative Analysis

The selection of an appropriate analytical method hinges on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. The following table summarizes the key performance metrics for HPLC-UV and UPLC-MS/MS methods for the analysis of this compound, offering a clear comparison to aid in method selection.

ParameterHPLC-UV Method (for Tablets)UPLC-MS/MS Method (for Human Plasma)
Linearity Range 20 - 180 µg/mL[1]Not explicitly stated, but linear
Accuracy (Recovery) 98.65 - 100.77%[2]76.8% - 116.6%
Precision (%RSD) < 2.0%[2][3]2.7% - 14.6%
Limit of Detection (LOD) Not explicitly stated5 µg/kg
Limit of Quantification (LOQ) Not explicitly stated17 µg/kg

Experimental Workflows

A generalized experimental workflow for the quantification of this compound is depicted below. The initial steps of sample and standard preparation are common to both methods, followed by instrumental analysis and data processing.

This compound Quantification Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (e.g., Dissolution for tablets, Protein Precipitation for plasma) Instrumentation Instrumental Analysis (HPLC-UV or UPLC-MS/MS) SamplePrep->Instrumentation StandardPrep Standard Preparation (Calibration standards and QCs) StandardPrep->Instrumentation DataAcquisition Data Acquisition Instrumentation->DataAcquisition Quantification Quantification (Peak area integration and concentration calculation) DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

A generalized workflow for this compound quantification.

The metabolic pathway of this compound is crucial for understanding its pharmacological activity and for the development of analytical methods that can distinguish the parent drug from its metabolites.

This compound Metabolism This compound This compound Metabolite1 6-Hydroxythis compound (Major Metabolite) This compound->Metabolite1 CYP2C9 Metabolite2 1'-Hydroxythis compound (Minor Metabolite) This compound->Metabolite2 CYP2C9 FurtherMetabolites Further Metabolites Metabolite1->FurtherMetabolites Metabolite2->FurtherMetabolites

Metabolic pathway of this compound.

Experimental Protocols

Detailed methodologies for both HPLC-UV and UPLC-MS/MS analyses are provided below. These protocols are intended to serve as a starting point for method development and validation in a laboratory setting.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) for Tablets

This method is suitable for the routine quality control of this compound in pharmaceutical tablet formulations.

1. Sample Preparation:

  • Accurately weigh and powder a number of this compound tablets.

  • Dissolve a portion of the powder, equivalent to a specific amount of this compound, in the mobile phase to achieve a known concentration (e.g., 0.1 mg/mL).[2]

  • Sonicate the solution to ensure complete dissolution and then dilute to the final volume with the mobile phase.[4]

  • Filter the solution through a 0.45 µm filter before injection.[4]

2. Chromatographic Conditions:

  • Column: Eclipsed Plus C18 (100 x 4.6mm, 5µm).[2]

  • Mobile Phase: A mixture of glacial acetic acid, acetonitrile, water, and methanol in the ratio of 2.5:12.5:195:450 (v/v/v/v).[2]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 231 nm.[2]

  • Injection Volume: 20 µL.[3]

  • Column Temperature: 25°C.[2]

3. Validation Parameters:

  • Linearity: The method showed good linearity in the concentration range of 50 to 150 µg/mL.[2] Another study demonstrated linearity in the range of 20 to 180 µg/mL.[1]

  • Accuracy: The recovery of this compound ranged from 98.65% to 100.77%.[2]

  • Precision: The relative standard deviation (%RSD) for method precision was found to be less than 2.0%.[2][3]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Human Plasma

This highly sensitive and selective method is ideal for pharmacokinetic and metabolic studies of this compound in biological matrices.

1. Sample Preparation (Protein Precipitation): [5]

  • To a small volume of plasma (e.g., 100 µL), add an internal standard.

  • Add ice-cold acetonitrile (e.g., 300 µL) to precipitate plasma proteins.

  • Vortex the mixture vigorously.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in the mobile phase.

2. UPLC-MS/MS Conditions: [5]

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly employed.

  • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.

  • Injection Volume: 5 µL.[5]

  • Column Temperature: 40°C.[5]

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode for specific precursor-to-product ion transitions of this compound and its internal standard.

3. Validation Parameters:

  • Accuracy: The average spiked recoveries were in the range of 76.8% - 116.6%.

  • Precision: The relative standard deviations were between 2.7% - 14.6%.

  • Limits of Detection and Quantification: The limits of detection (LOD) and quantification (LOQ) were reported to be 5 µg/kg and 17 µg/kg, respectively.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Benzbromarone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and preventing environmental contamination. This document provides a comprehensive, step-by-step guide for the proper disposal of benzbromarone, a potent uricosuric agent. Adherence to these procedures is critical due to the compound's toxicological profile.

Hazard Profile and Disposal Overview

This compound is classified as acutely toxic if swallowed.[1] Safety Data Sheets (SDS) from various suppliers indicate that this compound should be handled as hazardous waste and disposed of through a licensed hazardous material disposal company or an approved waste disposal plant.[2] Incineration in a facility equipped with an afterburner and scrubber is a recommended disposal method.[2] It is imperative that this compound and any contaminated materials are not disposed of down the drain or in regular solid waste streams.

Data Presentation: this compound Hazard Information

ParameterValueSource
GHS Classification Acute toxicity, Oral (Category 3)
Hazard Statements H301: Toxic if swallowed
Primary Hazards Acute Toxic, Health Hazard[1]
Precautionary Statement (Disposal) P501: Dispose of contents/ container to an approved waste disposal plant

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the consistent recommendation across safety data sheets is for disposal via a licensed hazardous waste contractor. The procedures outlined below are based on general best practices for handling and disposing of toxic pharmaceutical compounds in a laboratory setting.

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.

  • Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.

  • Waste Segregation and Collection:

    • Solid Waste: Collect unused or expired this compound powder, as well as contaminated items such as weighing paper, pipette tips, and gloves, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: For solutions containing this compound, collect the waste in a sturdy, sealed, and chemically compatible container. Do not mix with other incompatible waste streams.

    • Contaminated Labware: Glassware and other lab materials that have come into contact with this compound should be decontaminated or disposed of as hazardous waste. The first rinse of a container that held this compound should be collected as hazardous waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., skull and crossbones for acute toxicity).

  • Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials. Follow your institution's guidelines for the maximum accumulation time for hazardous waste.

  • Arranging for Disposal: Once the waste container is full or has reached the storage time limit, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup. Do not attempt to transport or dispose of the waste yourself.

Mandatory Visualization

Benzbromarone_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Collect Solid Waste (Unused powder, contaminated items) A->B C Collect Liquid Waste (Solutions containing this compound) A->C D Segregate from other waste streams B->D C->D E Use designated, leak-proof, labeled hazardous waste containers D->E F Store in a secure, well-ventilated area E->F G Contact EHS or Licensed Hazardous Waste Contractor F->G H Professional Disposal (e.g., Incineration) G->H

Caption: A logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Benzbromarone

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling and Disposal of Benzbromarone

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact. While some Safety Data Sheets (SDS) classify this compound as a non-hazardous substance, it is associated with potential hepatotoxicity and its metabolite, 6-Hydroxythis compound, is classified as harmful and toxic to aquatic life.[1][2][3][4] Therefore, handling this compound with a high degree of caution is imperative.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against exposure. The following table summarizes the recommended equipment for handling this compound.[3][5]

PPE Category Specification Rationale
Eye Protection Safety goggles with side-shields meeting ANSI Z87.1 or equivalent standards. A face shield may be required for splash hazards.[3]To protect eyes from dust particles and splashes of solutions.
Hand Protection Chemical-resistant gloves. Nitrile, Viton/Butyl, or Polyvinylalcohol (PVA) gloves are recommended.[3] Gloves should be inspected before use and disposed of as contaminated waste.[5]To prevent skin contact and absorption.
Body Protection A fully-buttoned laboratory coat or impervious clothing.[2][3]To protect skin from accidental contamination.
Respiratory Protection A suitable respirator (e.g., N95-rated or higher) should be used when handling the powder outside of a certified chemical fume hood or if a risk assessment indicates it is necessary.[1][2][3]To prevent inhalation of fine particles, which may be harmful.

Operational Plan: Handling Protocol

This step-by-step protocol outlines the safe handling of this compound from receipt to use in experimental procedures.

1. Preparation and Engineering Controls:

  • Fume Hood: Verify that a certified chemical fume hood is operational before starting any work.[1] All manipulations of solid this compound, such as weighing and aliquoting, must be performed within the fume hood to control dust.[3]

  • Safety Stations: Ensure that a calibrated eye-wash station and safety shower are accessible and unobstructed.[2]

  • Designated Area: Designate a specific area within the laboratory for handling this compound to minimize the risk of cross-contamination.

2. Personal Protective Equipment (PPE) Donning:

  • Before entering the designated handling area, don all required PPE as specified in the table above.

3. Weighing and Solution Preparation:

  • Use anti-static weigh paper or a weighing boat to handle the solid compound.

  • When preparing solutions, add the solvent to the solid slowly and carefully to prevent splashing.

  • Keep all containers of this compound sealed when not in immediate use.[1]

4. Experimental Procedures:

  • Conduct all experimental work involving this compound within the chemical fume hood.[1][3]

  • Minimize the generation of dust and aerosols.[2][6]

  • Wash hands thoroughly after handling, even if gloves were worn.[7]

Disposal Plan: Waste Management Protocol

Proper segregation and disposal of this compound waste are crucial to prevent environmental contamination.[4] All this compound waste is to be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid materials, including unused or expired this compound powder, weighing paper, pipette tips, and used gloves, in a designated, leak-proof, and clearly labeled hazardous waste container.[4]

  • Liquid Waste: Collect solutions containing this compound in a sturdy, sealed, and chemically compatible container. This container must be clearly labeled as hazardous waste. Use secondary containment to prevent spills.[4]

  • Empty Containers: The first rinse of any container that held this compound must be collected as hazardous liquid waste.[4] Subsequent rinses can be managed according to standard laboratory procedures.

2. Labeling and Storage:

  • All hazardous waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards.

  • Store waste containers in a designated, secure area away from incompatible materials.

3. Final Disposal:

  • Arrange for the disposal of all this compound hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4][7]

  • Do not dispose of this compound down the drain or in regular solid waste streams.[4]

Emergency Procedures: Spill Response

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_contain Containment & Cleanup cluster_post Post-Cleanup Alert Alert others in the area Evacuate Evacuate immediate area if necessary Alert->Evacuate PPE Don appropriate PPE (2 pairs gloves, respirator, lab coat, goggles) Evacuate->PPE Spill_Type Spill Type? PPE->Spill_Type Solid_Spill Solid Spill: Cover with damp paper towels to avoid dust. Carefully sweep/scoop material. Spill_Type->Solid_Spill Liquid_Spill Liquid Spill: Absorb with inert material (vermiculite, sand). Spill_Type->Liquid_Spill Collect_Waste Place all contaminated materials into a labeled hazardous waste container. Solid_Spill->Collect_Waste Liquid_Spill->Collect_Waste Decontaminate Decontaminate the spill area with an appropriate solvent. Collect_Waste->Decontaminate Dispose Dispose of waste through EHS Decontaminate->Dispose Report Report the spill to the Laboratory Supervisor and EHS Dispose->Report

Caption: Workflow for responding to a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzbromarone
Reactant of Route 2
Benzbromarone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.